molecular formula C7H14O2 B7770706 2-Methylhexanoic acid CAS No. 104490-70-2

2-Methylhexanoic acid

Cat. No.: B7770706
CAS No.: 104490-70-2
M. Wt: 130.18 g/mol
InChI Key: CVKMFSAVYPAZTQ-UHFFFAOYSA-N
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Description

2-methylhexanoic acid is a medium-chain fatty acid.
This compound is a natural product found in Bothriochloa bladhii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMFSAVYPAZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044241
Record name 2-Methylhexanoic acid
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Molecular Weight

130.18 g/mol
Source PubChem
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Physical Description

colourless, oily liquid with a fruity odour
Record name 2-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

miscible with alcohol, ether and water
Record name 2-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.914-0.918 (20°/20°)
Record name 2-Methylhexanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4536-23-6, 104490-70-2
Record name 2-Methylhexanoic acid
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Record name 2-Methylcaproic acid
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Record name Hexanoic acid, methyl-
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Record name Hexanoic acid, 2-methyl-
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Record name 2-Methylhexanoic acid
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Record name 2-methylhexanoic acid
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Record name 2-METHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methylhexanoic acid
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Foundational & Exploratory

2-Methylhexanoic acid natural occurrence in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 2-Methylhexanoic Acid in Plants

Authored by a Senior Application Scientist

Abstract

This compound is a branched-chain fatty acid that contributes significantly to the sensory profiles of various natural products. While recognized for its characteristic cheesy, fruity, and fatty aroma, its role within the plant kingdom extends beyond flavor and fragrance. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, ecological significance, and analytical methodologies pertaining to this compound in plants. We delve into its known plant sources, explore its potential biosynthetic origins, and discuss its functional roles in plant defense and communication. Furthermore, this guide presents detailed protocols for the extraction and analysis of this compound, aiming to equip researchers with the practical knowledge required for its study. The potential applications, drawing from its inherent biological activities and those of related compounds, are also discussed, highlighting avenues for future research and development.

Introduction to this compound

This compound (also known as α-methylcaproic acid) is a medium-chain fatty acid (MCFA) with the chemical formula C7H14O2.[1] As a chiral molecule, it exists as two enantiomers, (R)- and (S)-2-methylhexanoic acid, whose distinct sensory properties can influence the overall aroma profile of a natural product. Structurally, it is a seven-carbon carboxylic acid with a methyl group at the alpha position (C-2). This branching differentiates it from its straight-chain isomer, heptanoic acid, and is crucial to its unique chemical and biological properties.

In the food and fragrance industries, this compound is valued for its complex aroma, described as acidic, cheesy, oily, and fruity.[1][2] It is used as a flavoring agent in a variety of savory and sweet applications.[3][4][5] Beyond its commercial use, the presence of this compound in plants raises important questions about its metabolic origins and ecological functions, which this guide aims to explore.

Natural Occurrence in the Plant Kingdom

This compound has been identified as a volatile or semi-volatile compound in a diverse range of plant species. Its presence is often associated with the characteristic aroma of fruits, leaves, and processed plant materials. The concentration and enantiomeric distribution can vary significantly depending on the plant species, cultivar, stage of maturity, and environmental conditions.

Plant SpeciesCommon NamePlant Part / ProductPrimary Context
Malus domesticaAppleFruitAroma/Flavor Volatile[2]
Fragaria × ananassaStrawberryFruitAroma/Flavor Volatile[1]
Hyphaene thebaicaDoum PalmFruit (Peel and Pulp)Flavor Compound[1]
Bothriochloa bladhiiAustralian BluestemWhole PlantNatural Occurrence[1][3]
Nicotiana tabacumVirginia TobaccoCured LeavesAroma Compound[1]
Vitis viniferaGrapeBrandy (processed)Flavor Compound[1]
Camellia sinensisBlack TeaProcessed LeavesAroma Compound[1]
Solanum tuberosumPotatoBaked TuberAroma Compound[1]

This table summarizes documented occurrences of this compound in various plant and plant-derived products.

Biosynthesis of Branched-Chain Fatty Acids in Plants

The biosynthesis of straight-chain fatty acids in plants is well-characterized, primarily occurring through the fatty acid synthase (FAS) complex. However, the pathways leading to branched-chain fatty acids like this compound are less defined. It is hypothesized that their synthesis utilizes starter units derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.

For this compound, the most probable precursor is isoleucine. The proposed pathway involves the deamination and oxidative decarboxylation of isoleucine to form 2-methylbutanoyl-CoA. This branched starter unit can then be extended by the FAS complex through the addition of two-carbon units from malonyl-CoA, ultimately yielding this compound after hydrolysis.

Biosynthesis of this compound Proposed Biosynthetic Pathway Ile L-Isoleucine KetoAcid α-Keto-β-methylvalerate Ile->KetoAcid BCAA Transaminase CoA_Starter 2-Methylbutanoyl-CoA (Starter Unit) KetoAcid->CoA_Starter BCKD Complex FAS Fatty Acid Synthase (FAS) Elongation Cycle CoA_Starter->FAS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->FAS Acyl_Carrier 2-Methylhexanoyl-ACP FAS->Acyl_Carrier 2-Carbon Extension Final_Product This compound Acyl_Carrier->Final_Product Thioesterase (Hydrolysis)

Caption: Proposed biosynthetic pathway for this compound in plants.

This pathway highlights the critical role of the Branched-Chain Keto Acid Dehydrogenase (BCKD) complex in committing the amino acid skeleton to fatty acid synthesis. The regulation of this pathway is likely interconnected with amino acid metabolism and the overall metabolic state of the cell.

Ecological Roles and Biological Significance

Plant-derived volatile organic compounds (VOCs), including this compound, are key mediators of ecological interactions.[6] Their functions are diverse and essential for plant survival and reproduction.

  • Plant Defense: Volatile fatty acids can act as deterrents to herbivores and pathogens. Their release upon tissue damage can signal the presence of a threat to neighboring plants, priming their defense systems. While direct evidence for this compound is limited, the related compound hexanoic acid has been shown to induce resistance against fungal and bacterial pathogens in citrus and tomato plants by priming jasmonic acid-dependent defenses.[7]

  • Pollinator/Disperser Attraction: The fruity notes of this compound can contribute to the complex scent bouquet that attracts pollinators to flowers or seed dispersers to ripe fruits. This chemical signaling is crucial for successful plant reproduction.

  • Allelopathy: Plants can release secondary metabolites into the environment to inhibit the growth of competing plant species. The potential allelopathic activity of this compound is an area requiring further investigation.

Notably, a related compound, 2-amino-3-methylhexanoic acid (AMHA) , has been identified as a natural product from fungi that acts as a potent plant elicitor.[8][9][10] AMHA treatment enhances plant resistance to a wide range of biotic (fungal, bacterial, viral) and abiotic (temperature) stresses.[8][9] This discovery underscores the significant potential for derivatives of the methylhexanoic acid scaffold to modulate plant defense pathways, suggesting that this compound itself may play a role in the plant's innate immune signaling network.

Analytical Methodologies

The accurate identification and quantification of this compound from complex plant matrices require robust analytical protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique.

Step-by-Step Experimental Protocol: GC-MS Analysis
  • Sample Preparation & Homogenization:

    • Flash-freeze a known weight (e.g., 1-5 g) of fresh plant tissue (fruit, leaf, etc.) in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • For processed materials (e.g., tea, tobacco), use the sample directly after grinding to a uniform consistency.

  • Extraction of Volatiles:

    • Method A: Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for volatile profiling.

      • Place the powdered sample into a 20 mL headspace vial and seal it.

      • Add an internal standard (e.g., 2-methylheptanoic acid) for quantification.

      • Incubate the vial at a controlled temperature (e.g., 60°C for 30 min) to allow volatiles to equilibrate in the headspace.

      • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.

    • Method B: Solvent Extraction:

      • Extract the powdered sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

      • Vortex or sonicate the mixture to ensure efficient extraction.

      • Centrifuge to pellet solid debris and carefully transfer the supernatant to a new vial.

      • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Derivatization (Recommended for Solvent Extracts):

    • Carboxylic acids can exhibit poor peak shape in GC. Derivatization to their corresponding methyl esters improves chromatographic performance.

    • Add a methylating agent such as BF3-methanol or freshly prepared diazomethane (use with extreme caution in a fume hood) to the extract.

    • Heat the mixture (e.g., 60°C for 15 min) to complete the reaction.

    • Quench the reaction and extract the resulting fatty acid methyl esters (FAMEs) into a non-polar solvent like hexane.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber directly in the hot GC inlet or inject a 1 µL aliquot of the derivatized solvent extract.

    • Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Oven Program: A typical temperature program would be: initial hold at 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-400.

    • Identification: Identify this compound (or its methyl ester) by comparing its retention time and mass spectrum with that of an authentic chemical standard and by matching against spectral libraries (e.g., NIST, Wiley).

Analytical Workflow Workflow for GC-MS Analysis of this compound Sample Plant Tissue Sample Prep Homogenization (Liquid Nitrogen) Sample->Prep Extraction Extraction Prep->Extraction SPME HS-SPME Extraction->SPME Solvent-Free Solvent Solvent Extraction Extraction->Solvent Liquid GCMS GC-MS Analysis SPME->GCMS Deriv Derivatization (Esterification) Solvent->Deriv Deriv->GCMS Data Data Processing GCMS->Data ID Identification (vs. Standard & Library) Data->ID Quant Quantification (vs. Internal Standard) Data->Quant Result Final Result ID->Result Quant->Result

Caption: General analytical workflow for this compound from plant samples.

Conclusion and Future Directions

This compound is a multifaceted natural product found across various plant species. While its contribution to the aroma and flavor of fruits and processed plant materials is well-established, its biosynthetic origins and ecological functions are still emerging areas of research. The likely involvement of branched-chain amino acid catabolism in its formation presents an interesting link between primary and secondary metabolism.

Future research should focus on:

  • Elucidating Biosynthetic Pathways: Utilizing transcriptomics and metabolomics to identify and characterize the specific enzymes (e.g., transaminases, dehydrogenases, and synthases) involved in the biosynthesis of this compound in plants.

  • Investigating Ecological Roles: Conducting detailed bioassays to determine the specific roles of this compound in plant defense, pollinator attraction, and other ecological interactions.

  • Exploring Bioactivity: Building on findings from related molecules like AMHA, further investigation into the potential of this compound and its derivatives as plant resistance inducers or novel agrochemicals is warranted. The reported nematicidal activity also suggests potential for biopesticide development.[5]

A deeper understanding of this seemingly simple branched-chain fatty acid will not only advance our knowledge of plant biochemistry and chemical ecology but may also unlock new applications in the food, agriculture, and pharmaceutical industries.

References

(S)-2-Methylhexanoic acid biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (S)-2-Methylhexanoic Acid

Executive Summary

(S)-2-Methylhexanoic acid is a chiral, methyl-branched medium-chain fatty acid. While utilized commercially as a flavor and fragrance agent and as a key synthetic intermediate, its most significant and well-documented biological role is as a contributor to human axillary malodor. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and broader biological context of (S)-2-Methylhexanoic acid. We will delve into its microbial origins within the human axillary microbiome, detail the biochemical pathways responsible for its production, and present methodologies for its study. This document is intended for researchers, scientists, and professionals in drug development and consumer product industries who require a deep, mechanistic understanding of this compound and its physiological relevance.

Introduction to (S)-2-Methylhexanoic Acid

(S)-2-Methylhexanoic acid, a specific stereoisomer of 2-methylhexanoic acid, belongs to the class of medium-chain fatty acids (MCFAs), which are characterized by an aliphatic tail of 4 to 12 carbon atoms.[1] As a branched-chain fatty acid, its metabolic and signaling properties can differ significantly from its straight-chain counterparts. Its chirality, conferred by the methyl group at the C-2 position, is crucial for its specific interactions with biological systems, including olfactory receptors and enzymes.

1.1. Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
CAS Number 49642-51-5[3]
Appearance Liquid[3]
Density 0.918 g/mL at 25 °C[3]
Boiling Point 209-210 °C[3]
Sensory Profile Cheesy, fruity, oily, fatty[4]

The Pivotal Role in Human Axillary Odor

The most extensively studied biological activity of this compound is its role as a volatile fatty acid (VFA) contributing to human underarm odor.[5][6] This odor is not a direct product of secretion but results from the intricate metabolic activity of the resident skin microbiome on odorless precursors secreted by the apocrine and eccrine glands.[7][8]

2.1. The Axillary Microbiome: A Biotransformation Hub The warm, moist, and nutrient-rich environment of the human axilla hosts a dense microbial community, primarily composed of Gram-positive bacteria from the genera Staphylococcus, Corynebacterium, and Cutibacterium.[5][8] These microorganisms are the primary agents responsible for converting non-volatile precursors into odorous molecules.[5] Key species implicated in the generation of VFAs include Staphylococcus haemolyticus, an opportunistic pathogen that is a common resident of the axillae, and various Corynebacterium species, such as Corynebacterium striatum.[9][10] These bacteria possess the specific enzymatic machinery required to metabolize substrates available in sweat.

2.2. Biochemical Pathway: From Precursor to Odorant Apocrine glands secrete a variety of potential substrates, including amino acid conjugates. While the specific precursors for this compound are part of a complex mixture, the general mechanism involves bacterial enzymes that cleave these conjugates, releasing volatile fatty acids. For instance, staphylococci are known to convert branched-chain amino acids like leucine into highly odorous, methyl-branched VFAs.[6] This biotransformation is a critical step, as the precursors themselves are large, non-volatile, and odorless. The process highlights a symbiotic, or commensal, relationship where the skin microbiota utilizes host secretions for its metabolic processes, coincidentally producing compounds with potent sensory effects.

G cluster_host Host Secretion (Apocrine Gland) cluster_microbiome Axillary Microbiome Metabolism cluster_product Volatile Products Precursors Odorless Precursors (e.g., Amino Acid Conjugates) Staph Staphylococcus spp. (e.g., S. haemolyticus) Precursors->Staph Biotransformation by bacterial enzymes Coryne Corynebacterium spp. (e.g., C. striatum) Precursors->Coryne Biotransformation by bacterial enzymes VFAs (S)-2-Methylhexanoic Acid & other Volatile Fatty Acids Staph->VFAs Metabolic Conversion Coryne->VFAs Metabolic Conversion Odor Axillary Malodor VFAs->Odor Sensory Perception

Fig. 1: Microbial biotransformation of sweat precursors into volatile fatty acids.

Other Documented Biological Activities and Applications

Beyond its role in body odor, this compound has been identified in other biological and industrial contexts.

  • Flavor and Fragrance: Due to its distinct cheesy and fruity aroma profile, this compound is used as a flavoring agent in both savory and sweet food applications and as a component in fragrances.[3][4]

  • Nematicidal Activity: Preliminary research has indicated that this compound exhibits nematicidal activity against certain plant-parasitic nematodes, suggesting a potential, though underexplored, application in agriculture.[3]

  • Chiral Synthetic Intermediate: The (S)-enantiomer is a critical building block in the industrial synthesis of high-potency sweeteners, such as NC-00637, demonstrating its value in organic process development.[11][12]

Methodologies for Investigation

Studying the microbial production of (S)-2-Methylhexanoic acid requires a multi-step approach combining microbiology, biochemistry, and analytical chemistry. The causality behind this workflow is to first isolate the causative biological agents and then provide them with the necessary substrates under controlled conditions to measure the specific product of interest.

4.1. Experimental Workflow: From Skin to Signal The overall process involves isolating the bacteria from the source, identifying them, and then challenging them in a controlled in vitro system to measure their metabolic output. This validates that the isolated organisms are indeed responsible for producing the target compound.

G A 1. Sample Collection (Axillary Skin Swab) B 2. Bacterial Culturing (Selective & Non-selective media) A->B C 3. Isolate Identification (MALDI-TOF or 16S rRNA Sequencing) B->C D 4. In Vitro Biotransformation Assay (Incubate isolate with sterile sweat precursors) C->D E 5. Volatile Compound Extraction (Headspace SPME) D->E F 6. Analytical Detection (GC-MS Analysis) E->F G 7. Data Analysis (Quantification of (S)-2-MHA) F->G

Fig. 2: Experimental workflow for identifying and quantifying microbial VFA production.

4.2. Protocol: Isolation of Axillary Microbiota

This protocol is designed to culture the key bacterial players from their natural environment.

  • Sampling: Moisten a sterile cotton swab with a sterile collection buffer (e.g., phosphate-buffered saline with 0.1% Tween 80). Firmly rub the swab over a 2 cm² area of the axilla for 30 seconds.

  • Transport: Place the swab into a sterile transport tube containing 1 mL of the same buffer. Vortex for 1 minute to dislodge bacteria.

  • Plating: Create serial dilutions of the bacterial suspension. Plate 100 µL of each dilution onto Tryptic Soy Agar (TSA) for general growth and selective media such as Mannitol Salt Agar (for staphylococci) and Corynebacterium isolation agar.

  • Incubation: Incubate plates aerobically and anaerobically at 37°C for 24-72 hours. The inclusion of both conditions is critical as the axillary environment contains microaerophilic and anaerobic niches.

  • Isolation: Select distinct colonies based on morphology and subculture onto fresh TSA plates to obtain pure isolates.

  • Identification: Perform definitive identification using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry or 16S rRNA gene sequencing for authoritative identification.

4.3. Protocol: In Vitro Biotransformation Assay

This self-validating assay directly tests the hypothesis that a specific bacterial isolate can produce VFAs from precursors.

  • Prepare Inoculum: Grow a pure bacterial isolate in Tryptic Soy Broth (TSB) to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend to a standardized optical density (e.g., OD₆₀₀ = 1.0).

  • Prepare Reaction: In a sterile, airtight headspace vial, combine 1 mL of sterile artificial sweat precursor solution (containing relevant amino acids and long-chain fatty acids) with 100 µL of the prepared bacterial inoculum.

  • Control Group: Prepare a negative control vial containing only the sterile precursor solution (no bacteria) to ensure that VFAs are not generated abiotically.

  • Incubation: Seal the vials and incubate at 37°C for 18-24 hours with gentle agitation.

  • Analysis: Analyze the headspace of the vials directly using the GC-MS protocol below. The presence of (S)-2-Methylhexanoic acid in the inoculated sample but not the control validates the bacterium's metabolic capability.

4.4. Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile organic compounds like VFAs. The choice of a polar column is essential for achieving good peak shape for these acidic analytes.

  • Extraction: Use an automated headspace Solid-Phase Microextraction (SPME) system. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the vial's headspace for 30 minutes at 60°C.

  • Injection: Immediately desorb the fiber in the heated GC inlet (250°C) for 2 minutes in splitless mode.

  • Separation: Use a polar capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • Detection: Use a mass spectrometer in full scan mode (m/z 35-350).

  • Identification: Identify (S)-2-Methylhexanoic acid by comparing its retention time and mass spectrum to an authentic chemical standard. The key ion fragments will include the molecular ion (m/z 130) and other characteristic fragments.

  • Quantification: Create a calibration curve using known concentrations of a pure (S)-2-Methylhexanoic acid standard to quantify its concentration in the samples.

Future Research and Therapeutic Perspectives

Understanding the microbial origin of (S)-2-Methylhexanoic acid opens avenues for targeted interventions. Future research could focus on:

  • Microbiome Modulation: Developing strategies (e.g., prebiotics, probiotics, or specific enzyme inhibitors) to shift the axillary microbiome composition away from VFA-producing species.

  • Precursor Blocking: Investigating methods to block the secretion or bacterial uptake of the odorless precursors.

  • Broader Biological Roles: Exploring whether (S)-2-Methylhexanoic acid or related MCFAs act as signaling molecules in bacteria-host communication or possess other uncharacterized antimicrobial or immunomodulatory effects.

References

An In-depth Technical Guide to 2-Methylhexanoic Acid: Properties, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylhexanoic acid (CAS No. 4536-23-6) is a branched-chain carboxylic acid, specifically a methyl-branched fatty acid.[1] As a C7 fatty acid, it occupies a unique chemical space that makes it a valuable molecule in various scientific and industrial domains.[2] While naturally occurring in some plants and fruits like apples and strawberries, its primary role in the industry is as a synthetic building block and a specialty chemical.[2][3] This guide provides an in-depth exploration of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical identity, proven synthesis and analytical methodologies, key applications, and critical safety protocols, offering field-proven insights beyond standard data sheets.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is the foundation of all subsequent research and development. This compound is a chiral molecule, existing as two enantiomers, (S)-2-methylhexanoic acid and (R)-2-methylhexanoic acid. The racemic mixture is most common, but enantiomerically pure forms are often required for specific applications, such as in the synthesis of pharmaceuticals and high-potency sweeteners where stereochemistry is critical.[4][5]

Identifiers and Synonyms

The compound is known by several names across different databases and commercial suppliers. Correctly identifying it is crucial for sourcing and regulatory compliance.

IdentifierValue
CAS Number 4536-23-6[1][2][6][7]
IUPAC Name This compound[1]
Molecular Formula C7H14O2[1][2]
Molecular Weight 130.18 g/mol [2][8]
FEMA Number 3191[2][9]
EINECS Number 224-883-9[6][9]
Synonyms 2-Methylcaproic acid, α-Methylcaproic acid, 2-Butylpropionic acid, Hexane-2-carboxylic acid[1][2][6][9]
Physicochemical Data

These properties dictate the compound's behavior in various solvents and reaction conditions, informing decisions on purification, formulation, and analytical method development.

PropertyValueSource
Physical State Clear, colorless to light yellow liquid[2]
Boiling Point 209-210 °C (lit.)[2][7][8]
Density 0.918 g/mL at 25 °C (lit.)[2][7][8]
Refractive Index n20/D 1.422 (lit.)[2][8]
Flash Point 57 °C (134.6 °F) - closed cup
Vapor Pressure 0.0576 mmHg at 25 °C (lit.)[2][8]
Solubility Slightly soluble in water; soluble in chloroform, ether, ethanol[2]
Odor Profile Described as having fruity, cheesy, oily, and fatty notes[2]

Synthesis and Manufacturing Insights

The synthesis of this compound can be approached through several routes. The choice of method is often dictated by the desired scale, cost, and, most importantly, the need for stereochemical control.

Malonic Ester Synthesis (Racemic)

For general-purpose applications where a racemic mixture is acceptable, the malonic ester synthesis provides a classic and reliable pathway.[10] This method is advantageous due to the high acidity of the α-proton in diethyl malonate, which facilitates easy alkylation.

Causality of Experimental Choices:

  • Base Selection: Sodium ethoxide is used as the base because it is strong enough to deprotonate diethyl malonate, and its conjugate acid (ethanol) is the solvent, preventing unwanted transesterification reactions.

  • Alkylation Strategy: A two-step sequential alkylation is performed. The first alkylation introduces the methyl group, and the second introduces the butyl group. This stepwise approach provides better control over the final product compared to attempting a dialkylation in one step.

  • Hydrolysis and Decarboxylation: Saponification with a strong base (NaOH) followed by acidification hydrolyzes the ester groups to carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily decarboxylates upon heating, yielding the desired product.

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve diethyl malonate in anhydrous ethanol. Add one equivalent of sodium ethoxide (EtO⁻Na⁺) portion-wise while stirring.

  • First Alkylation (Methylation): To the resulting solution of the enolate, add one equivalent of methyl iodide (CH₃I) dropwise. Allow the reaction to stir at room temperature until completion (monitored by TLC).[10]

  • Second Deprotonation: Add a second equivalent of sodium ethoxide to the reaction mixture to deprotonate the mono-alkylated malonic ester.

  • Second Alkylation (Butylation): Add one equivalent of 1-bromobutane (CH₃(CH₂)₃Br) dropwise and heat the reaction mixture to reflux until the second alkylation is complete.

  • Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (NaOH). Heat to reflux to hydrolyze the diester to the dicarboxylate salt.

  • Acidification & Decarboxylation: After cooling, carefully acidify the mixture with concentrated hydrochloric acid (HCl). Gently heat the acidic solution. Carbon dioxide will evolve as the substituted malonic acid decarboxylates to yield this compound.

  • Workup and Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

G cluster_synthesis Malonic Ester Synthesis of this compound start Diethyl Malonate + NaOEt enolate1 Formation of Malonate Enolate start->enolate1 alkylation1 Alkylation with Methyl Iodide (CH3I) enolate1->alkylation1 monoalkylated Diethyl 2-methylmalonate alkylation1->monoalkylated deprotonation2 Second Deprotonation with NaOEt monoalkylated->deprotonation2 enolate2 Formation of Substituted Enolate deprotonation2->enolate2 alkylation2 Alkylation with 1-Bromobutane enolate2->alkylation2 dialkylated Diethyl 2-butyl-2-methylmalonate alkylation2->dialkylated saponification Saponification (NaOH, H2O, Heat) dialkylated->saponification dicarboxylate Dicarboxylate Salt saponification->dicarboxylate acidification Acidification (HCl) & Decarboxylation (Heat) dicarboxylate->acidification product Final Product: This compound acidification->product

Caption: Workflow for the synthesis of racemic this compound.

Asymmetric Synthesis (Enantiomerically Pure)

For pharmaceutical applications, obtaining a single enantiomer is often mandatory. The synthesis of (S)-2-methylhexanoic acid as an intermediate for a high-potency sweetener highlights the importance of stereocontrol.[4] Asymmetric hydrogenation of an unsaturated precursor using a chiral catalyst is a powerful and industrially scalable method.[5]

Causality of Experimental Choices:

  • Catalyst System: A Ruthenium catalyst complexed with a chiral phosphine ligand (e.g., (S)-BINAP or a derivative) is used. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to occur preferentially on one face of the double bond, leading to a high enantiomeric excess (ee) of the desired product.[5]

  • Precursor: An α,β-unsaturated carboxylic acid, such as 2-methyl-2-hexenoic acid, serves as the prochiral substrate for the hydrogenation.

Applications in Research and Drug Development

This compound's unique combination of a branched alkyl chain and a carboxylic acid functional group makes it a versatile molecule.

  • Flavor and Fragrance Industry: It is a well-established flavoring agent, valued for its ability to impart cheesy, fruity, and fatty notes to food products.[2][3] It is recognized as GRAS (Generally Recognized as Safe) by FEMA.[2][3][6]

  • Pharmaceutical Intermediate: Its most significant role for this audience is as a chiral building block. The synthesis of the high-potency sweetener candidate NC-00637 required large quantities of (S)-2-methylhexanoic acid for N-acylation of a protected glutamic acid derivative.[4][5] This demonstrates its utility in constructing complex molecules with specific stereochemical requirements.

  • Biocatalysis Research: It serves as a precursor in sustainable biocatalytic procedures for synthesizing novel branched-chain acid esters.

Analytical Methodologies

Accurate quantification and characterization of this compound are essential for quality control, pharmacokinetic studies, and reaction monitoring. The primary methods employed are gas and liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for analyzing volatile compounds like this compound. However, the carboxylic acid group requires derivatization to improve volatility and chromatographic peak shape.

Causality of Experimental Choices:

  • Derivatization: Esterification is the most common derivatization strategy. Converting the carboxylic acid to an ester (e.g., a methyl ester or a pentafluorobenzyl ester) masks the polar -COOH group, reducing peak tailing and improving thermal stability in the GC inlet.[11] PFBBr (pentafluorobenzyl bromide) is an excellent choice for creating a derivative that is highly sensitive in negative chemical ionization (NCI) mode, enabling very low limits of detection.[11]

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used, as it separates compounds primarily based on their boiling points, which is effective for the derivatized analyte.[11]

  • Sample Preparation: For biological samples, perform liquid-liquid extraction or solid-phase extraction to isolate the acidic fraction containing this compound. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) solution in acetone and 10 µL of a catalyst solution (e.g., potassium carbonate). Vortex and incubate at room temperature for 30 minutes.[11]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

    • GC Column: Use a DB-5ms column (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) for structural confirmation or negative chemical ionization (NCI) for high sensitivity.

  • Quantitation: Prepare a calibration curve using standards of this compound that have undergone the same extraction and derivatization procedure. This self-validating system ensures that any variability in the derivatization efficiency is accounted for in the final quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative that may not require derivatization. It is particularly useful for monitoring reaction progress or for analyzing samples that are difficult to volatilize.

Causality of Experimental Choices:

  • Method: A reverse-phase (RP) HPLC method is typically used.[9]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) added.[9] The acid serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

  • Detection: UV detection at a low wavelength (~210 nm) is suitable for the carboxylic acid chromophore. For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.[9]

G cluster_validation Analytical Method Validation Workflow method_dev Method Development (e.g., GC-MS with Derivatization) specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range method_dev->linearity lod_loq LOD & LOQ method_dev->lod_loq precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (% Recovery) precision->accuracy robustness Robustness accuracy->robustness validated Validated Method robustness->validated

Caption: A typical workflow for validating an analytical method for this compound.

Safety, Handling, and Storage

This compound is a corrosive substance that requires careful handling to prevent injury.[12][13]

  • Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[13] It may also be corrosive to metals (H290).[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][15] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][15]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[12]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[12][13][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] Use a corrosive-resistant container.[13][14] Store locked up.[12][13]

Conclusion

This compound is more than a simple carboxylic acid; it is a versatile chemical tool with significant applications ranging from food science to the synthesis of complex pharmaceutical intermediates. For researchers and drug development professionals, a thorough understanding of its properties, stereoselective synthesis routes, and robust analytical methodologies is paramount. By employing the scientifically sound protocols and safety measures detailed in this guide, professionals can confidently and effectively utilize this valuable compound in their research and development endeavors.

References

Introduction: Understanding Methylhexanoic Acid and the Principle of Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Methylhexanoic Acid and its Constitutional Isomers

Methylhexanoic acid (C₇H₁₄O₂) is a branched-chain, medium-chain fatty acid.[1][2][3] While its straight-chain counterpart, heptanoic acid, is well-characterized, the introduction of a methyl group along the hexanoic acid backbone gives rise to several structural isomers, each possessing unique physical and chemical properties. These subtle structural differences, dictated by the position of the methyl group, have significant implications for their application in fields ranging from flavor and fragrance science to pharmaceutical development, where molecular shape and polarity are paramount.[2][4]

This guide provides a detailed examination of the physical properties of this compound and its constitutional isomers: 3-methylhexanoic acid, 4-methylhexanoic acid, and 5-methylhexanoic acid. We will explore how the methyl group's location influences key parameters such as boiling point, density, and solubility. Furthermore, we will delve into the stereochemistry of these molecules, as isomers with chiral centers (2-, 3-, and 4-methylhexanoic acid) exist as enantiomeric pairs ((R) and (S)), which can exhibit distinct biological activities and sensory profiles.[5] A validated experimental protocol for the chiral separation of these isomers is also presented, providing researchers with a practical framework for analysis.

Comparative Analysis of Physical Properties

The location of the methyl branch profoundly impacts the intermolecular forces governing the physical state and behavior of the molecule. The primary forces at play are strong hydrogen bonds, which cause carboxylic acids to form dimers, and weaker van der Waals forces along the hydrocarbon chain. Branching disrupts the efficiency of van der Waals interactions by reducing the effective surface area, which typically lowers the boiling point compared to a straight-chain analogue. However, the effect on melting point can be more complex, as branching can interfere with the formation of a stable crystal lattice.

The table below summarizes the key physical properties of the constitutional isomers of methylhexanoic acid.

PropertyThis compound3-Methylhexanoic Acid4-Methylhexanoic Acid5-Methylhexanoic Acid
Molecular Weight ( g/mol ) 130.18[2][6]130.18[7]130.18[8]130.18[9]
Boiling Point (°C) 209-210 (at 760 mmHg)[1][4]~232 (calculated)[10]109-112 (at 10 mmHg)[11]102 (lit.)[12] / -25[13]
Density (g/mL) 0.918 (at 25 °C)[1]N/A0.9210.907-0.917 (at 25 °C)[13]
Refractive Index (n20/D) 1.422[1]N/AN/A1.417-1.427[13]
Water Solubility 1776 mg/L (est.)[4]Practically insoluble[14]Practically insoluble[15]Slightly soluble[16] / 3.93 g/L (est.)[17]
pKa (predicted) 5.1[3]N/AN/A5.15[17]
Chirality YesYesYesNo

Expert Insights:

  • Boiling Point Trends: The data illustrates the classic effect of branching. This compound, with its branching closest to the carboxyl group, exhibits a boiling point of 209-210 °C.[1][4] As the methyl group moves further from the polar head (e.g., 4- and 5-methylhexanoic acid), the molecule becomes slightly less compact, which can influence intermolecular packing and boiling points, though high-quality atmospheric pressure data for all isomers is needed for a direct comparison. The steric hindrance from the alpha-methyl group in this compound may slightly interfere with ideal hydrogen bond dimerization, but its overall compact nature keeps the boiling point high relative to more branched isomers not listed.

  • Solubility: All isomers are classified as medium-chain fatty acids and demonstrate limited solubility in water.[14][15][18] The polar carboxylic acid group facilitates some interaction with water, but the seven-carbon nonpolar tail dominates, making them largely hydrophobic.[18] The slight variations in predicted solubility are likely due to minor differences in how the molecular shape interacts with the water lattice.

Experimental Protocol: Chiral Separation of this compound Enantiomers via Gas Chromatography

For chiral isomers, separating and quantifying the individual (R) and (S) enantiomers is critical, particularly in drug development and flavor analysis where stereochemistry dictates biological activity and sensory perception. Gas chromatography (GC) with a chiral stationary phase is the gold standard for this application.

Causality of Methodological Choices: Carboxylic acids are highly polar and prone to strong hydrogen bonding, which can lead to poor peak shape (tailing) and low volatility in GC analysis. To overcome this, a derivatization step to convert the acid to a less polar, more volatile ester (e.g., a methyl ester) is essential for achieving sharp, symmetrical peaks and reliable separation.[19] The choice of a chiral column, typically one coated with a cyclodextrin derivative, is the core of the separation. The chiral selector on the column forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation.

Step-by-Step Methodology:

  • Derivatization to Methyl Esters: a. To 1 mg of racemic this compound in a vial, add 1 mL of a 2% (v/v) sulfuric acid solution in methanol. b. Securely cap the vial and heat at 60°C for 30 minutes. c. After cooling to room temperature, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst. d. Add 1 mL of hexane, vortex for 1 minute, and allow the layers to separate. e. Carefully transfer the upper hexane layer, containing the methyl 2-methylhexanoate, to a clean GC vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: Cyclodex-B (or equivalent beta-cyclodextrin phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless inlet, operated in split mode (50:1 split ratio) at 250°C.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: Increase temperature by 2°C/min to 140°C.

      • Hold: Hold at 140°C for 5 minutes.

    • Detector: FID at 260°C.

  • Data Analysis: a. Inject 1 µL of the prepared sample. b. The resulting chromatogram will show two separated peaks corresponding to the (R)- and (S)-methyl 2-methylhexanoate enantiomers. c. Identify the enantiomers by comparing their retention times to those of pure (R) and (S) standards, if available. d. Calculate the area of each peak. The enantiomeric excess (% ee) can be determined using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

This protocol provides a self-validating system. The resolution of the two enantiomeric peaks serves as a direct measure of the method's success. Consistent retention times and peak shapes across multiple runs confirm the stability and reliability of the derivatization and chromatographic conditions.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Output & Analysis racemic Racemic 2-Methylhexanoic Acid Sample derivatization Derivatization: Esterification with H+/MeOH racemic->derivatization Step 1a-b ester Volatile Methyl Ester (Racemic Mixture) derivatization->ester Step 1c-e injection GC Injection ester->injection column Chiral GC Column (Cyclodextrin Phase) injection->column Step 2 separation Differential Interaction: Formation of Diastereomeric Complexes column->separation detection FID Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram analysis Peak Integration & Enantiomeric Excess (ee) Calculation chromatogram->analysis Step 3

Workflow for Chiral Separation of this compound Enantiomers.

Conclusion

The physical properties of methylhexanoic acid isomers are a direct function of their molecular structure. The position of the methyl group dictates the degree of molecular packing and the extent of intermolecular forces, leading to distinct boiling points, densities, and solubilities. For the chiral isomers, these physical properties are generally identical for each enantiomer, but their separation and individual characterization are crucial due to their potentially different biological and sensory profiles. The provided GC methodology offers a robust and reliable approach for this essential analytical task. A thorough understanding of these structure-property relationships is fundamental for scientists and researchers aiming to utilize these compounds in targeted applications, from designing new therapeutic agents to formulating specific flavor profiles.

References

2-Methylhexanoic acid in food and flavor chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylhexanoic Acid in Food and Flavor Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a branched-chain medium-chain fatty acid, is a pivotal molecule in the landscape of food and flavor chemistry.[1][2] While its presence may be subtle, its contribution to the characteristic aroma and taste profiles of numerous food products is profound. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, natural occurrence, sensory characteristics, and regulatory status. Furthermore, it outlines a robust analytical workflow for its identification and quantification in complex food matrices, offering valuable insights for researchers, quality control specialists, and product development professionals in the food, beverage, and fragrance industries.

Physicochemical Properties

This compound (C7H14O2) is a colorless to slightly yellow, oily liquid at room temperature.[1] It is classified as a medium-chain fatty acid, specifically a methyl-branched fatty acid.[2][3] Its branched structure is key to its distinct sensory properties compared to its straight-chain isomer, heptanoic acid. The compound is miscible with common organic solvents like alcohol and ether, and also with water.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C7H14O2[4]
Molecular Weight 130.18 g/mol [3][4]
CAS Number 4536-23-6[4]
Appearance Clear colorless to slightly yellow liquid[1]
Boiling Point 209-210 °C[1][5]
Density 0.918 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.422[1][5]
Vapor Pressure 0.0576 mmHg at 25 °C[1][5]
Solubility Miscible with alcohol, ether, and water[3][4]
FEMA Number 3191[1][6][7]
JECFA Number 265[3][8]

Natural Occurrence in Foods

This compound is a naturally occurring compound identified in a variety of food products, where it contributes to their characteristic flavor profiles. Its formation is often linked to the metabolic activities of microorganisms or the enzymatic and chemical changes that occur during ripening and processing.

Table 2: Documented Natural Occurrence of this compound

Food/SourceContextSource(s)
Cheese Notably in Parmesan cheese, contributing to the sharp, cheesy notes.[1][9]
Fruits Found in apples, strawberries, and doum fruit (peel and pulp).[1]
Meat Reported in raw and cooked mutton and roasted lamb.[1]
Beverages Detected in grape brandy, cognac, and black tea.[1][9]
Tobacco Identified as a component of Virginia tobacco.[1]
Vegetables Found in baked potatoes.[1][9]

Sensory Profile and Flavor Contribution

The sensory characteristics of this compound are complex and concentration-dependent, often described as a unique combination of cheesy and fruity notes.[1][6] This duality makes it a versatile component in both savory and sweet flavor applications.[6]

  • Odor Profile : The aroma is characterized by acidic, oily, fatty, and cheesy notes.[1][9] Descriptions often include lard, chicken fat, and roasted savory nuances.[1][9] Some evaluators also perceive sweaty and waxy characteristics.[4]

  • Taste Profile : The taste is described as having dairy, creamy, and oily fatty notes.[1]

  • Aroma Threshold : The detection threshold is reported to be in the range of 920 parts per billion (ppb) to 2.7 parts per million (ppm).[1]

In food systems, it enhances dairy profiles, particularly in cheese flavors, adds richness to savory meat flavors, and can introduce interesting complexity to fruit and beverage formulations.[6]

Regulatory Status and Safety

This compound is recognized as a safe flavoring substance by major international regulatory bodies.

  • FEMA GRAS : The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), assigning it FEMA number 3191.[7][8]

  • JECFA : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[3]

  • FDA : It is listed in the FDA's "Substances Added to Food" inventory (formerly EAFUS) for use as a flavor enhancer or flavoring agent.[7][10]

These designations are based on a comprehensive review of safety and toxicological data, ensuring its suitability for use in food products at specified levels.[3][11]

Industrial Applications

Leveraging its distinctive flavor profile, this compound is used as a flavor ingredient in a wide array of food products.[12][13]

  • Dairy Flavors : It is a key component in creating authentic cheese flavors (e.g., Parmesan, cheddar) and enhancing creamy notes in milk and yogurt products.[6]

  • Savory & Meat Products : It imparts rich, fatty, and roasted notes, making it suitable for lard, chicken fat, and other savory flavor systems.[1][6]

  • Bakery & Confectionery : It can be used at low levels (around 5 ppm) to add cheesy notes to baked goods and soft confections.[6]

  • Beverages : In non-alcoholic beverages, it is used at very low concentrations (around 1 ppm) to add complexity.[6]

  • Fragrance : Beyond flavor, it is also used sparingly in fragrances to create sour, cheesy notes.[6]

Analytical Methodology: Quantification in Food Matrices

The accurate quantification of this compound is critical for quality control and flavor profile analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application. The following protocol outlines a self-validating system for its analysis.

Principle and Rationale

This method employs Headspace Solid-Phase Microextraction (HS-SPME) for the extraction and pre-concentration of volatile and semi-volatile compounds, including this compound, from the food matrix. SPME is a solvent-free, sensitive, and efficient technique. Subsequent analysis by GC-MS allows for the highly selective and sensitive separation, identification, and quantification of the target analyte. An internal standard is used to ensure accuracy and correct for matrix effects and variations in extraction efficiency.

Experimental Protocol

Step 1: Internal Standard (IS) Preparation

  • Action: Prepare a stock solution of a suitable internal standard, such as 2-methylheptanoic acid or heptanoic acid-d13, in methanol at a concentration of 1000 µg/mL.

  • Causality: An internal standard is crucial for accurate quantification. It is a compound with similar chemical properties to the analyte but not naturally present in the sample. It corrects for any loss of analyte during sample preparation and injection, providing a self-validating system.

Step 2: Sample Preparation & Extraction

  • Action:

    • Weigh 2-5 grams of the homogenized food sample (e.g., grated cheese, blended fruit) into a 20 mL headspace vial.

    • Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and increase the volatility of the analyte.

    • Spike the sample with a known amount of the internal standard working solution.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Causality: Homogenization ensures a representative sample. The addition of salt ("salting out") increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby improving extraction efficiency.

Step 3: HS-SPME

  • Action:

    • Place the vial in an autosampler heating block set to 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes under agitation.

  • Causality: Incubation at a controlled temperature facilitates the release of volatile compounds into the headspace. The triphasic DVB/CAR/PDMS fiber is selected for its broad-spectrum affinity for volatile and semi-volatile compounds of varying polarities and molecular weights, ensuring efficient trapping of this compound.

Step 4: GC-MS Analysis

  • Action:

    • Desorb the SPME fiber in the heated GC injection port (e.g., 250°C) for 5 minutes in splitless mode.

    • Separate the compounds on a polar capillary column (e.g., DB-WAX or FFAP).

    • Use a temperature program starting at 40°C, holding for 2 minutes, then ramping to 240°C at 5°C/min.

    • Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Causality: The heated injection port thermally desorbs the trapped analytes from the fiber onto the GC column. The polar column provides good separation for fatty acids. The temperature ramp separates compounds based on their boiling points and column interactions. The MS detector provides mass information for positive identification and selective detection in SIM mode, which enhances sensitivity and reduces matrix interference.

Step 5: Data Analysis & Quantification

  • Action:

    • Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic standard.

    • Quantify by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared in a similar matrix.

  • Causality: Comparing both retention time and the mass spectral fragmentation pattern provides confident identification. Ratio-based quantification against an internal standard and a matrix-matched calibration curve is the most accurate method, as it corrects for instrumental drift and complex matrix effects.

Workflow Visualization

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Food Sample Vial Weigh Sample into Vial (2-5g) Sample->Vial Salt Add Saturated NaCl Solution Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 60°C (15 min) Seal->Equilibrate Expose Expose SPME Fiber (30 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection (Scan/SIM) Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard & Calibration Curve Identify->Quantify

Caption: HS-SPME GC-MS workflow for this compound analysis.

Conclusion

This compound is a multifaceted flavor compound whose unique sensory profile, blending cheesy, fatty, and fruity notes, makes it an invaluable tool for food technologists and flavorists. Its natural occurrence in a range of foods underscores its fundamental role in defining characteristic flavors. Supported by a strong safety record and regulatory acceptance, its application allows for the creation and enhancement of authentic and complex flavor profiles in both savory and sweet products. The analytical methodologies detailed herein provide a reliable framework for its monitoring and control, ensuring consistent product quality and facilitating further research into the nuanced world of flavor chemistry.

References

Metabolic pathways involving branched-chain fatty acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Metabolic Pathways Involving Branched-Chain Fatty Acids

Authored by: Gemini, Senior Application Scientist

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids, distinguished by methyl groups along their carbon chains. Primarily synthesized by bacteria, they are integral components of the human diet through consumption of dairy and ruminant fat, and are crucial for the gut microbiome.[1][2] Unlike their straight-chain counterparts, the metabolism of BCFAs involves specialized enzymatic pathways for both their synthesis and degradation, which are increasingly recognized for their roles in modulating cell membrane dynamics, influencing host metabolic health, and acting as signaling molecules.[1][3][4] This technical guide provides a comprehensive overview of the core metabolic pathways of BCFAs, detailing the biosynthesis from branched-chain amino acid precursors, the distinct catabolic routes of α- and β-oxidation, and the regulatory mechanisms that govern these processes. Furthermore, we present validated experimental protocols for the robust analysis of BCFAs and discuss their emerging roles in health and disease, offering a resource for researchers, clinicians, and professionals in drug development.

Introduction to Branched-Chain Fatty Acids (BCFAs)

BCFAs are saturated fatty acids characterized by one or more methyl branches on the carbon chain.[2] The most common forms are the iso series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso series, with a methyl group on the antepenultimate carbon.[5]

  • iso-BCFAs : Possess a methyl group at the (n-2) position.

  • anteiso-BCFAs : Feature a methyl group at the (n-3) position.[6]

These structural variations are not trivial; they significantly lower the melting point of the fatty acid compared to its straight-chain equivalent, thereby increasing the fluidity of cell membranes.[1][3] This property is particularly vital for bacteria, allowing them to adapt to and thrive in diverse environments, including the human gut and at low temperatures.[3][7] In humans, BCFAs are found in the vernix caseosa of newborns, breast milk, and are key components of the gut microbiota, where they contribute to intestinal health.[2][6]

Core Metabolic Pathways

The metabolism of BCFAs can be broadly divided into two main processes: biosynthesis (anabolism) and degradation (catabolism).

Biosynthesis of BCFAs

The de novo synthesis of BCFAs is prominent in bacteria and differs from straight-chain fatty acid synthesis primarily in its initial priming step.[7][8] Instead of using acetyl-CoA as the sole primer, the BCFA synthesis pathway utilizes short, branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[9][10]

The key steps are:

  • Primer Formation : BCAAs undergo transamination to form their respective α-keto acids.

  • Decarboxylation : The branched-chain α-keto acid dehydrogenase (BCKD) complex, a critical enzyme, catalyzes the oxidative decarboxylation of these α-keto acids to produce the corresponding branched-chain acyl-CoA primers.[9][10]

    • Valine → α-ketoisovalerate → Isobutyryl-CoA (primer for iso-even-numbered BCFAs)

    • Leucine → α-ketoisocaproate → Isovaleryl-CoA (primer for iso-odd-numbered BCFAs)

    • Isoleucine → α-keto-β-methylvalerate → 2-Methylbutyryl-CoA (primer for anteiso-odd-numbered BCFAs)

  • Elongation : These primers are then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA, mirroring the process of straight-chain fatty acid synthesis.[9][11]

The specificity of the initial condensation enzyme, β-ketoacyl-ACP synthase III (FabH), for these branched primers is a key determinant of the BCFA profile in a given bacterial species.[10]

BCFA_Biosynthesis cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_Keto α-Keto Acids cluster_Primers Acyl-CoA Primers cluster_BCFA Resulting BCFAs Val Valine KIV α-Ketoisovalerate Val->KIV Transamination Leu Leucine KIC α-Ketoisocaproate Leu->KIC Transamination Ile Isoleucine KMV α-Keto-β-methylvalerate Ile->KMV Transamination Isobu Isobutyryl-CoA KIV->Isobu BCKD Complex (Decarboxylation) Isov Isovaleryl-CoA KIC->Isov BCKD Complex (Decarboxylation) Methbu 2-Methylbutyryl-CoA KMV->Methbu BCKD Complex (Decarboxylation) FAS Fatty Acid Synthase (FAS) + Malonyl-CoA Elongation Isobu->FAS Isov->FAS Methbu->FAS IsoEven iso-Even Chain BCFAs (e.g., C14:0, C16:0) IsoOdd iso-Odd Chain BCFAs (e.g., C15:0, C17:0) AnteisoOdd anteiso-Odd Chain BCFAs (e.g., C15:0, C17:0) FAS->IsoEven FAS->IsoOdd FAS->AnteisoOdd

References

An In-depth Technical Guide on the Role of 2-Methylhexanoic Acid in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of microbial biochemistry, lipids are far more than simple energy storage molecules or structural components. They are dynamic players that mediate the interface between the cell and its environment. Among these, the branched-chain fatty acids (BCFAs) represent a fascinating and vital class of molecules, particularly prevalent in Gram-positive bacteria. This guide focuses on a specific, yet significant, member of this family: 2-methylhexanoic acid .

This compound is a seven-carbon, methyl-branched medium-chain fatty acid.[1][2] As an anteiso-BCFA, its methyl group is located on the antepenultimate (third-to-last) carbon from the methyl end, a structural feature that profoundly influences its physicochemical properties and biological functions. Unlike the straight-chain fatty acids common in eukaryotes, BCFAs like this compound are critical for maintaining membrane fluidity and integrity, especially under conditions of environmental stress.[3][4]

This document provides a comprehensive exploration of the metabolic lifecycle of this compound in microorganisms. We will delve into its biosynthesis from amino acid precursors, its catabolism for energy and carbon, and its fundamental role in membrane architecture. Furthermore, we will explore its potential, yet underexplored, role in cellular signaling. This guide is intended for researchers, scientists, and drug development professionals, offering not just a review of the current understanding but also detailed, field-proven methodologies to investigate these pathways.

Biosynthesis of this compound: The Anteiso Pathway

The synthesis of this compound is a specialized branch of the fatty acid synthesis (FAS) machinery, distinguished by its use of a unique primer molecule derived from the amino acid L-isoleucine.[5][6] This process ensures the creation of an odd-carbon-numbered fatty acid with a methyl branch at the characteristic anteiso position.

The pathway begins with the catabolism of L-isoleucine, which serves as the ultimate precursor for the 2-methylbutyryl-CoA primer. This conversion involves two key enzymatic steps:

  • Transamination: A branched-chain amino acid (BCAA) transaminase removes the amino group from L-isoleucine, converting it to the α-keto acid, α-keto-β-methylvaleric acid.

  • Oxidative Decarboxylation: The multi-enzyme branched-chain α-keto acid dehydrogenase (BCKAD) complex catalyzes the decarboxylation of α-keto-β-methylvaleric acid, yielding the primer molecule, 2-methylbutyryl-CoA.[5] This enzyme complex is a critical control point and shares mechanistic similarities with the pyruvate dehydrogenase complex.[7]

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase (FAS) cycle. Here, it undergoes sequential elongation through the addition of two-carbon units derived from malonyl-CoA.[6][8] For this compound (a C7 fatty acid), the C5 primer (2-methylbutyryl-CoA) undergoes one cycle of elongation. The subsequent steps of reduction, dehydration, and a second reduction are carried out by the standard FAS enzymes to produce the final saturated acyl-ACP, which is then hydrolyzed to yield this compound.

biosynthesis_pathway isoleucine L-Isoleucine keto_acid α-Keto-β-methylvaleric acid isoleucine->keto_acid BCAA Transaminase primer 2-Methylbutyryl-CoA (C5 Primer) keto_acid->primer BCKAD Complex (-CO2) fas Fatty Acid Synthase (FAS) Elongation Cycle primer->fas Enters FAS product 2-Methylhexanoyl-ACP (C7) fas->product + Malonyl-CoA (2 Carbons) final_product This compound product->final_product Acyl-ACP Thioesterase

Caption: Biosynthesis of this compound from L-isoleucine.

Physiological Role: A Key Modulator of Membrane Fluidity

The primary and most well-understood role of this compound is structural. As a component of membrane phospholipids, its branched nature is crucial for microbial adaptation.

The methyl branch in anteiso fatty acids like this compound disrupts the tight, ordered packing of acyl chains that is characteristic of membranes composed solely of straight-chain fatty acids. This disruption introduces steric hindrance, effectively lowering the melting temperature (phase transition temperature) of the membrane.[3][4] The consequence is an increase in membrane fluidity, which is essential for the proper function of embedded proteins, nutrient transport, and overall cellular integrity, particularly at low temperatures.

Many bacterial species, including those in the genus Bacillus, actively regulate the ratio of different BCFAs in their membranes in response to environmental cues.[9] For instance, a decrease in growth temperature often leads to an increased proportion of anteiso fatty acids, a homeoviscous adaptation to maintain membrane function in the cold. This makes the biosynthetic pathway of this compound a key element in microbial survival in fluctuating environments.

Fatty Acid Type Structure Typical Precursor Effect on Membrane Fluidity
Straight-Chain (e.g., Palmitic Acid) CH3-(CH2)14-COOHAcetyl-CoALow (allows tight packing)
Iso-BCFA (CH3)2CH-(CH2)n-COOHLeucine/ValineModerate Increase
Anteiso-BCFA (e.g., this compound) CH3CH2CH(CH3)-(CH2)n-COOHIsoleucineHigh Increase (more disruption)

Table 1: Comparison of common fatty acid types in bacterial membranes and their effect on fluidity.

Catabolism: Modified β-Oxidation

When used as a carbon and energy source, this compound is degraded through a pathway that resembles, but is distinct from, the classical β-oxidation of straight-chain fatty acids.[10] The presence of the methyl group on the α-carbon (C2) prevents a standard β-oxidation cycle from proceeding directly.

The catabolic pathway likely involves the following steps:

  • Activation: The fatty acid is first activated to its coenzyme A (CoA) ester, 2-methylhexanoyl-CoA, by an acyl-CoA synthetase.

  • α-Oxidation (Proposed): To bypass the α-methyl block, microbes likely employ an initial α-oxidation step. This would involve the hydroxylation of the α-carbon, followed by oxidative decarboxylation. This process would remove the original carboxyl group as CO₂, yielding a six-carbon intermediate, 2-methylpentanoyl-CoA (pristanoyl-CoA).

  • Modified β-Oxidation: The resulting 2-methylpentanoyl-CoA can now enter a modified β-oxidation pathway. The first cycle of oxidation will yield propionyl-CoA (a C3 unit) and butyryl-CoA (a C4 unit).

  • Final Oxidation: The butyryl-CoA can then proceed through standard β-oxidation to yield two molecules of acetyl-CoA (C2 units).

The end products of this compound catabolism are therefore a mixture of propionyl-CoA and acetyl-CoA .[11] These can then enter central carbon metabolism, such as the TCA cycle (with propionyl-CoA often being converted to succinyl-CoA first).

catabolism_pathway start This compound (C7) activated 2-Methylhexanoyl-CoA start->activated Acyl-CoA Synthetase alpha_ox α-Oxidation Step activated->alpha_ox α-Hydroxylase intermediate 2-Methylpentanoyl-CoA (C6) alpha_ox->intermediate Decarboxylase (-CO2) beta_ox_1 First β-Oxidation Cycle intermediate->beta_ox_1 products_1 Propionyl-CoA (C3) + Butyryl-CoA (C4) beta_ox_1->products_1 beta_ox_2 Standard β-Oxidation products_1->beta_ox_2 Butyryl-CoA tca Central Metabolism (TCA Cycle) products_1->tca Enters products_2 2x Acetyl-CoA (C2) beta_ox_2->products_2 products_2->tca

Caption: Proposed catabolic pathway for this compound.

Methodologies for Studying this compound Metabolism

Investigating the role of this compound requires robust and specific analytical techniques. This section provides validated protocols for quantification, enzymatic analysis, and genetic manipulation.

Protocol 1: Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the conversion of total cellular fatty acids into fatty acid methyl esters (FAMEs) for analysis, a gold-standard method for bacterial lipidomics.[12][13]

Rationale: Gas chromatography provides excellent separation of volatile FAMEs based on their boiling points and polarity, while mass spectrometry allows for definitive identification based on fragmentation patterns and precise mass.

Step-by-Step Methodology:
  • Cell Harvesting:

    • Grow the microbial culture (e.g., Bacillus subtilis) to the desired growth phase (typically late-log or stationary).

    • Harvest 5-10 mg of cell paste by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

    • Wash the cell pellet twice with sterile distilled water to remove media components.

  • Saponification (Liberation of Fatty Acids):

    • To the cell pellet, add 1.0 mL of saponification reagent (45g NaOH, 150 mL methanol, 150 mL distilled water).

    • Add an internal standard (e.g., a known amount of heptadecanoic acid, C17:0, which is not typically found in the target organism).

    • Seal the tube tightly with a Teflon-lined cap, vortex, and heat in a boiling water bath for 30 minutes. Vortex vigorously every 5-10 minutes to ensure complete cell lysis and hydrolysis of lipids.

  • Methylation (Derivatization to FAMEs):

    • Cool the tubes to room temperature.

    • Add 2.0 mL of methylation reagent (325 mL 6.0 N HCl, 275 mL methanol).

    • Reseal and heat at 80°C for 10 minutes. This step is time and temperature-sensitive.

  • Extraction:

    • Cool the tubes rapidly on ice.

    • Add 1.25 mL of extraction solvent (1:1 mixture of hexane and methyl tert-butyl ether).

    • Mix on a rotary mixer for 10 minutes.

    • Centrifuge briefly (500 x g for 1 min) to separate phases. Transfer the upper, organic phase containing the FAMEs to a clean GC vial.

  • GC-MS Analysis:

    • Analyze the extracted FAMEs using a GC-MS system. A typical setup is provided below.

    • Identify the this compound methyl ester peak by comparing its retention time and mass spectrum to an authentic chemical standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

gcms_workflow start Bacterial Cell Pellet + Internal Standard sapon Step 1: Saponification (NaOH, Methanol, 100°C) start->sapon methyl Step 2: Methylation (HCl, Methanol, 80°C) sapon->methyl extract Step 3: Extraction (Hexane/MTBE) methyl->extract analysis Step 4: GC-MS Analysis extract->analysis result Identification & Quantification analysis->result

Caption: Experimental workflow for GC-MS analysis of bacterial fatty acids.

Parameter Setting
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Inlet Temperature 250°C
Injection Volume 1 µL, Split ratio 10:1
Oven Program 100°C (2 min), ramp 3°C/min to 240°C, hold 10 min
MS Detector Agilent 5975 MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-450

Table 2: Example GC-MS operating parameters for FAME analysis.[14]

Protocol 2: Enzymatic Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD)

This protocol measures the activity of the key enzyme responsible for committing BCAA catabolites to the BCFA synthesis pathway.[15] It can be adapted to use the specific substrate for this compound synthesis (α-keto-β-methylvaleric acid).

Rationale: Measuring BCKAD activity provides a direct assessment of the metabolic flux towards BCFA primers. The HPLC method offers high specificity and sensitivity by directly measuring the product, while the spectrophotometric method provides a higher-throughput alternative.

Step-by-Step Methodology (HPLC-Based): [15][16]
  • Preparation of Cell-Free Extract:

    • Harvest bacterial cells and wash as described in Protocol 1.

    • Resuspend the pellet in lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT).

    • Lyse cells using a French press or sonication on ice.

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 60 min at 4°C) to obtain a soluble cell-free extract. Determine the total protein concentration using a Bradford or BCA assay.

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube (total volume 100 µL):

      • 50 µL Cell-Free Extract (containing 50-200 µg total protein)

      • 10 µL 10x Reaction Buffer (300 mM phosphate buffer, pH 7.5, 5 mM MgCl₂, 20 mM NAD⁺)

      • 10 µL 10x Cofactor Mix (5 mM Coenzyme A, 5 mM Thiamine pyrophosphate)

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Start the reaction by adding 10 µL of 10x substrate (e.g., 5 mM α-keto-β-methylvaleric acid).

    • Incubate at 30°C for 15-60 minutes.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 10 µL of 2 M perchloric acid.

    • Centrifuge at high speed for 5 minutes to pellet precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze by reverse-phase HPLC, monitoring for the formation of the product, 2-methylbutyryl-CoA. Use an authentic standard to create a calibration curve for quantification.

enzyme_assay_workflow start Bacterial Cell Culture lyse Step 1: Cell Lysis & Preparation of Cell-Free Extract start->lyse react Step 2: Enzymatic Reaction (Extract + Substrate + Cofactors) lyse->react quench Step 3: Quench Reaction (Acid) react->quench analysis Step 4: HPLC Analysis quench->analysis result Quantify Product (e.g., 2-Methylbutyryl-CoA) analysis->result

Caption: Workflow for the HPLC-based BCKAD enzyme assay.

Protocol 3: Genetic Analysis via Gene Knockout in Bacillus subtilis

To definitively establish the role of a specific gene in this compound metabolism, creating a targeted gene knockout or knockdown is essential. This protocol outlines a general strategy using CRISPR interference (CRISPRi), a powerful tool for gene knockdown in B. subtilis.[17][18]

Rationale: By specifically repressing the transcription of a target gene (e.g., a subunit of the bkd operon), one can observe the resulting phenotype, such as a change in the cellular fatty acid profile, to confirm the gene's function in vivo.

General Workflow:
  • Target Gene Identification: Identify the target gene(s) in the B. subtilis genome responsible for this compound synthesis (e.g., bkdAB, encoding a component of the BCKAD complex).[19]

  • sgRNA Design: Design a single guide RNA (sgRNA) that is complementary to a sequence in the promoter or coding region of the target gene.

  • Plasmid Construction: Clone the sgRNA sequence into an appropriate B. subtilis expression vector that also contains an inducible promoter controlling the expression of a nuclease-deactivated Cas9 (dCas9).

  • Transformation: Transform the resulting plasmid into B. subtilis.

  • Knockdown Induction: Grow the engineered strain under inducing conditions (e.g., addition of xylose or IPTG, depending on the promoter used) to express dCas9 and the sgRNA. The dCas9-sgRNA complex will bind to the target gene, sterically blocking transcription.

  • Phenotypic Analysis:

    • Grow the induced culture and a non-induced control culture.

    • Harvest cells and analyze the fatty acid composition using the GC-MS protocol (Protocol 1).

    • Expected Result: The induced culture should show a significant reduction or complete absence of this compound and other anteiso-BCFAs, confirming the role of the target gene in their synthesis.

Conclusion and Future Directions

This compound, and the anteiso-BCFAs it represents, are cornerstones of membrane biology in many bacterial species. Its metabolism is tightly linked to central amino acid pathways and is critical for environmental adaptation. The methodologies outlined in this guide provide a robust framework for researchers to explore this fascinating area of microbial biochemistry.

Looking ahead, several questions remain:

  • Signaling Roles: Do this compound or its derivatives act as intra- or inter-species signaling molecules, perhaps in a quorum-sensing context? The infrastructure for fatty acid-based signaling exists in bacteria, but a role for this specific molecule is yet to be defined.[20]

  • Host-Microbe Interactions: How does the production of this compound by commensal or pathogenic bacteria influence the host environment and immune response?

  • Drug Development: Given its essential role in membrane integrity for many Gram-positive pathogens, could the enzymes in the this compound biosynthetic pathway, particularly the BCKAD complex, serve as novel targets for antimicrobial drug development?

Answering these questions will not only deepen our fundamental understanding of microbial metabolism but may also open new avenues for therapeutic intervention and biotechnological application.

References

A Comprehensive Spectroscopic Guide to 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoic acid (C₇H₁₄O₂) is a branched-chain carboxylic acid that finds applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its isomeric purity and structural integrity are paramount for its intended applications, necessitating robust analytical techniques for its characterization. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is designed to not only present the core data but also to offer insights into the experimental considerations and the logic behind the spectral interpretations, thereby providing a self-validating system for the structural elucidation of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for its structural confirmation.

A. ¹H NMR Spectroscopy

Methodology: A typical ¹H NMR spectrum of this compound is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm). A high-field NMR spectrometer, for instance, a 400 MHz instrument, is used to obtain a high-resolution spectrum.

Data Presentation:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~11.8Singlet (broad)1HH -OOC-
b~2.45Sextet1HCH (CH₃)COOH
c~1.68Multiplet1H-CH₂-CH H-CH(CH₃)-
d~1.44Multiplet1H-CH₂-CHH -CH(CH₃)-
e~1.32Multiplet4H-CH₂ -CH₂ -CH₃
f~1.18Doublet3H-CH(CH₃ )COOH
g~0.90Triplet3H-CH₂-CH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation:

The ¹H NMR spectrum of this compound presents a series of distinct signals that are consistent with its molecular structure.

  • Carboxylic Acid Proton (a): A highly deshielded, broad singlet is observed at approximately 11.8 ppm. This characteristic downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.[1][2]

  • Methine Proton at C2 (b): The proton attached to the chiral center (C2) appears as a sextet around 2.45 ppm. This splitting pattern arises from coupling with the adjacent methyl protons (3H) and the methylene protons on C3 (2H), following the n+1 rule (3+2+1 = 6).

  • Methylene Protons at C3 (c, d): The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. This results in their chemical non-equivalence, and they appear as complex multiplets around 1.68 and 1.44 ppm.

  • Methylene Protons at C4 and C5 (e): The protons on C4 and C5 are less affected by the chiral center and overlap to form a broad multiplet around 1.32 ppm, integrating to four protons.

  • Methyl Protons at C7 (f): The methyl group attached to the chiral center (C2) gives rise to a doublet at approximately 1.18 ppm due to coupling with the single methine proton at C2.

  • Terminal Methyl Protons at C6 (g): The terminal methyl group of the hexanoyl chain appears as a triplet at around 0.90 ppm, resulting from coupling with the adjacent methylene protons at C5.

Caption: ¹H NMR assignments for this compound.

B. ¹³C NMR Spectroscopy

Methodology: The ¹³C NMR spectrum is typically acquired using a proton-decoupled technique to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom. The same sample prepared for ¹H NMR analysis can be used.

Data Presentation:

SignalChemical Shift (δ, ppm)Assignment
1~182.5C =O (C1)
2~41.5-C H(CH₃)COOH (C2)
3~34.5-C H₂-CH(CH₃)- (C3)
4~29.5-C H₂-CH₂-CH₃ (C4)
5~22.8-C H₂-CH₃ (C5)
6~17.0-CH(C H₃)COOH (C7)
7~14.0-CH₂-C H₃ (C6)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Carbonyl Carbon (1): The carbonyl carbon of the carboxylic acid (C1) is the most deshielded, appearing at approximately 182.5 ppm. This is a characteristic chemical shift for carboxylic acid carbonyls.[1][3]

  • Methine Carbon (2): The carbon of the chiral center (C2) resonates at around 41.5 ppm.

  • Methylene Carbons (3, 4, 5): The three methylene carbons of the hexanoyl chain (C3, C4, and C5) appear in the aliphatic region between 22 and 35 ppm. The chemical shifts generally decrease as the distance from the electron-withdrawing carboxyl group increases.

  • Methyl Carbons (6, 7): The two methyl carbons are the most shielded. The methyl carbon attached to the chiral center (C7) appears at approximately 17.0 ppm, while the terminal methyl carbon (C6) is the most upfield signal at around 14.0 ppm.

Caption: ¹³C NMR assignments for this compound.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

Methodology: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, being a liquid, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (from carboxylic acid)
2960, 2930, 2870Medium-StrongC-H stretch (aliphatic)
1710StrongC=O stretch (from carboxylic acid)
1460MediumC-H bend (CH₂ and CH₃)
1290MediumC-O stretch (from carboxylic acid)
940Broad, MediumO-H bend (out-of-plane)

Interpretation:

The key features of the IR spectrum of this compound are:

  • O-H Stretch: A very broad and intense absorption band is observed in the region of 3300-2500 cm⁻¹. This is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[2][4] The broadness is due to the presence of hydrogen-bonded dimers in the liquid state.

  • C-H Stretch: Sharp to medium intensity peaks around 2960-2870 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain.

  • C=O Stretch: A very strong and sharp absorption peak is present at approximately 1710 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic carboxylic acid.[4]

  • C-O Stretch and O-H Bend: The spectrum also shows a medium intensity band around 1290 cm⁻¹ corresponding to the C-O stretching vibration, and a broad band around 940 cm⁻¹ attributed to the out-of-plane O-H bend, further confirming the presence of the carboxylic acid functionality.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Methodology: The mass spectrum of this compound is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized by a beam of high-energy electrons, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Data Presentation:

m/zRelative Intensity (%)Proposed Fragment
130< 5[M]⁺ (Molecular Ion)
115~10[M - CH₃]⁺
87~30[M - C₃H₇]⁺
74100[CH₃CH=C(OH)₂]⁺ (McLafferty rearrangement)
57~40[C₄H₉]⁺
45~20[COOH]⁺
43~35[C₃H₇]⁺

Interpretation:

The mass spectrum of this compound shows a weak molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): A peak at m/z 130 corresponds to the molecular weight of this compound (C₇H₁₄O₂), confirming its elemental composition. The low intensity of the molecular ion is common for aliphatic carboxylic acids.[5]

  • McLafferty Rearrangement: The base peak at m/z 74 is a result of a characteristic fragmentation of carboxylic acids known as the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

  • Alpha-Cleavage: The loss of the butyl group (C₄H₉) results in a fragment at m/z 87. The loss of a methyl group gives a peak at m/z 115.

  • Other Fragments: The peak at m/z 57 corresponds to a butyl cation ([C₄H₉]⁺), and the peak at m/z 43 corresponds to a propyl cation ([C₃H₇]⁺). The peak at m/z 45 is characteristic of the carboxyl group ([COOH]⁺).

G cluster_main Fragmentation Pathway of this compound M+ (m/z 130) M+ (m/z 130) m/z 74 (Base Peak) m/z 74 (Base Peak) M+ (m/z 130)->m/z 74 (Base Peak) McLafferty Rearrangement m/z 87 m/z 87 M+ (m/z 130)->m/z 87 -C4H9 (α-cleavage) m/z 115 m/z 115 M+ (m/z 130)->m/z 115 -CH3 m/z 57 m/z 57 M+ (m/z 130)->m/z 57 C4H9+ m/z 45 m/z 45 m/z 87->m/z 45 -C3H6

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a powerful and self-validating methodology for the comprehensive structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum provides definitive evidence for the presence of the carboxylic acid functional group. Finally, the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This in-depth spectroscopic guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling the confident identification and quality control of this compound in various scientific and industrial applications.

References

Synthesis and discovery of novel branched-chain fatty acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Discovery of Novel Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Branched-chain fatty acids (BCFAs) represent a structurally diverse class of lipids with profound implications for cellular physiology and therapeutic development. Unlike their linear counterparts, the presence of methyl or other alkyl branches along the carbon chain confers unique physicochemical properties that influence membrane fluidity, cellular signaling, and metabolic pathways. This technical guide provides a comprehensive overview of the current methodologies for the synthesis and discovery of novel BCFAs. We will explore both biosynthetic and chemical synthesis routes, detailing the underlying enzymatic and reaction mechanisms. Furthermore, this guide will delve into the state-of-the-art analytical workflows for the discovery and structural elucidation of these complex lipids, with a focus on mass spectrometry and chromatographic techniques. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of novel BCFAs.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on the carbon chain.[1][2] The most prevalent forms are the iso series, with a methyl group on the penultimate carbon, and the anteiso series, with a methyl group on the antepenultimate carbon from the methyl end.[2] These structural nuances are not trivial; they significantly impact the biophysical properties of cell membranes, particularly in bacteria where they play a crucial role in maintaining membrane fluidity.[1][3]

Beyond their structural roles, BCFAs are emerging as bioactive molecules with a wide range of physiological effects.[4] They are natural constituents of various foods, including dairy products, ruminant meats, and some fermented foods.[1][5] Accumulating evidence suggests that BCFAs possess anti-inflammatory, anti-cancer, and lipid-lowering properties, making them attractive candidates for drug discovery and development.[6][7][8][9][10][11] Their involvement in metabolic regulation and as potential biomarkers for various diseases further underscores the importance of developing robust methods for their synthesis and discovery.[10][12]

This guide will provide the foundational knowledge and practical methodologies to empower researchers to explore the vast and largely untapped landscape of novel BCFAs.

Synthesis of Novel Branched-Chain Fatty Acids

The generation of novel BCFAs can be approached through two primary avenues: harnessing and engineering biological systems (biosynthesis) or through controlled chemical reactions (chemical synthesis). The choice of methodology depends on the desired structural complexity, scalability, and the specific research or therapeutic goal.

Biosynthesis: Leveraging Nature's Machinery

The biosynthesis of BCFAs is a testament to the versatility of fatty acid synthesis pathways. In many organisms, particularly bacteria, the synthesis of BCFAs begins with branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][4][13][14]

2.1.1. The Role of Primers in BCFA Biosynthesis

The key to initiating the synthesis of a branched-chain fatty acid lies in the selection of a branched short-chain acyl-CoA primer by the fatty acid synthase (FAS) machinery.[15] In bacteria like Bacillus subtilis, branched-chain α-keto acids, derived from the deamination of BCAAs, are decarboxylated by the branched-chain α-keto acid decarboxylase (BCKA decarboxylase) to form these essential primers.[15][16]

  • Valine is a precursor for iso-fatty acids with an even number of carbon atoms.

  • Leucine gives rise to iso-fatty acids with an odd number of carbon atoms.

  • Isoleucine is the precursor for anteiso-fatty acids with an odd number of carbon atoms.

The promiscuity of fatty acid synthase (FASN) also plays a crucial role. While FASN typically utilizes acetyl-CoA and malonyl-CoA for straight-chain fatty acid synthesis, it can also incorporate methylmalonyl-CoA in place of malonyl-CoA, leading to the introduction of methyl branches.[17][18][19]

2.1.2. Experimental Protocol: Engineering BCFA Production in E. coli

This protocol outlines a general strategy for the heterologous production of BCFAs in a host organism like E. coli, which does not naturally produce high levels of these lipids.

Objective: To produce a specific iso-fatty acid by introducing the necessary biosynthetic genes.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a)

  • Genes encoding a branched-chain amino acid aminotransferase (BCAT) and a branched-chain α-keto acid decarboxylase (BCKD) from a known BCFA producer (e.g., Bacillus subtilis)

  • Appropriate antibiotics, growth media (e.g., LB broth), and inducer (e.g., IPTG)

  • Precursor amino acid (e.g., valine)

Methodology:

  • Gene Cloning: Clone the BCAT and BCKD genes into the expression vector under the control of an inducible promoter.

  • Transformation: Transform the recombinant plasmid into the E. coli expression strain.

  • Culture Growth: Grow the transformed E. coli in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8.

  • Induction and Precursor Feeding: Induce gene expression with IPTG and supplement the culture medium with the precursor amino acid (valine).

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 25°C) for 16-24 hours to allow for BCFA production.

  • Harvesting and Lipid Extraction: Harvest the cells by centrifugation and perform a total lipid extraction using a modified Bligh-Dyer method.

  • Analysis: Analyze the extracted lipids for the presence of the desired BCFA using GC-MS after derivatization to fatty acid methyl esters (FAMEs).

Biosynthesis_Workflow cluster_HostCell Host Cell (E. coli) cluster_Input Inputs BCAA Branched-Chain Amino Acid (e.g., Valine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA BCAT BC_Primer Branched-Chain Acyl-CoA Primer BCKA->BC_Primer BCKD FAS Fatty Acid Synthase (FAS) BC_Primer->FAS BCFA Branched-Chain Fatty Acid FAS->BCFA Elongation MalonylCoA Malonyl-CoA MalonylCoA->FAS Precursor Precursor Amino Acid Precursor->BCAA Vector Expression Vector (BCAT & BCKD genes) BCAT BCAT Vector->BCAT BCKD BCKD Vector->BCKD

Caption: Engineered biosynthetic pathway for BCFA production in a host organism.

Chemical Synthesis: Precision and Control

Chemical synthesis offers a powerful alternative for creating novel BCFAs with precise control over chain length, branch position, and stereochemistry. While numerous strategies exist, a common approach involves the construction of the carbon skeleton through iterative coupling reactions followed by functional group manipulations.

One classical approach involves the use of Grignard reagents to introduce alkyl branches to a growing fatty acid chain.[20] More modern methods often employ olefination reactions, such as the Wittig reaction, to construct the carbon backbone with high stereoselectivity.

2.2.1. General Workflow for Chemical Synthesis
  • Retrosynthetic Analysis: Deconstruct the target BCFA into simpler, commercially available starting materials.

  • Carbon Chain Assembly: Utilize coupling reactions (e.g., Grignard, Wittig) to build the branched carbon skeleton.

  • Functional Group Interconversion: Modify the terminal functional groups to install the carboxylic acid moiety.

  • Purification: Employ chromatographic techniques (e.g., column chromatography, HPLC) to isolate the pure BCFA.

While a detailed protocol is beyond the scope of this guide due to the vast number of possible synthetic routes, the general principles of organic synthesis apply.[21]

Discovery and Characterization of Novel Branched-Chain Fatty Acids

The identification and structural elucidation of novel BCFAs from complex biological matrices is a significant analytical challenge.[2] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose.[22][23][24][25][26][27][28][29][30][31][32][33][34]

Analytical Workflow: From Sample to Structure

A robust analytical workflow is essential for the reliable discovery and characterization of BCFAs. This workflow typically involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Discovery_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization Separation Chromatographic Separation (GC or LC) Derivatization->Separation Detection Mass Spectrometry (MS and MS/MS) Separation->Detection Analysis Data Analysis & Structure Elucidation Detection->Analysis Novel_BCFA Novel BCFA Identified Analysis->Novel_BCFA

Caption: A typical analytical workflow for the discovery of novel BCFAs.

Sample Preparation and Derivatization

Meticulous sample preparation is critical for accurate fatty acid profiling.[2] For GC-MS analysis, free fatty acids must be derivatized to increase their volatility and thermal stability.[2] The most common derivatization method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs).[24][28][32]

3.2.1. Protocol: Fatty Acid Methyl Ester (FAME) Preparation

Objective: To convert fatty acids in a lipid extract to their volatile methyl esters for GC-MS analysis.

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 5% acetyl chloride in methanol) or Boron trifluoride-methanol solution

  • Hexane

  • Saturated NaCl solution

Methodology:

  • Reaction: Add 1 ml of methanolic HCl to the dried lipid extract in a sealed vial.

  • Incubation: Heat the vial at a controlled temperature (e.g., 80°C) for 1-2 hours. For unsaturated fatty acids, a lower temperature may be used to prevent isomerization.[2]

  • Extraction: After cooling, add 1 ml of hexane and 1 ml of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge briefly to separate the phases.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acid isomers.[2] The separation of BCFA isomers requires a polar capillary column and an optimized temperature program.[2]

3.3.1. GC-MS Parameters for BCFA Analysis
ParameterTypical Value/ConditionRationale
GC Column Highly polar (e.g., DB-225ms)Provides good separation of FAME isomers.[30]
Injector Temp. 250°CEnsures complete volatilization of FAMEs.
Oven Program Start at a low temp (e.g., 60°C), ramp to a high temp (e.g., 220°C)Allows for the separation of a wide range of FAMEs based on their boiling points.
Carrier Gas HeliumInert carrier gas for GC.
MS Ionization Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
MS Analyzer Quadrupole or Time-of-Flight (TOF)For mass-to-charge ratio determination.
3.3.2. Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

While EI-MS can provide initial identification, tandem mass spectrometry (MS/MS) is often required for unambiguous structural assignment, especially for determining the branch position.[22][24] Both electron ionization (EI-MS/MS) and chemical ionization (CI-MS/MS) can be used to generate characteristic fragment ions that reveal the location of the methyl branch.[22] More advanced techniques like radical-directed dissociation (RDD) can provide even more detailed structural information.[35]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is increasingly being used for the analysis of BCFAs, particularly for complex mixtures and for analyzing intact lipids containing BCFAs.[23][31] Reversed-phase liquid chromatography is a common separation mode.[35] LC-MS offers the advantage of analyzing fatty acids without derivatization, although derivatization can be used to improve ionization efficiency.[23]

Conclusion and Future Directions

The synthesis and discovery of novel branched-chain fatty acids is a rapidly evolving field with significant potential for advancing our understanding of lipid metabolism and for the development of new therapeutics. Advances in synthetic chemistry, metabolic engineering, and analytical instrumentation are continually expanding our ability to create and identify these complex molecules.

Future research will likely focus on:

  • Enzymatic Synthesis: The development of novel biocatalysts for the regio- and stereoselective synthesis of complex BCFAs.

  • High-Throughput Screening: The implementation of high-throughput analytical platforms for the rapid discovery of novel BCFAs from natural sources.

  • Structure-Activity Relationship Studies: A systematic investigation of how BCFA structure influences biological activity to guide the design of new drug candidates.

  • Multi-Omics Integration: Combining lipidomics data with genomics, transcriptomics, and proteomics to gain a deeper understanding of the biological roles of BCFAs.

By continuing to refine our tools for synthesis and discovery, the scientific community is well-positioned to unlock the full therapeutic potential of this fascinating class of lipids.

References

Methodological & Application

Quantitative Analysis of 2-Methylhexanoic Acid in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanoic acid, a branched-chain medium-chain fatty acid, is a molecule of increasing interest in metabolic research, drug development, and flavor science.[1][2][3] Its accurate quantification in complex biological and chemical matrices is crucial for understanding its physiological roles and for quality control applications. However, like other short-chain fatty acids (SCFAs), its inherent polarity and volatility present analytical challenges.[4][5] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We detail a complete workflow, from sample extraction and chemical derivatization—a critical step to enhance analyte volatility and thermal stability—to optimized instrument parameters and data analysis.[6][7] This guide is designed to provide researchers with a self-validating system for achieving reliable, sensitive, and reproducible quantification.

Introduction: The Analytical Challenge

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] this compound and other SCFAs, however, possess a polar carboxylic acid functional group, which leads to several analytical hurdles:

  • Low Volatility: The hydrogen bonding capacity of the carboxylic acid group reduces the analyte's ability to transition into the gas phase, which is a prerequisite for GC analysis.[9]

  • Poor Peak Shape: Interactions between the polar analyte and active sites within the GC inlet and column can lead to peak tailing, reducing chromatographic resolution and accuracy.[10]

  • Thermal Instability: At the high temperatures of the GC injector, some carboxylic acids can degrade, leading to inaccurate quantification.[11]

To overcome these issues, a chemical derivatization step is employed. This process chemically modifies the polar carboxylic acid group, replacing the active hydrogen with a non-polar group.[6] The most common methods are silylation and alkylation (esterification), which convert the acid into a more volatile and thermally stable ester derivative, making it highly amenable to GC-MS analysis.[6][12] This protocol will focus on esterification to form the methyl ester of this compound.

Principle of the Method: An Overview

The analytical workflow is a multi-step process designed to isolate the analyte from the sample matrix, prepare it for GC-MS analysis, and perform accurate quantification. The core stages include acidification of the sample to protonate the carboxylate, extraction into an organic solvent, derivatization to form a volatile ester, and subsequent analysis by GC-MS operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Plasma, Urine, Culture Media) Acidify 1. Acidification (e.g., with HCl) Sample->Acidify Extract 2. Liquid-Liquid Extraction (with MTBE or Ethyl Acetate) Acidify->Extract Dry 3. Evaporation of Organic Solvent Extract->Dry Deriv 4. Derivatization (Esterification) Dry->Deriv Inject 5. GC Injection (Splitless Mode) Deriv->Inject Separate 6. Chromatographic Separation (Capillary GC Column) Inject->Separate Ionize 7. Ionization & Fragmentation (EI, 70 eV) Separate->Ionize Detect 8. Mass Detection (SIM Mode) Ionize->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve (from Standards) Integrate->Calibrate Quantify 11. Quantification (Concentration Calculation) Calibrate->Quantify

Caption: High-level workflow for this compound analysis.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • Internal Standard (IS): 2-Ethylhexanoic acid or a stable isotope-labeled analog (e.g., D3-2-Methylhexanoic acid)

  • Hydrochloric Acid (HCl), concentrated

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate, HPLC grade

  • Sodium Sulfate (anhydrous)

  • Derivatization Reagent: Methanolic HCl (3N) or BF₃-Methanol (14%)

  • Nitrogen gas, high purity

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

Protocol 1: Sample Preparation and Derivatization

This protocol is a robust method for extracting and derivatizing this compound from aqueous samples such as plasma, urine, or microbial culture supernatants.

  • Sample Collection & Internal Standard Spiking:

    • Pipette 500 µL of the sample into a clean glass tube.

    • Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL 2-Ethylhexanoic acid solution). The IS corrects for variability in extraction and derivatization efficiency.

    • Vortex briefly to mix.

  • Acidification & Extraction:

    • Add 50 µL of concentrated HCl to the tube to lower the pH to <2. This ensures the carboxylic acid is fully protonated, maximizing its solubility in the organic solvent.[13]

    • Add 1 mL of MTBE (or ethyl acetate).

    • Vortex vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Isolation of Organic Phase:

    • Carefully transfer the upper organic layer to a new clean glass tube, avoiding the aqueous layer and any interface precipitate.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water, which can interfere with derivatization.[4]

    • Transfer the dried organic extract to a new vial for evaporation.

  • Solvent Evaporation:

    • Gently evaporate the solvent to dryness under a stream of nitrogen gas at room temperature or slightly elevated (e.g., 30-40°C). Overheating can lead to the loss of the volatile analyte.[14]

  • Derivatization (Esterification):

    • To the dried residue, add 100 µL of 3N Methanolic HCl.

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath. This reaction converts the carboxylic acid to its methyl ester.[15]

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis. Transfer the derivatized solution to a 2 mL autosampler vial.

Protocol 2: GC-MS Instrumental Analysis

The following parameters are a validated starting point and may be adapted based on the specific instrument and column used.

Parameter Recommended Setting Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity, especially in SIM mode.
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column that provides excellent separation for a wide range of derivatized organic acids.[16]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless mode, 250°CEnsures maximum transfer of the analyte onto the column for trace-level analysis.[16] The temperature ensures rapid volatilization of the derivatized analyte.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.
Oven Program Initial: 60°C (hold 2 min) Ramp: 10°C/min to 200°C Ramp 2: 25°C/min to 280°C (hold 5 min)The temperature program is optimized to separate the target analyte from other matrix components and derivatization byproducts.[10]
MS Source Temp. 230°CStandard temperature for Electron Ionization (EI).
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Energy 70 eVStandard energy for EI, producing reproducible fragmentation patterns that are comparable to library spectra (e.g., NIST).[17]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte and internal standard, reducing chemical noise.[13]
Transfer Line Temp. 280°CPrevents condensation of the analyte as it passes from the GC to the MS.

SIM Ion Selection Table

The selection of appropriate ions is critical for specificity. These ions are based on the expected fragmentation of the methyl ester derivatives.[18][19]

Compound Retention Time (Approx.) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Methyl 2-methylhexanoate (Analyte)~7-9 min8857, 101, 144 (M+)
Methyl 2-ethylhexanoate (IS)~8-10 min10271, 115, 158 (M+)

Data Analysis and Quantification

Accurate quantification relies on the use of a calibration curve prepared from standards and corrected using the internal standard.

Data_Analysis cluster_raw Raw Data cluster_processing Peak Processing cluster_calibration Calibration cluster_quant Quantification Raw Acquired SIM Data (Ion Chromatograms) Integrate 1. Integrate Peak Areas (Analyte & IS) Raw->Integrate Ratio 2. Calculate Area Ratio (Analyte Area / IS Area) Integrate->Ratio Calculate 5. Calculate Concentration (Using Regression Equation) Ratio->Calculate Standards Run Calibration Standards (Known Concentrations) Plot 3. Plot Calibration Curve (Area Ratio vs. Concentration Ratio) Standards->Plot Fit 4. Linear Regression (y = mx + c, R² > 0.99) Plot->Fit Fit->Calculate Report Final Result (e.g., in µg/mL) Calculate->Report

Caption: Data processing and quantification pipeline.

  • Calibration Curve Construction: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in a clean matrix (e.g., water or saline). Process these standards using the exact same extraction and derivatization protocol as the unknown samples, including the addition of the internal standard.

  • Data Processing: For each standard and sample, integrate the chromatographic peak areas for the quantifier ions of both the analyte (Methyl 2-methylhexanoate) and the internal standard (Methyl 2-ethylhexanoate).

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).

  • Regression Analysis: Plot the peak area ratio against the known concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.99 is typically required for a valid calibration.[12]

  • Quantification of Unknowns: Use the calculated peak area ratio from the unknown sample and the regression equation from the calibration curve to determine the concentration of this compound in the original sample.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated according to established guidelines.[12][20] Key validation parameters include:

  • Linearity: Assessed from the calibration curve (R² > 0.99).

  • Limit of Detection (LOD) and Quantification (LOQ): Determined by analyzing low-concentration standards and calculating the signal-to-noise ratio (typically S/N of 3 for LOD and 10 for LOQ).[12]

  • Precision: Evaluated by repeatedly analyzing a quality control (QC) sample at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Results are expressed as percent relative standard deviation (%RSD), which should typically be <15%.

  • Accuracy: Determined by spiking a blank matrix with a known amount of analyte at different concentrations and calculating the percent recovery. Recoveries between 85-115% are generally considered acceptable.[20]

  • Specificity: Confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and by ensuring the ratio of qualifier to quantifier ions remains constant across samples and standards.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound by GC-MS. By implementing a systematic workflow that includes liquid-liquid extraction and chemical derivatization, analysts can overcome the challenges associated with SCFA analysis. The use of an internal standard and adherence to strict quality control and validation procedures will ensure the generation of high-quality, reliable, and reproducible data essential for research, clinical, and industrial applications.

References

Application Note: Chiral Separation of 2-Methylhexanoic Acid Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-2-Methylhexanoic acid. The significance of chiral separation of this molecule stems from the distinct biological activities often exhibited by its enantiomers, a critical consideration in the pharmaceutical and fragrance industries.[1][2] This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution. The described methodology is suitable for quantitative analysis of enantiomeric purity and is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Chiral Separation

2-Methylhexanoic acid is a chiral carboxylic acid with a stereogenic center at the second carbon. Its enantiomers, (R)- and (S)-2-Methylhexanoic acid, can exhibit different pharmacological, toxicological, and sensory properties.[3][4] For instance, in the fragrance industry, enantiomers of a chiral compound often possess distinct odors.[5] In pharmaceutical development, one enantiomer may be therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Therefore, the ability to separate and quantify the individual enantiomers is of paramount importance for regulatory compliance, ensuring product efficacy, and safety.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[6][7] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including carboxylic acids.[8][9][10] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[11] This application note provides a detailed protocol for the successful chiral separation of this compound enantiomers.

Experimental Methodology

Materials and Reagents
  • Racemic this compound Standard: (Sigma-Aldrich, Cat. No. M59007 or equivalent), ≥98% purity.

  • (R)-2-Methylhexanoic Acid and (S)-2-Methylhexanoic Acid Standards: (If available, for peak identification).

  • HPLC Grade n-Hexane: (Fisher Scientific, Cat. No. H292 or equivalent).

  • HPLC Grade Isopropanol (IPA): (Fisher Scientific, Cat. No. A416 or equivalent).

  • Trifluoroacetic Acid (TFA): (Sigma-Aldrich, Cat. No. T6508 or equivalent), ≥99% purity.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.

Table 1: Optimized HPLC Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II LC System or equivalent
Chiral Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (Daicel) or equivalent amylose-based CSP
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 20 minutes

Causality behind Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak® AD-H are well-suited for separating a broad range of chiral molecules, including those with acidic functional groups.[8] The amylose tris(3,5-dimethylphenylcarbamate) selector provides multiple interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions) necessary for chiral recognition.[9]

  • Mobile Phase: A normal phase mobile phase consisting of n-Hexane and Isopropanol is employed. The low polarity of n-Hexane serves as the weak solvent, while IPA acts as the polar modifier to control retention. The addition of a small amount of Trifluoroacetic Acid (TFA) is crucial for acidic analytes like this compound.[7][12] TFA protonates the analyte, reducing peak tailing and improving peak shape and resolution by minimizing undesirable interactions with the stationary phase.[12]

  • Detection: Carboxylic acids exhibit UV absorbance at low wavelengths. Detection at 210 nm provides adequate sensitivity for typical analytical concentrations.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Detailed Protocol: Step-by-Step Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D System Equilibration C->D E Sample Injection (10 µL) D->E F Isocratic Elution E->F G Chromatogram Acquisition F->G H Peak Integration & Identification G->H I Calculation of Resolution & Enantiomeric Excess H->I

  • HPLC System Preparation:

    • Purge the HPLC system with the mobile phase (n-Hexane/IPA/TFA, 95:5:0.1) for at least 30 minutes to ensure a stable baseline.

    • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared working standard solution.

    • Acquire the chromatogram for 20 minutes.

    • If available, inject the individual (R)- and (S)- enantiomer standards to confirm the elution order.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks using the following formula:

      • Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)

      • Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      • % ee = [ (Area_1 - Area_2) / (Area_1 + Area_2) ] * 100

      • Where Area_1 is the peak area of the major enantiomer and Area_2 is the peak area of the minor enantiomer.

Expected Results and Discussion

Under the specified chromatographic conditions, baseline separation of the (R)- and (S)-2-Methylhexanoic acid enantiomers is expected. A typical chromatogram will show two well-resolved peaks. The addition of TFA to the mobile phase is critical for achieving sharp and symmetrical peaks.[12]

Table 2: Expected Chromatographic Parameters

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 10 min
Retention Time (Enantiomer 2) ~ 12 min
Resolution (Rs) > 1.5
Tailing Factor 0.9 - 1.2

Note: The elution order of the enantiomers should be confirmed by injecting pure standards of each enantiomer if available.

Troubleshooting:

  • Poor Resolution: If the resolution is less than 1.5, consider optimizing the mobile phase composition. A slight decrease in the percentage of isopropanol (e.g., to 4%) may increase retention and improve resolution. Conversely, a slight increase may decrease analysis time but could compromise resolution.

  • Peak Tailing: Significant peak tailing for the acidic analyte can often be attributed to insufficient or degraded TFA. Ensure the TFA is fresh and of high purity.

  • Irreproducible Retention Times: This may be due to insufficient column equilibration or fluctuations in column temperature. Ensure the column is thoroughly equilibrated and the column oven is maintaining a stable temperature.

Alternative Approaches: Indirect Chiral Separation

While direct separation on a CSP is often preferred for its simplicity, an alternative is the indirect method.[13] This involves derivatizing the racemic this compound with a chiral derivatizing agent to form diastereomers.[14][15] These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[16]

indirect_separation A Racemic (R/S) This compound C Diastereomers (R-R and S-R) A->C B Chiral Derivatizing Agent (e.g., R-amine) B->C Derivatization D Separation on Achiral Column C->D E Quantification of Diastereomers D->E

This method can be advantageous when a suitable CSP is not available or when higher detection sensitivity is required, as fluorescent derivatizing agents can be used.[14] However, the derivatization step adds complexity and requires careful validation to ensure no racemization occurs during the reaction.[17]

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in normal phase mode, with the addition of TFA as a mobile phase modifier, yields excellent resolution and peak shape. This method is directly applicable to quality control and research environments where the determination of enantiomeric purity is essential.

References

Application Note: Derivatization of 2-Methylhexanoic Acid for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Derivatization in Carboxylic Acid Analysis

2-Methylhexanoic acid, a branched-chain fatty acid, presents analytical challenges for direct gas chromatography (GC) analysis. Its carboxylic acid functional group leads to high polarity and the propensity for hydrogen bonding. These characteristics result in poor peak shape, tailing, and potential adsorption onto the GC column and inlet surfaces, compromising analytical accuracy and reproducibility.[1][2] To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the carboxylic acid group, converting it into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving its chromatographic behavior.[1][3][4]

This application note provides a comprehensive guide to the derivatization of this compound for GC analysis. It details various derivatization strategies, explains the underlying chemical principles, and offers step-by-step protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Derivatization

The primary goal of derivatizing this compound is to replace the active hydrogen of the carboxyl group with a non-polar functional group.[2][4] The most common and effective strategies are esterification and silylation.

Esterification: Creating Volatile Esters

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form an ester.[1] The resulting esters, typically methyl esters (Fatty Acid Methyl Esters or FAMEs), are significantly more volatile and less polar than the parent acid.[1]

Common Esterification Reagents:

  • Boron Trifluoride-Methanol (BF3-Methanol): A widely used and effective reagent for preparing methyl esters.[5][6] The reaction is relatively fast and efficient.[7] However, it is crucial to use fresh reagent and optimized conditions to avoid the formation of artifacts, especially with sensitive compounds.[8]

  • Methanolic Hydrochloric Acid (HCl): A cost-effective alternative to BF3-Methanol.[5] This method is also highly effective for a broad range of fatty acids.[5]

  • Diazomethane: Reacts rapidly and quantitatively with carboxylic acids to form methyl esters with minimal side reactions.[9] The primary byproduct is nitrogen gas, which is easily removed. However, diazomethane is highly toxic and potentially explosive, requiring specialized handling procedures and safety precautions.[9][10]

Silylation: Enhancing Thermal Stability

Silylation is another powerful derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[4][11] This process significantly reduces the polarity and increases the volatility and thermal stability of the analyte.[3][4]

Common Silylation Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A versatile and highly reactive silylating agent.[11][12] It reacts with a wide range of polar functional groups and its byproducts are volatile, minimizing chromatographic interference.[11] For sterically hindered or less reactive carboxylic acids, a catalyst such as trimethylchlorosilane (TMCS) is often added to BSTFA to increase its reactivity.[11][12]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective silylating reagent that is particularly useful for creating TMS derivatives for GC-MS analysis due to the unique fragmentation patterns of the derivatives.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a robust method for the preparation of fatty acid methyl esters.[5]

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 1-10 mg of the this compound sample into a reaction vial.

  • Add 1 mL of hexane to dissolve the sample.

  • Add 2 mL of 14% BF3-Methanol reagent to the vial.[8]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 100°C for 30 minutes in a heating block or water bath.[8]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[8]

  • Vortex vigorously for 1 minute.

  • Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Workflow Diagram: BF3-Methanol Esterification

cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Extraction & Drying start Start: This compound Sample add_hexane Add Hexane start->add_hexane add_bf3 Add 14% BF3-Methanol add_hexane->add_bf3 vortex1 Vortex add_bf3->vortex1 heat Heat at 100°C for 30 min vortex1->heat cool Cool to Room Temp heat->cool add_nacl Add Saturated NaCl cool->add_nacl vortex2 Vortex add_nacl->vortex2 phase_sep Phase Separation vortex2->phase_sep transfer Transfer Hexane Layer phase_sep->transfer dry Dry over Na2SO4 transfer->dry end End: FAMEs ready for GC dry->end

Caption: Workflow for esterification of this compound using BF3-Methanol.

Protocol 2: Silylation using BSTFA with TMCS Catalyst

This protocol is suitable for creating thermally stable trimethylsilyl derivatives.[11]

Materials:

  • This compound sample (in a dry, aprotic solvent or as a dried residue)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dimethylformamide)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place 1-10 mg of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of an aprotic solvent to dissolve the sample.

  • Add 200 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[11][12]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes.[11] Derivatization times can vary, and for some compounds, heating up to 16 hours may be necessary to drive the reaction to completion.[11]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC.

Workflow Diagram: BSTFA Silylation

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis start Start: Dried this compound Sample add_solvent Add Aprotic Solvent start->add_solvent add_bstfa Add BSTFA + 1% TMCS add_solvent->add_bstfa vortex Vortex add_bstfa->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temp heat->cool end End: TMS derivative ready for GC cool->end

Caption: Workflow for silylation of this compound using BSTFA with TMCS.

Method Selection and Optimization

The choice between esterification and silylation depends on several factors, including the sample matrix, the presence of other functional groups, and the analytical instrumentation available.

Derivatization MethodReagentAdvantagesDisadvantages
Esterification BF3-MethanolEffective, widely used, relatively fast.[5][6]Potential for artifact formation with sensitive compounds, reagent can degrade over time.[8]
Methanolic HClCost-effective, effective for a broad range of fatty acids.[5]Can be slower than BF3-Methanol.
DiazomethaneFast, high yield, minimal side reactions.Highly toxic and potentially explosive, requires special handling.[9]
Silylation BSTFA (+TMCS)Versatile, highly reactive, volatile byproducts.[11]Moisture sensitive, may require a catalyst for hindered groups.[11][13]
MSTFAExcellent for GC-MS, produces unique fragmentation patterns.[3]Moisture sensitive.

Optimization Considerations:

  • Reaction Time and Temperature: These parameters are critical for ensuring complete derivatization without causing degradation of the analyte. It is advisable to perform initial optimization experiments by analyzing aliquots at different time points and temperatures.[11][12]

  • Reagent Concentration: An excess of the derivatizing reagent is generally recommended to drive the reaction to completion.[11][12]

  • Sample Purity and Moisture: The presence of water can significantly hinder silylation reactions and can hydrolyze the resulting derivatives.[11][12] Ensure that samples and solvents are dry.

Chiral Derivatization for Enantiomeric Separation

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. For applications requiring the separation and quantification of these enantiomers, chiral derivatization is necessary. This involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing reagent to form diastereomers.[14] These diastereomers have different physical properties and can be separated on a standard achiral GC column.[14]

Chiral Derivatizing Reagents for Carboxylic Acids:

  • Chiral Alcohols (e.g., (R)-(-)-2-Butanol, (S)-(+)-2-Octanol): React with the carboxylic acid to form diastereomeric esters.[14]

  • Chiral Amines (e.g., (S)-(-)-α-Methylbenzylamine): Form diastereomeric amides.[14]

The selection of the chiral derivatizing reagent will depend on the specific analytical requirements and the chromatographic conditions.

Conclusion

The derivatization of this compound is a critical step for achieving accurate and reliable results in gas chromatography. Both esterification and silylation are effective methods for improving the volatility and chromatographic behavior of this branched-chain fatty acid. The choice of the specific derivatization reagent and protocol should be carefully considered based on the analytical goals, sample matrix, and available resources. By following the detailed protocols and optimization guidelines presented in this application note, researchers can confidently and successfully analyze this compound and other similar carboxylic acids.

References

Application Note & Protocol: The Strategic Use of 2-Methylhexanoic Acid as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Metabolomics

Metabolomics, the comprehensive study of small molecules within a biological system, provides a dynamic snapshot of cellular activity. However, the analytical journey from sample collection to data interpretation is fraught with potential for variability. Sample preparation, extraction efficiencies, injection volumes, and instrument response can all introduce systematic and random errors, masking true biological signals.[1][2] To navigate this challenge and ensure data integrity, the use of internal standards (IS) is not merely a recommendation but a cornerstone of robust quantitative and semi-quantitative metabolomics.[3][4] An ideal internal standard is a compound that is chemically similar to the analytes of interest but not endogenously present in the sample.[3][5] It is introduced at a known concentration to every sample and standard, acting as a reliable reference point to correct for variations throughout the analytical workflow.[1][5]

This application note details the rationale and protocol for using 2-Methylhexanoic acid as an internal standard in metabolomics, particularly for the analysis of short to medium-chain fatty acids and other related metabolites. Its unique branched structure and physicochemical properties make it an excellent candidate for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based platforms.

Physicochemical Profile of this compound

This compound (CAS 4536-23-6), also known as 2-methylcaproic acid, is a branched-chain fatty acid that does not naturally occur in most common biological matrices, making it an ideal exogenous internal standard.[6] Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C7H14O2[7][8]
Molecular Weight 130.18 g/mol [6][7]
Boiling Point 209-210 °C[9]
Density 0.918 g/mL at 25 °C[9]
Solubility Soluble in water, alcohols, ether, and chloroform.[7][9][10][7][9][10]
pKa ~4.82[9]
Synonyms 2-Methylcaproic acid, α-Methylcaproic acid[6][11]

Its solubility in both polar and non-polar solvents allows for its versatile use across various extraction protocols.[9][10] The presence of a carboxylic acid group enables derivatization for GC-MS analysis, a common requirement for improving the volatility of organic acids.[12]

Rationale for Use as an Internal Standard

The selection of an internal standard is a critical decision in method development.[3] this compound offers several advantages:

  • Structural Similarity: As a C7 branched-chain fatty acid, it mimics the chemical behavior of other short and medium-chain fatty acids during extraction and chromatographic separation.[6]

  • Exogenous Nature: It is not a common endogenous metabolite in many biological systems, minimizing the risk of interference with the measurement of native analytes.[6]

  • Chromatographic Behavior: Its branching results in a distinct retention time, allowing for clear separation from straight-chain fatty acids.

  • Mass Spectrometric Signature: It produces a unique mass spectrum, enabling unambiguous identification and quantification.

  • Commercial Availability and Purity: High-purity synthetic this compound is readily available from various chemical suppliers, which is crucial for accurate quantification.[13][14]

Experimental Workflow for Metabolite Quantification

The following diagram illustrates a typical workflow for a metabolomics experiment incorporating an internal standard like this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Metabolite Extraction (e.g., LLE, SPE) IS_Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis GC-MS or LC-MS Analysis Extraction->Analysis Derivatization->Analysis Peak_Integration Peak Integration (Analyte and IS) Analysis->Peak_Integration Ratio_Calculation Response Ratio Calculation (Analyte Area / IS Area) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for metabolomics analysis using an internal standard.

Protocols for the Application of this compound as an Internal Standard

The following protocols are provided as a general guideline and may require optimization for specific biological matrices and analytical instrumentation.

Protocol 1: GC-MS Analysis of Short-Chain Fatty Acids in Plasma

This protocol is adapted from general procedures for organic acid profiling.[15][16]

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh approximately 10 mg of high-purity (≥99%) this compound.
  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
  • Store the stock solution at -20°C.
  • Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

2. Sample Preparation and Extraction:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound working solution.
  • Add 400 µL of ice-cold methanol to precipitate proteins.
  • Vortex for 1 minute and incubate at -20°C for 20 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[17]
  • Transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups.
  • Vortex and incubate at 60°C for 30 minutes.
  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
  • Vortex and incubate at 60°C for 45 minutes to silylate the acidic protons.[12]
  • After cooling, transfer the derivatized sample to a GC vial with an insert.

4. GC-MS Instrumental Parameters (Example):

  • GC System: Agilent 7890B or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injection Volume: 1 µL (splitless mode).
  • Inlet Temperature: 250°C.
  • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
  • MS System: Agilent 5977A or equivalent.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-600.

5. Data Analysis:

  • Integrate the peak areas of the target analytes and the this compound internal standard.
  • Calculate the response ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the response ratio against the concentration of the standards.
  • Determine the concentration of the analytes in the samples from the calibration curve.

Protocol 2: LC-MS/MS Analysis of Medium-Chain Fatty Acids in Cell Culture Media

This protocol is based on general methodologies for LC-MS based metabolomics.[18][19]

1. Preparation of Internal Standard Stock Solution:

  • Follow the same procedure as in Protocol 1.

2. Sample Preparation and Extraction:

  • Collect 500 µL of cell culture media.
  • Add 20 µL of the 10 µg/mL this compound working solution.
  • Add 1.5 mL of ice-cold acetonitrile to precipitate proteins and extract metabolites.
  • Vortex for 1 minute and incubate at -20°C for 30 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
  • Centrifuge again to remove any insoluble debris and transfer the supernatant to an LC vial.

3. LC-MS/MS Instrumental Parameters (Example):

  • LC System: Agilent 1290 Infinity II or equivalent.
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • MRM Transitions: To be optimized for each target analyte and this compound (parent ion -> fragment ion).

4. Data Analysis:

  • Follow the same data analysis principles as outlined in Protocol 1, using the peak areas from the MRM chromatograms.

Trustworthiness and Self-Validation

A robust analytical method is a self-validating one. To ensure the trustworthiness of the data generated using this compound as an internal standard, the following validation steps should be performed:

  • Linearity: A calibration curve should be prepared with at least five concentration points, and the response ratio should demonstrate a linear relationship with concentration (R² > 0.99).[18]

  • Accuracy and Precision: The accuracy (% recovery) and precision (% RSD) should be assessed at low, medium, and high concentrations of the analytes.[18]

  • Matrix Effects: The influence of the biological matrix on the ionization of the analytes and the internal standard should be evaluated by comparing the response in neat solution versus a post-extraction spiked sample.

  • Stability: The stability of the analytes and the internal standard in the biological matrix and during the entire analytical process should be confirmed.

Conclusion

The appropriate use of internal standards is indispensable for achieving high-quality, reproducible data in metabolomics. This compound presents a compelling option as an internal standard for the analysis of fatty acids and other organic acids due to its advantageous physicochemical properties and its exogenous nature in most biological systems. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this compound in their metabolomics workflows, thereby enhancing the accuracy and reliability of their findings.

References

Enantioselective synthesis of (S)-2-Methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Enantioselective Synthesis of (S)-2-Methylhexanoic Acid For: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylhexanoic acid is a valuable chiral building block in organic synthesis and a significant component in the flavor and fragrance industry, where it imparts unique cheesy and fruity notes.[1][2] The precise stereochemical control during its synthesis is paramount, as the biological and sensory properties of enantiomers can differ significantly. This document provides a comprehensive guide to the principal strategies for the enantioselective synthesis of (S)-2-Methylhexanoic acid. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three major approaches: chiral auxiliary-mediated alkylation, catalytic asymmetric hydrogenation, and enzymatic kinetic resolution. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Introduction: The Challenge of the α-Stereocenter

The core synthetic challenge in producing enantiopure (S)-2-Methylhexanoic acid lies in the creation of a single, well-defined stereocenter at the α-carbon. Direct alkylation of a simple hexanoic acid enolate with a methylating agent would invariably produce a racemic mixture (a 50:50 mixture of S and R enantiomers). Therefore, specialized strategies are required to bias the reaction towards the desired (S)-enantiomer. The choice of strategy often depends on factors such as the required scale, cost of reagents, desired enantiomeric purity, and available laboratory equipment.

This guide explores the three most robust and widely recognized strategies to achieve this transformation.

DOT Script for Synthetic Strategies Overview

cluster_strategies Synthetic Strategies start Prochiral or Racemic Precursor aux Strategy 1: Chiral Auxiliary-Mediated Alkylation start->aux Substrate-Controlled cat Strategy 2: Catalytic Asymmetric Hydrogenation start->cat Catalyst-Controlled enz Strategy 3: Enzymatic Kinetic Resolution start->enz Reagent-Controlled end (S)-2-Methylhexanoic Acid aux->end cat->end enz->end

Figure 1: Overview of primary enantioselective synthetic routes.

Method 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This is a classic, reliable, and highly predictable substrate-controlled method. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.[3] The Evans' oxazolidinone auxiliaries are among the most effective for achieving highly diastereoselective alkylations of carboxylic acid derivatives.[4][5]

Principle of Operation: The strategy involves three key stages:

  • Acylation: The prochiral hexanoyl group is attached to the chiral auxiliary.

  • Diastereoselective Alkylation: A base is used to form a rigid, chelated enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (methyl iodide) to attack from the less hindered face. This results in the formation of one diastereomer in high excess.

  • Cleavage: The auxiliary is hydrolytically removed, yielding the desired enantiomerically enriched (S)-2-Methylhexanoic acid and allowing for the recovery and reuse of the valuable auxiliary.[6]

DOT Script for Chiral Auxiliary Workflow

cluster_workflow Evans' Auxiliary Workflow A Hexanoyl Chloride + (4R,5S)-4-methyl-5-phenyl- -oxazolidin-2-one B N-Hexanoyl Oxazolidinone A->B Step 1: Acylation C Diastereoselective α-Methylation (LDA, MeI) B->C D Alkylated Intermediate (High d.e.) C->D Step 2 E Hydrolytic Cleavage (LiOH / H₂O₂) D->E F (S)-2-Methylhexanoic Acid + Recovered Auxiliary E->F Step 3

Figure 2: Stepwise workflow for the chiral auxiliary approach.

Detailed Experimental Protocol: Evans' Oxazolidinone Method

Step 1: Acylation - Synthesis of (4R,5S)-3-Hexanoyl-4-methyl-5-phenyloxazolidin-2-one

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 equiv, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.

  • Acylation: In a separate flask, prepare a solution of hexanoyl chloride (1.1 equiv) in anhydrous THF. Add this solution dropwise to the lithium salt at -78 °C.

  • Quench & Workup: After stirring for 30 minutes, allow the reaction to warm to 0 °C and stir for another hour. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Diastereoselective α-Methylation

  • Setup: To a flame-dried flask under nitrogen, add the N-hexanoyl oxazolidinone product from Step 1 (1.0 equiv) and anhydrous THF (~0.1 M). Cool the solution to -78 °C.

  • Enolate Formation: Slowly add lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or a commercial solution) dropwise. The formation of the Z-enolate is rapid; stir for 30 minutes at -78 °C. The solution should become a clear, pale yellow. The lithium cation chelates to the two carbonyl oxygens, forming a rigid structure that is critical for stereocontrol.[5]

  • Alkylation: Add methyl iodide (MeI, 1.5 equiv) dropwise. Stir the reaction at -78 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Cleavage of the Chiral Auxiliary

  • Setup: Dissolve the crude methylated product from Step 2 in a 3:1 mixture of THF and water (~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, e.g., 0.8 M solution). The use of a lithium hydroperoxide intermediate facilitates a smooth cleavage without epimerization of the newly formed stereocenter.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the excess peroxide by slowly adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x) to isolate the (S)-2-Methylhexanoic acid.

  • Auxiliary Recovery: The aqueous layer can be made basic (pH > 10) and extracted with dichloromethane (CH₂Cl₂) to recover the (4R,5S)-4-methyl-5-phenyloxazolidin-2-one auxiliary.

  • Final Purification: The combined organic layers containing the product acid are dried over Na₂SO₄ and concentrated. The final product can be purified by distillation or chromatography if necessary.

Parameter Step 1: Acylation Step 2: Methylation Step 3: Cleavage Final Product
Typical Yield >95%85-95%>90% (Acid)~75-85% (Overall)
Stereoselectivity N/A>99:1 d.r.N/A>99% e.e.
Key Reagents n-BuLi, Hexanoyl ChlorideLDA, Methyl IodideLiOH, H₂O₂-
Reference [5][6][4]-

Method 2: Catalytic Asymmetric Hydrogenation

For larger-scale synthesis, a catalytic approach is often more efficient and atom-economical. Asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a chiral transition metal catalyst is a powerful method.[7][8] Ruthenium- and Rhodium-based catalysts bearing chiral phosphine ligands like BINAP are commonly employed.[7]

Principle of Operation: The synthesis starts with 2-methylidenehexanoic acid. In the presence of a chiral catalyst and hydrogen gas, the catalyst coordinates to the double bond and the carboxyl group of the substrate. This coordination occurs in a way that one face of the double bond is preferentially presented for hydrogen addition, leading to the formation of one enantiomer in excess.

DOT Script for Asymmetric Hydrogenation

cluster_hydro Catalytic Asymmetric Hydrogenation reactants 2-Methylidenehexanoic Acid H₂ Gas product (S)-2-Methylhexanoic Acid reactants->product Enantioselective H₂ Addition catalyst Chiral Catalyst (e.g., Ru-(S)-BINAP) catalyst->product

Figure 3: Conceptual diagram of asymmetric hydrogenation.

General Protocol Outline: Asymmetric Hydrogenation
  • Precursor Synthesis: Prepare the substrate, 2-methylidenehexanoic acid, via methods such as a Knoevenagel or Wittig reaction starting from pentanal.

  • Reaction Setup: In a high-pressure hydrogenation vessel, charge the substrate (1.0 equiv) and a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add the chiral catalyst, for example, a Ru(OAc)₂[(S)-BINAP] complex (0.01-1 mol%). The catalyst is the key to enantioselectivity; its choice dictates the configuration of the product.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the required pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) until hydrogen uptake ceases or analysis (GC/HPLC) shows full conversion.

  • Workup: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by passing it through a short plug of silica to remove the catalyst, followed by distillation.

Advantages: High atom economy, low catalyst loading, and high scalability. Considerations: Requires specialized high-pressure equipment, and chiral catalysts can be expensive.

Method 3: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes. A racemic mixture of 2-methylhexanoic acid (or its ester) is subjected to an enzyme, typically a lipase, which preferentially catalyzes a reaction on one of the enantiomers, allowing the two to be separated.[7]

Principle of Operation: Starting with racemic this compound, a lipase such as Candida antarctica Lipase B (CALB) is used to catalyze its esterification with an alcohol (e.g., butanol). The enzyme's active site is chiral and selectively accommodates the (R)-enantiomer, converting it to (R)-2-methylhexyl butanoate at a much faster rate than the (S)-enantiomer. By stopping the reaction at or near 50% conversion, one can isolate the unreacted (S)-2-Methylhexanoic acid in high enantiomeric excess.

DOT Script for Enzymatic Resolution

cluster_enz Enzymatic Kinetic Resolution start Racemic (R/S)-2-Methylhexanoic Acid + Butanol sep Separation at ~50% Conversion start->sep Selective Esterification enzyme Lipase (CALB) enzyme->sep prod_S Unreacted (S)-2-Methylhexanoic Acid (High e.e.) sep->prod_S prod_R Esterified (R)-2-Methylhexyl Butanoate sep->prod_R

Figure 4: Workflow for separating enantiomers via enzymatic resolution.

General Protocol Outline: Lipase-Catalyzed Resolution
  • Setup: To a flask, add racemic this compound (1.0 equiv), an alcohol such as 1-butanol (1.0-1.5 equiv), and an organic solvent like heptane or, for a greener process, run the reaction solvent-free.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (CALB), typically 5-10% by weight of the limiting reagent.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the extent of conversion.

  • Termination: When the reaction reaches approximately 50% conversion, stop it by filtering off the immobilized enzyme (which can often be washed and reused).

  • Separation: The resulting mixture contains the (S)-acid and the (R)-ester. The acidic product can be separated from the neutral ester by a simple acid-base extraction. Wash the mixture with an aqueous base (e.g., NaHCO₃ solution). The (S)-acid will move into the aqueous layer as its sodium salt, while the (R)-ester remains in the organic layer.

  • Isolation: Separate the layers. The organic layer can be concentrated to yield the (R)-ester. The aqueous layer can be re-acidified with HCl (to pH ~2) and extracted with an organic solvent to isolate the pure (S)-2-Methylhexanoic acid.

Advantages: Mild reaction conditions, high enantioselectivity, and environmentally friendly ("green") chemistry. Considerations: The maximum theoretical yield for the desired enantiomer is 50%. Careful monitoring is required to stop the reaction at the optimal point.

Characterization and Quality Control

Regardless of the synthetic method chosen, the final product must be rigorously analyzed to confirm its identity, purity, and enantiomeric excess.

  • Structural Verification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure.

  • Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can determine the chemical purity of the final product.

  • Enantiomeric Excess (e.e.) Determination: This is the most critical analysis. It is typically performed using Chiral GC or Chiral HPLC. The acid is often derivatized to its methyl or ethyl ester before analysis to improve its chromatographic properties. The e.e. is calculated from the relative peak areas of the two enantiomers.

Conclusion

The enantioselective synthesis of (S)-2-Methylhexanoic acid can be successfully achieved through several robust methodologies.

  • Chiral auxiliary-mediated alkylation offers excellent predictability and extremely high enantiopurity, making it ideal for lab-scale synthesis where absolute stereochemical control is the primary goal.

  • Catalytic asymmetric hydrogenation provides a more atom-economical and scalable route suitable for producing larger quantities, aligning with industrial process development needs.

  • Enzymatic kinetic resolution represents a green, highly selective alternative that operates under mild conditions, though it is fundamentally limited to a 50% theoretical yield for the target enantiomer.

The selection of the optimal method will depend on the specific requirements of the project, balancing factors of scale, cost, equipment availability, and desired purity.

References

Application Notes and Protocols for the Synthesis of 2-Methylhexanoic Acid via Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Malonic Ester Synthesis as a Versatile Tool for Carboxylic Acid Preparation

The malonic ester synthesis is a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the preparation of substituted carboxylic acids from alkyl halides.[1][2][3] This powerful technique allows for the formation of a new carbon-carbon bond, extending the carbon chain of an alkyl halide by two atoms and terminating in a carboxylic acid moiety.[4] The synthesis is particularly valuable for creating α-substituted carboxylic acids, which can be challenging to synthesize directly.[5] This application note provides a detailed guide for the preparation of 2-methylhexanoic acid, a medium-chain fatty acid used as a flavoring ingredient, utilizing the principles of malonic ester synthesis.[6][7] We will delve into the underlying mechanism, provide a comprehensive, step-by-step protocol, and discuss critical process parameters and safety considerations.

Mechanistic Insights: A Stepwise Journey to this compound

The malonic ester synthesis proceeds through a sequence of four key chemical transformations: enolate formation, alkylation, saponification, and decarboxylation.[3][8][9]

  • Enolate Formation: The synthesis commences with the deprotonation of diethyl malonate at the α-carbon (the carbon flanked by two carbonyl groups).[1][8] The α-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate ion, where the negative charge is delocalized over both carbonyl oxygen atoms.[4][5] A strong base, typically sodium ethoxide (NaOEt), is used for this purpose.[2][9] It is crucial to use a base with an alkoxide that matches the ester groups of the malonate (i.e., ethoxide for ethyl esters) to prevent unwanted transesterification reactions.[1][10]

  • Alkylation: The nucleophilic enolate ion then undergoes an SN2 reaction with an appropriate alkyl halide.[5][8] To synthesize this compound, a sequential dialkylation is necessary. First, the enolate is treated with a primary alkyl halide, such as butyl bromide, to introduce the butyl group. Following this, the remaining acidic α-hydrogen is removed by another equivalent of base to form a new enolate, which is then alkylated with a methyl halide, like methyl iodide. The order of alkylation is important to consider for optimizing yield and minimizing side reactions. The SN2 nature of this step means that primary and methyl halides are ideal substrates, while secondary halides react poorly and tertiary halides are unsuitable due to competing elimination reactions.[4][10]

  • Saponification (Ester Hydrolysis): The resulting dialkylated diethyl malonate is then subjected to hydrolysis, typically under basic conditions using a strong base like sodium hydroxide, followed by acidification.[8] This process, known as saponification, converts both ester groups into carboxylate anions.[8][11] Subsequent treatment with a strong acid, such as hydrochloric acid, protonates the carboxylates to yield a substituted malonic acid.[2][8]

  • Decarboxylation: The final step involves the decarboxylation of the substituted malonic acid.[5][9] Upon heating, compounds with a carbonyl group beta to a carboxylic acid readily lose carbon dioxide through a cyclic transition state, forming an enol intermediate that tautomerizes to the final carboxylic acid product.[5][8] This decarboxylation is a key feature of the malonic ester synthesis, leading to the desired monosubstituted or disubstituted acetic acid derivative.[4]

Experimental Workflow and Data

The following diagram illustrates the overall workflow for the synthesis of this compound.

Malonic_Ester_Synthesis_Workflow cluster_Step1 Step 1: First Alkylation cluster_Step2 Step 2: Second Alkylation cluster_Step3 Step 3: Saponification cluster_Step4 Step 4: Decarboxylation & Purification A Diethyl Malonate D Monoalkylated Intermediate A->D 1. NaOEt 2. CH3(CH2)3Br B Sodium Ethoxide C Butyl Bromide G Dialkylated Intermediate D->G 1. NaOEt 2. CH3I E Sodium Ethoxide F Methyl Iodide I Substituted Malonic Acid G->I NaOH, H2O H Sodium Hydroxide K This compound I->K Heat, -CO2 J Heat (Δ)

Caption: Workflow for the synthesis of this compound.

Table 1: Reagents and Stoichiometry

ReagentMolar Mass ( g/mol )Density (g/mL)MolesEquivalentsVolume/Mass
Diethyl Malonate160.171.0550.11.015.2 mL
Sodium Ethoxide (21% in Ethanol)68.050.8660.222.2173 mL
Butyl Bromide137.021.2760.11.010.7 mL
Methyl Iodide141.942.280.11.06.2 mL
Sodium Hydroxide40.00-0.44.016.0 g
Hydrochloric Acid (conc.)36.461.18--As needed

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of strong bases, flammable solvents, and alkylating agents.[12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][15][16] Sodium ethoxide is highly corrosive and reacts violently with water. Alkylating agents like butyl bromide and methyl iodide are toxic and should be handled with care.

Step 1: First Alkylation (Formation of Diethyl butylmalonate)

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 173 mL of 21% sodium ethoxide in ethanol solution.

  • With gentle stirring, add 15.2 mL (0.1 mol) of diethyl malonate dropwise to the sodium ethoxide solution at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add 10.7 mL (0.1 mol) of butyl bromide dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction may be observed.

  • After the addition of butyl bromide is complete, heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 2: Second Alkylation (Formation of Diethyl butyl(methyl)malonate)

  • Cool the reaction mixture to room temperature.

  • Add a second portion of 86.5 mL of 21% sodium ethoxide in ethanol solution to the flask.

  • Stir the mixture for 30 minutes.

  • Add 6.2 mL (0.1 mol) of methyl iodide dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for another 1-2 hours, again monitoring by TLC until the monoalkylated intermediate is consumed.

Step 3: Saponification

  • Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a solution of 16.0 g (0.4 mol) of sodium hydroxide in 100 mL of water.

  • Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture to room temperature. The solution should be clear and homogeneous.

Step 4: Decarboxylation and Purification

  • Carefully acidify the cooled basic solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. This should be done in an ice bath as the neutralization is exothermic. A white precipitate of the substituted malonic acid may form.

  • Heat the acidified mixture gently to about 50-60 °C. Vigorous evolution of carbon dioxide will occur. Continue heating until the gas evolution ceases.

  • Increase the temperature and distill the this compound from the reaction mixture. The boiling point of this compound is approximately 215 °C.[] Alternatively, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), the organic layer dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product can then be purified by vacuum distillation.

Troubleshooting and Optimization

  • Low Yield: Incomplete enolate formation can lead to low yields. Ensure the use of a strong, anhydrous base and dry glassware.[18]

  • Dialkylation Control: To favor mono-alkylation if desired, a slight excess of diethyl malonate can be used, and the alkylating agent should be added slowly.[10] However, for the synthesis of this compound, sequential dialkylation is the intended pathway.

  • Side Reactions: The primary side reaction to consider is the E2 elimination of the alkyl halide, especially with secondary or tertiary halides.[10] Using primary alkyl halides like butyl bromide and methyl iodide minimizes this issue.

  • Purification Challenges: The boiling points of mono- and dialkylated products can be close, making separation by distillation difficult.[18] Careful monitoring of the reaction to ensure complete conversion can simplify purification. Column chromatography can be employed if distillation is ineffective.[10][18]

Conclusion

The malonic ester synthesis is a robust and highly adaptable method for the preparation of a wide array of substituted carboxylic acids. The synthesis of this compound serves as an excellent example of a sequential dialkylation, hydrolysis, and decarboxylation strategy. By carefully controlling the reaction conditions and stoichiometry, researchers can achieve high yields of the desired product. The detailed protocol and mechanistic insights provided in this application note are intended to equip scientists in research and drug development with the necessary knowledge to successfully implement this valuable synthetic transformation.

References

Application Note & Protocol: High-Purity Isolation of 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust methodologies for the purification of 2-Methylhexanoic acid from typical synthetic reaction mixtures and fermentation broths. We will explore the foundational principles and provide step-by-step protocols for three primary purification techniques: pH-mediated liquid-liquid extraction, high-efficiency fractional distillation, and preparative chromatography. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound, a crucial intermediate in pharmaceuticals and a significant component in flavor and fragrance industries.

Introduction: The Challenge of Purifying this compound

This compound, a branched-chain carboxylic acid, presents unique purification challenges due to its physicochemical properties and the nature of impurities commonly found in its crude preparations.[1][2] As a medium-chain fatty acid, it possesses moderate polarity and a relatively high boiling point, which dictates the strategic selection of a purification methodology.[3]

Common synthetic routes, such as the malonic ester synthesis, can introduce a variety of impurities including unreacted starting materials (e.g., diethyl malonate, alkyl halides), dialkylated byproducts, and various salts from reaction workups.[4] Fermentation-based production, on the other hand, may result in a complex aqueous matrix containing other short- and medium-chain fatty acids, alcohols, and cellular debris.[5][6][7][8] The successful isolation of pure this compound is therefore contingent on a well-designed purification strategy that addresses the specific impurity profile of the crude mixture.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification scheme.

PropertyValueSource
Molecular FormulaC7H14O2[3]
Molecular Weight130.18 g/mol [3]
Boiling Point209-210 °C (at 1 atm)[3][9]
Density0.918 g/mL at 25 °C[3][9]
Refractive Indexn20/D 1.422[3][9]
Water Solubility4.92 g/L[1]
pKa~5.1[1]
AppearanceColorless to slightly yellow liquid[9]
OdorFruity, cheesy, oily, fatty[2][9]

Strategic Purification Approaches

The choice of purification strategy is dictated by the nature and quantity of impurities, the desired final purity, and the scale of the operation. The following sections detail three primary methods for the purification of this compound.

Liquid-Liquid Extraction (LLE): A Workhorse for Initial Cleanup

Liquid-liquid extraction is a powerful and versatile technique for the initial purification of carboxylic acids.[5][6][7][10][11] This method leverages the acidic nature of the carboxyl group to selectively transfer the this compound between immiscible aqueous and organic phases, effectively separating it from neutral and basic impurities.[10][11]

Principle of pH-Mediated LLE:

The core principle of this technique lies in the reversible deprotonation of the carboxylic acid. In its protonated (acidic) form, this compound is more soluble in organic solvents. Upon treatment with a base, it is deprotonated to form a carboxylate salt, which is significantly more soluble in water. This differential solubility allows for the selective partitioning of the compound.

Diagram 1: Workflow for pH-Mediated Liquid-Liquid Extraction

LLE_Workflow crude Crude Reaction Mixture (in Organic Solvent) add_base Add Aqueous Base (e.g., NaOH, NaHCO3) crude->add_base separate1 Separatory Funnel (Shake and Separate) add_base->separate1 aq_phase1 Aqueous Phase (Sodium 2-methylhexanoate) separate1->aq_phase1 Lower Layer org_phase1 Organic Phase (Neutral & Basic Impurities) separate1->org_phase1 Upper Layer acidify Acidify Aqueous Phase (e.g., HCl to pH < 2) aq_phase1->acidify wash_org Wash Organic Phase (with Brine) org_phase1->wash_org discard_org Discard Organic Phase wash_org->discard_org extract_acid Extract with Organic Solvent (e.g., Diethyl Ether) acidify->extract_acid separate2 Separatory Funnel (Shake and Separate) extract_acid->separate2 aq_phase2 Aqueous Phase (Discard) separate2->aq_phase2 Lower Layer org_phase2 Organic Phase (Purified this compound) separate2->org_phase2 Upper Layer dry_evap Dry (e.g., Na2SO4) & Evaporate Solvent org_phase2->dry_evap pure_acid Pure this compound dry_evap->pure_acid

Caption: Workflow of pH-mediated liquid-liquid extraction for this compound purification.

Protocol for Liquid-Liquid Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).

    • Rationale: Sodium bicarbonate is a milder base and is often sufficient to deprotonate the carboxylic acid without causing hydrolysis of any esters that may be present as impurities. Sodium hydroxide is a stronger base and ensures complete deprotonation.

  • Separation: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection of Aqueous Phase: Drain the lower aqueous layer containing the sodium 2-methylhexanoate into a clean flask.

  • Repeat Extraction: Add a fresh portion of the basic aqueous solution to the organic layer in the separatory funnel and repeat the extraction process. Combine the aqueous extracts. This ensures complete recovery of the carboxylic acid.

  • Washing the Organic Phase: The remaining organic layer, containing neutral and basic impurities, can be washed with brine (saturated NaCl solution) to remove any residual water-soluble components and then discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the pH of the solution is below 2. This will protonate the carboxylate salt, causing the this compound to precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of the organic solvent (e.g., diethyl ether) to the acidified aqueous solution and perform another liquid-liquid extraction. The protonated this compound will now partition back into the organic phase.

  • Drying and Evaporation: Collect the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Fractional Distillation: For Purity Enhancement

Fractional distillation is an effective method for separating this compound from impurities with different boiling points. Given its boiling point of 209-210 °C, atmospheric distillation is feasible, but vacuum distillation is often preferred to reduce the risk of thermal decomposition and to lower the energy requirements.

Principle of Fractional Distillation:

This technique separates liquids based on differences in their vapor pressures.[12] In a mixture, the component with the higher vapor pressure (lower boiling point) will vaporize more readily. A fractionating column provides a large surface area (in the form of glass beads, rings, or a Vigreux column) for repeated cycles of vaporization and condensation, which enriches the vapor with the more volatile component as it rises through the column.[13]

Diagram 2: Fractional Distillation Apparatus Setup

Distillation_Setup cluster_setup Fractional Distillation Apparatus heating_mantle Heating Mantle distilling_flask Distilling Flask with Crude this compound and Boiling Chips heating_mantle->distilling_flask fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column thermometer Thermometer fractionating_column->thermometer condenser Condenser (Water In/Out) thermometer->condenser receiving_flask Receiving Flask condenser->receiving_flask

Caption: Schematic of a fractional distillation apparatus for purifying this compound.

Protocol for Fractional Distillation:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed. For vacuum distillation, connect a vacuum source to the take-off adapter.

  • Charging the Flask: Add the crude this compound (preferably after an initial LLE cleanup) and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the distilling flask gently. If using a vacuum, apply it before heating.

  • Equilibration: As the liquid boils, a ring of condensing vapor will rise through the fractionating column. Adjust the heating rate to allow this ring to rise slowly and establish a temperature gradient in the column.

  • Collecting Fractions:

    • Forerun: Collect the initial distillate (the forerun), which will contain the more volatile impurities, in a separate receiving flask. The temperature at the thermometer should be relatively low and may fluctuate.

    • Main Fraction: When the temperature stabilizes at the boiling point of this compound (or the corrected boiling point under vacuum), change the receiving flask to collect the pure product.

    • After-run: If there are higher-boiling impurities, the temperature may rise again after the main fraction has been collected. Stop the distillation at this point to avoid contaminating the product.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before dismantling. If under vacuum, slowly release the vacuum before turning off the cooling water to the condenser.

Preparative Chromatography: For High-Purity Applications

For achieving the highest purity levels, particularly for pharmaceutical applications, preparative chromatography is the method of choice. Both liquid chromatography (LC) and gas chromatography (GC) can be adapted for preparative scale.

Principle of Chromatography:

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of stationary and mobile phases determines the separation mechanism.

A. Preparative High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is particularly well-suited for the purification of moderately polar compounds like this compound.[14]

  • Stationary Phase: A nonpolar stationary phase, such as C18-bonded silica, is commonly used.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used to elute the components. An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[14]

Protocol for Preparative Reverse-Phase HPLC:

  • Method Development: Develop an analytical scale HPLC method to determine the optimal mobile phase composition for separating this compound from its impurities. A Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been shown to be effective for the analysis of this compound.[14]

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column and begin the elution with the optimized mobile phase.

  • Fraction Collection: Monitor the column effluent with a detector (e.g., UV or refractive index) and collect the fractions corresponding to the peak of this compound.

  • Product Recovery: Combine the pure fractions and remove the mobile phase solvents under reduced pressure to obtain the highly purified this compound.

B. Column Chromatography on Silica Gel (after esterification):

Direct chromatography of carboxylic acids on silica gel can be challenging due to peak tailing caused by strong interactions with the acidic silanol groups. A common strategy is to first convert the carboxylic acid to its corresponding methyl or ethyl ester, which is less polar and chromatographs more effectively.

Protocol for Column Chromatography via Esterification:

  • Esterification: Convert the crude this compound to its methyl or ethyl ester using a standard esterification method (e.g., Fischer esterification with methanol or ethanol in the presence of an acid catalyst).

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a nonpolar solvent system (e.g., a mixture of hexanes and ethyl acetate) as the eluent.

  • Loading and Elution: Load the crude ester onto the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure ester.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Hydrolysis: Hydrolyze the purified ester back to this compound using either acidic or basic conditions. If basic hydrolysis is used, a final acidification and extraction step will be required to isolate the pure acid.

Safety and Handling

This compound is a corrosive substance that can cause skin irritation and eye damage.[14][15][16][17][18] It is also combustible.[14] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15] Ensure that an eyewash station and safety shower are readily accessible.[15]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[14][15]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]

  • If inhaled: Move the person to fresh air.[15]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14][15]

Store this compound in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15][17] It is incompatible with strong oxidizing agents and strong bases.[15]

Conclusion

The purification of this compound from a reaction mixture requires a systematic approach tailored to the specific impurities present. A multi-step strategy, often beginning with a robust liquid-liquid extraction to remove the bulk of impurities, followed by fractional distillation or preparative chromatography for fine purification, will yield a product of high purity suitable for demanding applications in research and industry. The protocols and principles outlined in this guide provide a solid foundation for developing an effective purification scheme for this compound and other medium-chain fatty acids.

References

Application Notes and Protocols for the Quantification of 2-Methylhexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylhexanoic Acid in Biological Research

This compound, a branched-chain fatty acid (BCFA), is increasingly recognized for its role in various physiological and pathological processes. As a medium-chain fatty acid, it can be found in various biological systems, originating from both endogenous metabolic pathways and exogenous sources such as diet and gut microbiota metabolism.[1][2] Its structural isomers possess distinct sensory properties, ranging from sweet and sweaty to sour and pungent, highlighting its potential contribution to the metabolic fingerprint of an organism. The accurate quantification of this compound in biological matrices such as plasma, serum, feces, and sweat is crucial for understanding its role as a potential biomarker in metabolic disorders, gut dysbiosis, and other health conditions.[3][4]

This comprehensive guide provides detailed, validated protocols for the robust quantification of this compound in various biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a foundation for reliable and reproducible analysis.

Pre-Analytical Considerations: Ensuring Sample Integrity

The accuracy of this compound quantification begins with meticulous sample collection and handling. Due to the volatile nature of short-chain fatty acids, improper handling can lead to significant analyte loss and compromise the integrity of the results.

Key Considerations:

  • Sample Collection: Use appropriate collection tubes containing anticoagulants such as EDTA or heparin for plasma and serum. For fecal samples, collect fresh specimens and process or freeze them immediately to halt microbial activity that could alter the fatty acid profile.

  • Storage: Samples should be stored at -80°C immediately after collection and processing to minimize enzymatic activity and analyte degradation. Long-term storage at higher temperatures is not recommended.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation and affect the accuracy of quantification. Aliquoting samples into smaller volumes for single use is highly recommended.

Part 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its polarity, derivatization is essential to increase its volatility and thermal stability, ensuring sharp chromatographic peaks and sensitive detection.

Principle of the Method

The GC-MS method involves the extraction of this compound from the biological matrix, followed by a chemical derivatization step to convert the carboxylic acid group into a less polar and more volatile ester. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, often operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[5] The use of a stable isotope-labeled internal standard, such as this compound-d3, is critical for correcting for variations in extraction efficiency and instrument response.[6]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis s_sample Biological Sample (Plasma, Serum, Feces) s_is Add Internal Standard (this compound-d3) s_sample->s_is s_extraction Liquid-Liquid Extraction (e.g., MTBE) s_is->s_extraction s_dry Evaporation to Dryness s_extraction->s_dry s_deriv Silylation (e.g., BSTFA + 1% TMCS) s_dry->s_deriv s_inject GC Injection s_deriv->s_inject s_sep Chromatographic Separation s_inject->s_sep s_detect Mass Spectrometric Detection (SIM/MRM) s_sep->s_detect s_quant Quantification s_detect->s_quant

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol: GC-MS Quantification in Human Plasma/Serum

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • This compound-d3 (Internal Standard, IS)[6]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous sodium sulfate

  • Pyridine, anhydrous

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound-d3 (1 mg/mL) in methanol.

  • Prepare a working internal standard solution (10 µg/mL) by diluting the IS stock solution with methanol.

  • Prepare calibration standards by spiking appropriate amounts of the this compound stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 0.1 to 50 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • To 100 µL of plasma/serum sample, calibration standard, or QC in a glass tube, add 10 µL of the 10 µg/mL internal standard working solution.

  • Acidify the sample by adding 10 µL of concentrated HCl. Vortex briefly.

  • Add 500 µL of MTBE. Vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Repeat the extraction with another 500 µL of MTBE and combine the organic layers.

  • Dry the combined extract under a gentle stream of nitrogen at 40°C.

4. Derivatization:

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[7]

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

5. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS derivative: Monitor ions m/z 117 (quantifier) and m/z 157 (qualifier).

    • This compound-d3-TMS derivative (IS): Monitor ion m/z 120.

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x) to determine the concentration of this compound in the unknown samples.

ParameterTypical Value
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%
Table 1: Representative GC-MS method validation parameters.

Part 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. For this compound, derivatization is still often employed to enhance ionization efficiency and chromatographic retention.

Principle of the Method

This method involves the extraction of this compound from the biological sample, followed by derivatization to introduce a readily ionizable moiety. The derivatized analyte is then separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8] The use of a stable isotope-labeled internal standard is essential for accurate quantification.[9]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis s_sample Biological Sample (Plasma, Serum) s_is Add Internal Standard (this compound-d3) s_sample->s_is s_precip Protein Precipitation (e.g., Acetonitrile) s_is->s_precip s_super Collect Supernatant s_precip->s_super s_deriv 3-Nitrophenylhydrazine (3-NPH) Derivatization s_super->s_deriv s_inject LC Injection s_deriv->s_inject s_sep Chromatographic Separation (C18) s_inject->s_sep s_detect Tandem Mass Spectrometric Detection (MRM) s_sep->s_detect s_quant Quantification s_detect->s_quant

Caption: LC-MS/MS workflow for this compound analysis.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma/Serum

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • This compound-d3 (Internal Standard, IS)[6]

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock and working solutions as described in the GC-MS section.

  • Prepare calibration standards and QCs by spiking into a surrogate matrix to achieve a concentration range of 10 to 5000 ng/mL.

3. Sample Preparation:

  • To 50 µL of plasma/serum sample, calibration standard, or QC in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

4. Derivatization with 3-Nitrophenylhydrazine (3-NPH): [10]

  • To the supernatant, add 50 µL of 200 mM 3-NPH·HCl in 50% acetonitrile and 50 µL of 120 mM EDC·HCl in 50% acetonitrile containing 6% pyridine.

  • Vortex and incubate at 40°C for 30 minutes.

  • Cool to room temperature and add 200 µL of water with 0.1% formic acid.

  • Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for analysis.

5. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound-3NPH derivative: Precursor ion m/z 266.2 → Product ion m/z 137.1 (quantifier), m/z 109.1 (qualifier)

    • This compound-d3-3NPH derivative (IS): Precursor ion m/z 269.2 → Product ion m/z 137.1

6. Data Analysis and Quantification:

  • Quantification is performed using the same principles as described for the GC-MS method, utilizing the peak area ratios of the analyte to the internal standard.

ParameterTypical Value
Linearity (r²)> 0.998
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 90%
Table 2: Representative LC-MS/MS method validation parameters.

Trustworthiness and Method Validation

The protocols described in this application note are based on established principles of bioanalytical method validation.[8][11] For regulatory compliance, it is imperative to perform a full method validation according to the guidelines of the appropriate regulatory bodies (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring that the method can differentiate the analyte from other endogenous and exogenous components in the matrix.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.

  • Calibration Curve: Assessing the linearity, range, and goodness of fit of the standard curve.

  • Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion

This guide provides two robust and reliable methods for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. By following these detailed protocols and adhering to good laboratory practices, researchers can obtain accurate and reproducible data to further elucidate the biological significance of this compound in health and disease.

References

Application Notes & Protocols: 2-Methylhexanoic Acid as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Methylhexanoic acid is a branched-chain fatty acid characterized by a chiral center at the C2 position.[1] This structural feature makes its enantiomers, (R)- and (S)-2-methylhexanoic acid, highly valuable as building blocks in asymmetric synthesis. The distinct biological and olfactory properties of each enantiomer drive the demand for stereochemically pure forms in the pharmaceutical and fragrance industries.[2] This document provides an in-depth guide to the applications of this compound, detailing its role in the synthesis of complex molecules and providing validated protocols for its synthesis, resolution, and derivatization.

Introduction: Properties and Significance

This compound (also known as 2-methylcaproic acid) is a colorless, oily liquid with the chemical formula C₇H₁₄O₂.[3] While the racemic mixture has its applications, the true synthetic utility of this molecule lies in its individual stereoisomers. The spatial arrangement of the methyl group dictates the molecule's interaction with other chiral entities, a fundamental principle in drug-receptor binding and olfaction.

The enantiomers of this compound possess distinct odor profiles:

  • (R)-2-methylhexanoic acid: Exhibits a sweet, sweaty odor.[2]

  • (S)-2-methylhexanoic acid: Presents a sour, pungent, and musty odor.[2]

This divergence highlights the importance of stereochemical control in the synthesis of fragrances and flavorings.[4] In pharmacology, the use of single-enantiomer drugs is critical, as the "distomer" (the unwanted enantiomer) can be inactive, less active, or even contribute to undesirable side effects. Therefore, robust methods for synthesizing or resolving the enantiomers of this compound are essential for its application as a synthetic precursor.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₁₄O₂[1]
Molecular Weight130.18 g/mol [1]
Boiling Point209-210 °C[5]
Density0.918 g/mL at 25 °C[5]
IUPAC NameThis compound[1]
Synonyms2-Methylcaproic acid, α-Methylcaproic acid[1]

Core Application: Pharmaceutical Synthesis

The chiral scaffold of this compound is a key component in several active pharmaceutical ingredients (APIs). Its most notable application is in the synthesis of Brivaracetam , a second-generation antiepileptic drug.

Case Study: Synthesis of Brivaracetam

Brivaracetam's structure features a (4R)-4-propyl-pyrrolidin-2-one core, and many synthetic routes rely on chiral precursors derived from this compound or related structures to establish this stereocenter.[6][7] One common strategy involves the use of an intermediate like (R)-4-propyl-pyrrolidin-2-one, which can be synthesized from precursors related to this compound.[8] The synthesis underscores the importance of accessing enantiomerically pure building blocks to ensure the final API has the correct stereochemistry for therapeutic efficacy.[6][9]

A generalized workflow for incorporating a this compound-derived unit into a pharmaceutical target like Brivaracetam often involves creating a key chiral intermediate that is later elaborated into the final heterocyclic ring system.

G cluster_0 Phase 1: Chiral Precursor Synthesis cluster_1 Phase 2: Heterocycle Formation A (S)-2-Methylhexanoic Acid (or related precursor) B Multi-step Conversion (e.g., reduction, activation) A->B C Key Chiral Intermediate (e.g., (R)-3-(iodomethyl)hexanoic acid) B->C E Cyclization Reaction C->E D Amine Building Block (e.g., (S)-2-aminobutyramide) D->E F Brivaracetam (Final API) E->F G Start Diethyl Malonate Step1 1. Deprotonation (NaOEt) 2. Alkylation (1-bromobutane) Start->Step1 Intermediate1 Diethyl butylmalonate Step1->Intermediate1 Step2 1. Deprotonation (NaOEt) 2. Alkylation (CH₃I) Intermediate1->Step2 Intermediate2 Diethyl butyl(methyl)malonate Step2->Intermediate2 Step3 1. Saponification (NaOH, H₂O) 2. Acidification & Decarboxylation (H₃O⁺, Heat) Intermediate2->Step3 End This compound (Racemic) Step3->End G Racemate (R)-Acid + (S)-Acid (Racemic Mixture) Base Add (R)-Base (Chiral Resolving Agent) Racemate->Base Salts [(R)-Acid • (R)-Base] + [(S)-Acid • (R)-Base] (Diastereomeric Salts) Base->Salts Separation Fractional Crystallization (Exploits different solubilities) Salts->Separation Salt1 Less Soluble Salt (e.g., [(S)-Acid • (R)-Base]) Separation->Salt1 Solid Salt2 More Soluble Salt (in mother liquor) Separation->Salt2 Solution Acidification1 Acidify (H₃O⁺) Salt1->Acidification1 Acidification2 Acidify (H₃O⁺) Salt2->Acidification2 Enantiomer1 (S)-Acid (Enantiopure) Acidification1->Enantiomer1 Enantiomer2 (R)-Acid (Enriched) Acidification2->Enantiomer2

References

Application Notes & Protocols: Solid-Phase Extraction of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in lipid analysis.

Introduction: The Significance of Branched-Chain Fatty Acids and the Need for Robust Extraction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon of the acyl chain. While less ubiquitous than their straight-chain counterparts, BCFAs are crucial components of cell membranes in certain bacteria and are present in various food sources, notably dairy products and ruminant fats[1]. Their roles as biomarkers for microbial populations and their potential implications in metabolic health and disease are of increasing interest to the scientific community.

Accurate quantification of BCFAs in complex biological and food matrices is paramount to understanding their physiological and pathological significance. However, the inherent complexity of these samples, which contain a plethora of interfering compounds such as triglycerides, phospholipids, and other fatty acids, presents a significant analytical challenge[2]. Solid-phase extraction (SPE) has emerged as a powerful and selective sample preparation technique to isolate and enrich BCFAs prior to downstream analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[3][4].

This comprehensive guide provides detailed application notes and validated protocols for the solid-phase extraction of BCFAs from diverse matrices. We will delve into the mechanistic principles behind sorbent selection, offering a comparative overview of the most effective SPE chemistries, and provide step-by-step workflows that ensure high recovery and reproducibility.

Core Principles of Solid-Phase Extraction for BCFAs

SPE facilitates the separation of BCFAs from complex mixtures based on their physicochemical properties and their differential affinity for a solid stationary phase (the sorbent) and a liquid mobile phase. The choice of sorbent is critical and is dictated by the nature of the BCFA and the sample matrix. For BCFAs, the primary SPE mechanisms employed are reversed-phase and anion exchange.

Mechanism 1: Reversed-Phase SPE

Reversed-phase SPE (RP-SPE) utilizes a nonpolar stationary phase, most commonly silica bonded with C18 (octadecyl) alkyl chains, and a polar mobile phase. BCFAs, being hydrophobic due to their acyl chains, are retained on the nonpolar sorbent via van der Waals forces, while more polar matrix components are washed away. The BCFAs are subsequently eluted with a nonpolar organic solvent. The branched nature of BCFAs can slightly alter their hydrophobic character compared to straight-chain fatty acids of the same carbon number, potentially influencing their retention and elution profiles[5][6].

Mechanism 2: Anion-Exchange SPE

Anion-exchange SPE (AE-SPE) employs a stationary phase with positively charged functional groups, such as aminopropyl groups[3]. At a pH above the pKa of the carboxylic acid group of the BCFAs (~4.8), the fatty acids become negatively charged and are retained on the positively charged sorbent through electrostatic interactions. Neutral lipids and other non-acidic interferences are washed away. The BCFAs are then eluted by a solvent that disrupts the ionic interaction, typically by lowering the pH to neutralize the fatty acids or by using a high ionic strength buffer.

Comparative Analysis of SPE Sorbents for BCFA Extraction

The selection of the appropriate SPE sorbent is a critical step in developing a robust extraction method. Below is a comparative summary of commonly used sorbents for BCFA analysis.

Sorbent TypeRetention MechanismPrimary ApplicationAdvantagesConsiderations
C18 (Octadecyl) Reversed-PhaseAqueous samples (e.g., microbial culture supernatants, biological fluids)High capacity for hydrophobic compounds, effective for desalting.Less selective for fatty acids over other lipids (e.g., triglycerides) without method optimization. May require derivatization for enhanced retention of shorter-chain BCFAs.
Aminopropyl Weak Anion ExchangeIsolation of free fatty acids from lipid extractsHighly selective for acidic compounds like BCFAs, allowing for efficient separation from neutral lipids.Recovery can be sensitive to sample and solvent pH. Potential for contamination from the SPE cartridge itself has been reported[2].
Polymeric (e.g., Polystyrene-Divinylbenzene) Reversed-PhaseDiverse aqueous and organic samplespH stable from 0-14, high surface area and capacity, can retain a wider range of polarities than C18.May exhibit stronger retention, requiring more vigorous elution conditions.
Zirconia-based (e.g., Z-Sep) Lewis Acid-Base & Reversed-PhaseFatty matrices (e.g., dairy, meat)Selectively removes lipids and pigments, reducing matrix effects in subsequent analyses.Primarily designed for interference removal rather than selective analyte elution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the extraction of BCFAs using the two primary SPE chemistries.

Protocol 1: Reversed-Phase SPE (RP-SPE) for BCFAs in Aqueous Samples

This protocol is suitable for the extraction of BCFAs from microbial culture supernatants or other aqueous matrices.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Hexane (HPLC grade)

  • Diethyl Ether (HPLC grade)

  • Acetic Acid (glacial)

  • SPE Vacuum Manifold

Methodology:

  • Sorbent Conditioning:

    • Pass 6 mL of hexane through the C18 cartridge to wet the sorbent and remove nonpolar impurities.

    • Pass 6 mL of methanol through the cartridge to activate the C18 chains.

    • Pass 6 mL of deionized water to equilibrate the sorbent to the aqueous sample conditions. Crucially, do not allow the sorbent to go dry after this step.

  • Sample Loading:

    • Acidify the aqueous sample to a pH of approximately 3 with acetic acid. This ensures the BCFAs are in their neutral, protonated form, maximizing hydrophobic retention.

    • Load the pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (1-2 drops per second).

  • Washing (Interference Removal):

    • Wash the cartridge with 6 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 6 mL of 5-20% methanol in water to elute weakly retained, more polar interferences. The exact percentage of methanol should be optimized to ensure no loss of BCFAs.

  • Sorbent Drying:

    • Dry the cartridge thoroughly under high vacuum for 10-20 minutes to remove all residual water. This step is critical for efficient elution with a nonpolar solvent.

  • Elution:

    • Elute the BCFAs with 6 mL of diethyl ether containing 2% acetic acid. The acetic acid helps to ensure the BCFAs remain protonated and readily soluble in the elution solvent.

    • Collect the eluate in a clean glass tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., hexane for GC-MS after derivatization, or mobile phase for LC-MS).

Protocol 2: Aminopropyl (Weak Anion Exchange) SPE for BCFAs in Lipid Extracts

This protocol is ideal for selectively isolating free BCFAs from total lipid extracts of samples like dairy products, tissues, or microbial cell pellets.

Materials:

  • Aminopropyl SPE Cartridges (e.g., 500 mg, 6 mL)

  • Hexane (HPLC grade)

  • Chloroform (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Diethyl Ether (HPLC grade)

  • Formic Acid or Acetic Acid

  • SPE Vacuum Manifold

Methodology:

  • Sample Preparation:

    • Perform a total lipid extraction of the sample using a standard method (e.g., Folch or Bligh-Dyer).

    • Redissolve the dried lipid extract in a small volume of hexane or chloroform.

  • Sorbent Conditioning:

    • Wash the aminopropyl cartridge with 6 mL of hexane.

  • Sample Loading:

    • Load the redissolved lipid extract onto the conditioned cartridge.

  • Washing (Neutral Lipid Removal):

    • Elute neutral lipids (e.g., triglycerides, cholesterol esters) with 6 mL of chloroform:2-propanol (2:1, v/v). Discard this fraction[3].

  • Elution of BCFAs:

    • Elute the retained BCFAs with 6 mL of diethyl ether containing 2% formic acid (or acetic acid)[3]. The acid neutralizes the charged BCFAs, disrupting their ionic interaction with the sorbent and allowing for their elution.

    • Collect the eluate in a clean glass tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • The resulting extract is enriched in free fatty acids, including BCFAs, and is ready for derivatization and analysis.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the logical steps of each protocol.

RP_SPE_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_collection Collection Condition Condition Cartridge (Hexane -> Methanol -> Water) Load Load Acidified Sample (pH ~3) Condition->Load Wash1 Wash 1: Water (Remove Salts) Load->Wash1 Wash2 Wash 2: 5-20% MeOH (Remove Polar Interferences) Wash1->Wash2 Dry Dry Sorbent (High Vacuum) Wash2->Dry Elute Elute BCFAs (Diethyl Ether + 2% Acetic Acid) Dry->Elute Analyze Evaporate & Reconstitute for Analysis (GC/LC-MS) Elute->Analyze AE_SPE_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_collection Collection LipidExtract Start with Total Lipid Extract Load Load Lipid Extract LipidExtract->Load Condition Condition Cartridge (Hexane) Condition->Load Wash Wash: Chloroform/2-Propanol (Elute Neutral Lipids) Load->Wash Discard Discard Neutral Lipid Fraction Wash->Discard Elute Elute BCFAs (Diethyl Ether + 2% Formic Acid) Analyze Evaporate & Reconstitute for Analysis (GC/LC-MS) Elute->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 2-Methylhexanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 2-Methylhexanoic acid (2-MHA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this branched-chain fatty acid in a plasma matrix. As a small, endogenous molecule, 2-MHA presents a unique set of analytical hurdles. This document provides in-depth, field-proven insights, detailed protocols, and troubleshooting solutions to ensure the accuracy and robustness of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and considerations for 2-MHA quantification.

Q1: What makes this compound quantification in plasma so challenging?

A1: The accurate quantification of 2-MHA in plasma is complicated by several factors inherent to both the analyte and the biological matrix:

  • Physicochemical Properties: As a medium-chain fatty acid, 2-MHA has relatively low volatility and is polar, which can lead to poor peak shape and low sensitivity in Gas Chromatography (GC) without derivatization[1][2].

  • Presence of Isomers: 2-MHA has multiple structural isomers (e.g., 3-methylhexanoic acid, 4-methylhexanoic acid, 5-methylhexanoic acid) that can be present in biological samples[3]. These isomers often have very similar chemical properties and mass spectral fragmentation patterns, making chromatographic separation essential but difficult[3][4].

  • Complex Plasma Matrix: Plasma is a highly complex matrix containing proteins, lipids (especially phospholipids), salts, and other endogenous metabolites[5][6]. These components can interfere with quantification by causing matrix effects, such as ion suppression in LC-MS/MS, or by co-extracting and contaminating the analytical system[7][8].

  • Low Endogenous Concentrations: Circulating concentrations of short and medium-chain fatty acids can be low, requiring highly sensitive analytical methods for accurate detection and quantification[9][10].

Q2: What are the primary analytical techniques for 2-MHA analysis, and how do I choose between them?

A2: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice depends on available instrumentation, required sensitivity, and sample throughput.

  • GC-MS: This is a robust technique for volatile compounds. For 2-MHA, it necessitates a derivatization step to increase volatility and thermal stability, which adds time to sample preparation but can yield excellent sensitivity and chromatographic resolution[11].

  • LC-MS/MS: This method has become the "gold standard" for many bioanalytical applications due to its high selectivity and sensitivity without the need for derivatization[12]. However, it is more susceptible to matrix effects from the plasma, which can suppress the analyte's ionization and compromise accuracy[7][12].

Q3: Why is chemical derivatization necessary for GC-MS analysis of 2-MHA?

A3: Derivatization is a critical step that chemically modifies the analyte to make it more suitable for GC analysis[13]. The carboxyl group (-COOH) in 2-MHA is polar and can form hydrogen bonds, making the molecule less volatile and prone to interacting with active sites in the GC system, resulting in poor peak shape (tailing) and reduced sensitivity[2]. Derivatization replaces the active hydrogen on the carboxyl group with a non-polar group (e.g., a silyl group), which increases volatility, improves thermal stability, and enhances chromatographic performance[13].

Q4: What are matrix effects in LC-MS/MS, and how can I mitigate them?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix[7]. In plasma analysis, phospholipids are a primary cause of ion suppression[7]. This interference can lead to poor sensitivity, inaccuracy, and high variability in results[8].

Mitigation Strategies:

  • Effective Sample Preparation: Move beyond simple protein precipitation to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components like phospholipids[14].

  • Chromatographic Separation: Optimize the LC method to chromatographically separate 2-MHA from the regions where matrix components elute. A post-column infusion experiment can identify these suppression zones[7].

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as ¹³C- or ²H-labeled 2-MHA, will co-elute with the analyte and experience the same degree of ion suppression. This allows the ratio of the analyte to the IS to remain constant, correcting for the effect and ensuring accurate quantification[15][16][17].

Section 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key stages of the 2-MHA quantification workflow.

Workflow Overview: 2-MHA Quantification in Plasma

G cluster_prep Sample Preparation cluster_analysis Analytical Stage Plasma Plasma Sample (100 µL) IS Spike with Internal Standard (e.g., ¹³C-2-MHA) Plasma->IS Choose Method PPT Protein Precipitation (e.g., with Acetonitrile) IS->PPT Choose Method LLE Liquid-Liquid Extraction (e.g., with MTBE) IS->LLE Choose Method Centrifuge Centrifuge & Collect Supernatant/Organic Layer PPT->Centrifuge LLE->Centrifuge Drydown Evaporate to Dryness (under Nitrogen) Centrifuge->Drydown Deriv Derivatization (e.g., Silylation) Drydown->Deriv For GC-MS Path Recon_LC Reconstitute in Mobile Phase Drydown->Recon_LC For LC-MS/MS Path Recon_GC Reconstitute in Heptane Deriv->Recon_GC GCMS GC-MS Analysis Recon_GC->GCMS LCMS LC-MS/MS Analysis Recon_LC->LCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Caption: General workflow for 2-MHA quantification in plasma.

Protocol 1: Plasma Sample Preparation - Liquid-Liquid Extraction (LLE)

LLE is recommended over simple protein precipitation for its superior cleanup, which is crucial for reducing matrix effects[14]. This protocol uses methyl tert-butyl ether (MTBE) after sample acidification.

  • Aliquoting: In a 2 mL polypropylene microcentrifuge tube, aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., ¹³C-labeled 2-MHA in methanol). Vortex briefly.

  • Acidification: Add 20 µL of 1M HCl to the plasma to protonate the carboxylic acid, which improves its partitioning into an organic solvent[9]. Vortex for 10 seconds.

  • Extraction: Add 1 mL of ice-cold methyl tert-butyl ether (MTBE).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will result in a clear separation between the upper organic layer (containing 2-MHA) and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer (~900 µL) to a new clean tube, being careful not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Protocol 2: Silylation Derivatization for GC-MS Analysis

This protocol uses BSTFA with 1% TMCS, a common and effective silylating agent.

  • Reagent Preparation: Ensure the dried sample extract from Protocol 1 is completely free of moisture, as silylating reagents are moisture-sensitive.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine (or another suitable solvent like acetonitrile).

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion[11].

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Transfer the derivatized sample to a GC autosampler vial with an insert for injection into the GC-MS system.

Protocol 3: Bioanalytical Method Validation Parameters

A robust bioanalytical method requires validation to ensure its reliability. Key parameters, based on regulatory guidelines like the ICH M10, should be assessed[10][18].

Parameter Description Acceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal concentration (±20% at LLOQ).
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ)[19].
Precision The closeness of agreement among a series of measurements. Expressed as %CV.%CV should not exceed 15% for QC samples (20% at LLOQ) for both intra-day and inter-day runs[20][21].
Recovery The extraction efficiency of the analytical method.Recovery should be consistent, precise, and reproducible across the concentration range.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components.The coefficient of variation (%CV) of the matrix factor across different lots of plasma should be ≤15%[22].
LLOQ The lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio should be ≥ 5. Accuracy and precision criteria must be met (±20%).

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during 2-MHA quantification.

Problem Observed Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) GC-MS: Incomplete derivatization; active sites in the GC inlet liner or column. LC-MS/MS: Secondary interactions with the column stationary phase; inappropriate mobile phase pH.GC-MS: Optimize derivatization time/temperature; use a fresh vial of derivatizing reagent. Use a deactivated inlet liner and perform column conditioning. LC-MS/MS: Adjust mobile phase pH to ensure 2-MHA is fully deprotonated (e.g., add a small amount of ammonium hydroxide) or fully protonated (e.g., formic acid).
Low Recovery Inefficient extraction; analyte degradation during sample processing.Ensure plasma sample is properly acidified before LLE. Check the pH. Keep samples on ice to minimize enzymatic degradation. Evaluate different extraction solvents.
High Variability (%CV) Inconsistent sample preparation technique; presence of significant, variable matrix effects; analyte instability.Automate liquid handling steps if possible. Use a stable isotope-labeled internal standard. Investigate sample stability under different storage and processing conditions.
No/Low MS Signal LC-MS/MS: Severe ion suppression; incorrect MS polarity mode. GC-MS: Derivatization failure; incorrect mass fragments monitored.LC-MS/MS: 2-MHA is a carboxylic acid and ionizes best in negative ion mode [M-H]⁻. Perform a post-column infusion experiment to check for ion suppression. Improve sample cleanup. GC-MS: Confirm derivatization by analyzing a derivatized standard. Verify the characteristic m/z fragments for the 2-MHA derivative[1].
Co-elution of Isomers Insufficient chromatographic resolution.GC-MS: Use a long capillary column (e.g., 60m) with a polar stationary phase (e.g., WAX phase) and optimize the temperature gradient for better separation[23]. LC-MS/MS: Test different C18 columns from various manufacturers, as subtle differences in stationary phase chemistry can impact selectivity. Optimize the gradient elution profile.

Section 4: Advanced Topic - The Isomer Separation Challenge

A significant and often underestimated challenge is the chromatographic separation of 2-MHA from its structural isomers. As these isomers can have biological activity, their specific quantification may be necessary.

Visualizing the Isomer Challenge

G cluster_isomers Structural Isomers of Methylhexanoic Acid cluster_properties Shared Properties Leading to Co-elution cluster_solution Solution: High-Resolution Chromatography I2 This compound (Analyte of Interest) Prop1 Same Molecular Weight (C₇H₁₄O₂) I2->Prop1 Prop2 Similar Polarity & Volatility I2->Prop2 Prop3 Identical Precursor Ion (LC-MS) & Similar Fragments (GC-MS) I2->Prop3 I3 3-Methylhexanoic Acid I3->Prop1 I3->Prop2 I3->Prop3 I4 4-Methylhexanoic Acid I4->Prop1 I4->Prop2 I4->Prop3 I5 5-Methylhexanoic Acid I5->Prop1 I5->Prop2 I5->Prop3 Sol1 Optimized GC Temperature Program (slow ramp rate) Prop3->Sol1 Requires Sol2 Specialized GC Column (e.g., highly polar phase) Prop3->Sol2 Requires Sol3 Optimized LC Gradient (shallow gradient) Prop3->Sol3 Requires

Caption: The challenge of separating 2-MHA from its isomers.

To achieve separation, method development should focus entirely on chromatographic selectivity:

  • For GC-MS: Employ a long (50-60m) capillary column with a polar stationary phase, such as a polyethylene glycol (WAX) type, which can resolve compounds based on subtle differences in polarity and shape[23]. A slow, optimized oven temperature ramp is critical.

  • For LC-MS/MS: While challenging, separation on a C18 column can be attempted by using a very shallow and long gradient elution with a methanol or acetonitrile mobile phase[24]. Screening columns with different proprietary C18 chemistries may be required to find one that provides the necessary selectivity.

References

Technical Support Center: Optimizing 2-Methylhexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylhexanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our goal is to provide practical, experience-driven advice grounded in established chemical principles.

Introduction to this compound Synthesis

This compound is a branched-chain carboxylic acid with applications ranging from flavor and fragrance development to its use as a building block in the synthesis of complex pharmaceutical intermediates. While several synthetic routes exist, achieving high yield and purity can be challenging due to potential side reactions, purification difficulties, and, in the case of chiral synthesis, controlling stereochemistry. This guide addresses the most common issues encountered in the laboratory.

Core Synthetic Strategies: An Overview

The optimal synthetic route often depends on the scale, required purity, and desired stereochemistry. The two most prevalent methods for racemic synthesis are the Malonic Ester Synthesis and the Carboxylation of a Grignard Reagent. For enantiomerically pure products, asymmetric hydrogenation is a powerful technique.

Synthetic Route Primary Advantages Common Challenges Typical Yields
Malonic Ester Synthesis High versatility; readily available starting materials.Multiple steps; potential for dialkylation; harsh hydrolysis/decarboxylation conditions.60-80%
Grignard Reagent Carboxylation Fewer steps; direct route from an alkyl halide.Highly sensitive to moisture and protic impurities; requires stringent anhydrous conditions.50-75%
Asymmetric Hydrogenation Excellent enantioselectivity for chiral synthesis.Requires specialized catalysts (e.g., Ru-BINAP); sensitive to substrate purity and hydrogen pressure.>90% (with >95% ee)

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific problems you may encounter during your experiments.

Issue 1: Low Overall Yield in Malonic Ester Synthesis

Question: My yield of this compound from the malonic ester synthesis is consistently below 50%. I'm reacting diethyl malonate with sodium ethoxide, followed by 1-bromobutane, then a second alkylation with methyl iodide, and finally hydrolysis and decarboxylation. What are the critical points of failure?

Answer: A low yield in this multi-step synthesis can be attributed to several factors. Let's break down the process to identify the likely culprits.

  • Incomplete Deprotonation: The first step, the formation of the enolate from diethyl malonate, is critical. If deprotonation is incomplete, you will have unreacted starting material.

    • Causality: Sodium ethoxide is a strong base, but its effectiveness can be compromised by moisture. Any water present will consume the base, reducing the amount available to deprotonate the malonic ester. The α-hydrogens of diethyl malonate are acidic, but the equilibrium may not fully favor the enolate without a sufficient excess of a strong, dry base.

    • Solution: Ensure your solvent (typically ethanol) is absolutely anhydrous. Use freshly prepared or properly stored sodium ethoxide. Consider using a slight excess (1.1 equivalents) of the base to drive the reaction to completion.

  • Inefficient Alkylation & Side Reactions: The SN2 reaction between the enolate and the alkyl halides (1-bromobutane and methyl iodide) is the core bond-forming step.

    • Causality: The enolate is a strong nucleophile but also a base. If you use a sterically hindered or secondary alkyl halide, the E2 elimination reaction can compete with the desired SN2 substitution, forming alkenes and reducing your yield. Furthermore, after the first alkylation, a second deprotonation must occur before the addition of the second alkyl halide. If conditions are not optimal, you may get mixtures of mono- and di-alkylated products.

    • Solution: Use primary alkyl halides (1-bromobutane and methyl iodide are ideal) to minimize elimination. Perform the reaction at a controlled temperature; starting at a lower temperature (0 °C) and allowing it to slowly warm to room temperature can improve selectivity. Ensure you add the base and alkylating agents sequentially and allow sufficient time for each step to complete before proceeding.

  • Incomplete Hydrolysis and Decarboxylation: The final steps convert the substituted diethyl malonate into the final carboxylic acid.

    • Causality: Saponification (ester hydrolysis) requires strong basic conditions (e.g., NaOH or KOH) and heat to go to completion. The subsequent decarboxylation requires acidic conditions and heat to efficiently extrude CO2. If either step is incomplete, you will isolate the intermediate di-acid or ester-acid, lowering the yield of the desired product.

    • Solution: After the alkylation steps, use a significant excess of a strong base (e.g., 3-4 equivalents of KOH) and reflux for several hours to ensure complete hydrolysis of both ester groups. After hydrolysis, carefully acidify the solution (e.g., with concentrated HCl) until it is strongly acidic (pH < 2) before heating to induce decarboxylation. Vigorous gas evolution (CO2) should be observed.

Malonic_Ester_Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Sequential Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation DM Diethyl Malonate Base 1. NaOEt, Anhydrous EtOH DM->Base Enolate Malonate Enolate Base->Enolate Deprotonation RX1 2. 1-Bromobutane (R1-X) Enolate->RX1 SN2 Attack Alk1 Mono-alkylated Ester RX1->Alk1 Base2 3. NaOEt (fresh equiv.) Alk1->Base2 Enolate2 Alkylated Enolate Base2->Enolate2 RX2 4. Methyl Iodide (R2-X) Enolate2->RX2 Alk2 Di-alkylated Ester RX2->Alk2 Workup 5. aq. KOH, Heat 6. aq. HCl, Heat Alk2->Workup Final This compound Workup->Final Hydrolysis & Decarboxylation

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Issue 2: Poor Yield and Side Reactions in Grignard Reagent Carboxylation

Question: I am synthesizing this compound by reacting 2-bromopentane with magnesium to form the Grignard reagent, followed by quenching with solid CO₂ (dry ice). My yields are low and I'm isolating pentane as a major byproduct. What is going wrong?

Answer: The Grignard reaction is exceptionally sensitive to its environment. The problems you're describing—low yield of the carboxylic acid and formation of an alkane byproduct—are classic symptoms of procedural issues.

  • Formation of Pentane (Protonation Side Reaction):

    • Causality: Grignard reagents are not only potent nucleophiles but also extremely strong bases. The C-Mg bond is highly polarized, making the carbon atom basic enough to deprotonate even very weak acids, including water (pKa ~15.7), alcohols, or terminal alkynes. If any moisture is present in your glassware, solvent (diethyl ether or THF), or on the surface of the magnesium, the Grignard reagent will be protonated as soon as it forms. This quenches the reagent, forming pentane and Mg(OH)Br, and it will no longer be available to react with CO₂.

    • Solution: Rigorous Anhydrous Conditions. This is non-negotiable.

      • Glassware: All glassware (flask, condenser, dropping funnel) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon) immediately before use.

      • Solvent: Use freshly opened anhydrous ether or THF, or solvent passed through a solvent purification system.

      • Reagents: Ensure the 2-bromopentane is dry. The magnesium turnings should be of high quality. It's good practice to crush them slightly in a mortar and pestle (in a dry environment) to expose a fresh, unoxidized surface before adding them to the flask.

  • Inefficient Carboxylation:

    • Causality: The reaction with carbon dioxide can also be a source of low yield. While adding the Grignard solution to crushed dry ice is common, condensation of atmospheric water onto the cold surface of the dry ice can quench the Grignard reagent at the point of addition. Furthermore, the magnesium carboxylate salt product can precipitate and coat the surface of the dry ice, preventing further reaction.

    • Solution: Optimized CO₂ Addition. A better method is to bubble dry CO₂ gas through the Grignard solution at a low temperature (~0 °C). This ensures a constant, fresh supply of the electrophile without introducing atmospheric moisture. Alternatively, if using solid dry ice, ensure it is finely powdered and use a large excess. Vigorously stir the Grignard solution while adding it to the dry ice to promote efficient mixing and minimize localized quenching.

  • Grignard Initiation Failure:

    • Causality: Sometimes the reaction fails to start. This is usually due to a passivating layer of magnesium oxide on the surface of the turnings.

    • Solution: To initiate the reaction, a small crystal of iodine can be added to the flask. The iodine etches the magnesium surface, exposing fresh metal to react with the alkyl halide. Gentle heating or sonication can also help initiate the reaction, which is typically signaled by the disappearance of the iodine color and the onset of bubbling or turbidity.

Grignard_Troubleshooting Start Low Yield of Carboxylic Acid? CheckByproduct Is Alkane (e.g., Pentane) a Major Byproduct? Start->CheckByproduct Cause_Moisture Cause: Moisture Contamination (Solvent, Glassware, Atmosphere) CheckByproduct->Cause_Moisture Yes_Alkane CheckInitiation Did the Reaction Fail to Initiate (No Bubbling, No Color Change)? CheckByproduct->CheckInitiation No_Alkane Yes_Alkane YES No_Alkane NO Solution_Moisture Solution: 1. Flame/Oven-Dry All Glassware. 2. Use Anhydrous Solvents. 3. Run Under Inert Gas (N2/Ar). Cause_Moisture->Solution_Moisture Cause_Initiation Cause: Passive MgO Layer on Mg Surface CheckInitiation->Cause_Initiation Yes_Initiation CheckCO2 Cause: Inefficient Carboxylation CheckInitiation->CheckCO2 No_Initiation Yes_Initiation YES No_Initiation NO Solution_Initiation Solution: 1. Crush Mg Turnings Before Use. 2. Add a Crystal of Iodine. 3. Apply Gentle Heat/Sonication. Cause_Initiation->Solution_Initiation SolutionCO2 Solution: 1. Bubble Dry CO2 Gas Through Solution. 2. If Using Dry Ice, Use a Fine Powder and Add Grignard to it Slowly. 3. Avoid Atmospheric Moisture Condensation. CheckCO2->SolutionCO2

Caption: Decision tree for troubleshooting low yields in Grignard carboxylation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale (kilogram) production of racemic this compound?

For large-scale industrial synthesis, the Grignard route is often preferred if the cost of the starting alkyl halide and the stringent anhydrous conditions can be managed. It involves fewer steps than the malonic ester synthesis, which translates to lower processing time and potentially less solvent waste. However, the malonic ester synthesis can be more robust and less sensitive, making it a viable alternative depending on available equipment and expertise.

Q2: I need to synthesize enantiomerically pure (S)-2-methylhexanoic acid. What is the most effective method?

Asymmetric hydrogenation is the state-of-the-art method for producing chiral carboxylic acids with high enantiomeric excess (ee). This typically involves the hydrogenation of an α,β-unsaturated carboxylic acid precursor, such as 2-methyl-2-hexenoic acid, using a chiral catalyst. Ruthenium complexes with chiral phosphine ligands like (S)-BINAP or (S)-H8-BINAP are known to be highly effective for this transformation, often yielding the desired (S)-enantiomer in >95% ee. Other methods, such as classical resolution with a chiral amine or enzymatic resolution, are also possible but can be lower yielding.

Q3: How can I reliably confirm the identity and purity of my final this compound product?

A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the carbon skeleton and the presence of all expected functional groups. The integration of the proton signals in ¹H NMR can help quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC will separate your product from any volatile impurities, giving a clear indication of purity (as % area). The mass spectrum will show the molecular ion peak (or M-H peak) corresponding to the molecular weight of this compound (130.18 g/mol ), confirming its identity.

  • Infrared (IR) Spectroscopy: This is a quick way to confirm the presence of the key functional groups: a very broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹).

Q4: What are the most critical safety precautions when working with sodium ethoxide and Grignard reagents?

Both classes of reagents pose significant hazards and must be handled with extreme care in a controlled laboratory environment.

  • Sodium Ethoxide (and other alkoxides): It is highly corrosive and reacts violently with water. It is also flammable. Always handle it in a fume hood, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Grignard Reagents: These reagents are pyrophoric (can ignite spontaneously in air) and react explosively with water. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon). Diethyl ether and THF, the common solvents, are extremely flammable. Ensure there are no open flames or spark sources nearby. Always have an appropriate fire extinguisher (Class D for reactive metals, if working with magnesium) readily available.

Technical Support Center: Troubleshooting Poor Peak Shape in 2-Methylhexanoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting chromatographic issues related to 2-Methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly poor peak shape, encountered during HPLC analysis. The guidance provided herein is based on established chromatographic principles and extensive field experience.

Introduction: Understanding this compound

This compound is a medium-chain fatty acid with a chiral center.[1][2][3] Its carboxylic acid functional group is the primary driver of its chromatographic behavior, making it susceptible to peak shape distortions if the analytical conditions are not optimized. Key properties to consider are its pKa, which is estimated to be around 4.8-5.1, and its solubility in common HPLC solvents.[1][4] It is soluble in polar solvents like water and alcohols.[5]

This guide will address the most frequent causes of poor peak shape—tailing, fronting, and splitting—and provide systematic, step-by-step solutions to restore optimal chromatographic performance.

Core Troubleshooting: Why is my this compound peak tailing?

Peak tailing is the most common peak shape problem for acidic compounds like this compound. It manifests as an asymmetrical peak with a drawn-out trailing edge. This issue can compromise resolution and lead to inaccurate quantification.[6]

The Primary Culprit: Secondary Interactions with Residual Silanols

In reversed-phase chromatography, the stationary phase (e.g., C18) is bonded to a silica support. Inevitably, some unreacted silanol groups (Si-OH) remain on the silica surface.[7] These residual silanols are acidic and can become ionized (Si-O-), creating sites for strong secondary ionic interactions with acidic analytes like this compound.[8][9][10] This strong interaction leads to slow desorption kinetics, causing the peak to tail.[10]

Q1: My this compound peak is tailing significantly. How do I diagnose and fix this?

A1: The most likely cause is interaction with residual silanols on the column. The primary solution is to suppress the ionization of both the analyte and the silanol groups by controlling the mobile phase pH.

Underlying Principle: The ionization state of both this compound and the surface silanols is pH-dependent. By operating at a low pH, well below the pKa of this compound (pKa ≈ 4.8-5.1), the carboxylic acid remains in its neutral, protonated form (COOH).[1][11] This minimizes its ionic interaction with the stationary phase. A low pH also suppresses the ionization of the silanol groups, further reducing the potential for secondary interactions.[11]

Troubleshooting Workflow for Peak Tailing

Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa (~pH 2.8-3.1)? start->check_ph adjust_ph Adjust Mobile Phase pH using an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid). check_ph->adjust_ph No check_column Is the column old or known to have high silanol activity? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved new_column Use a modern, end-capped column with low silanol activity. check_column->new_column Yes consider_additive Does tailing persist? check_column->consider_additive No new_column->resolved add_competitor Add a stronger acidic competitor (e.g., 0.05% TFA) to the mobile phase to mask silanol sites. consider_additive->add_competitor Yes consider_additive->resolved No add_competitor->resolved

Caption: Troubleshooting logic for peak tailing.

Experimental Protocol: Optimizing Mobile Phase pH
  • Initial Assessment: Prepare your mobile phase as usual. Before the final dilution with the organic modifier, measure the pH of the aqueous component.[11]

  • pH Adjustment: If the pH is above 3.5, add a suitable acidic modifier.

    • For UV Detection: 0.1% (v/v) Formic Acid or Phosphoric Acid are common choices.[12]

    • For LC-MS: Use volatile modifiers like Formic Acid or Acetic Acid to ensure compatibility with the mass spectrometer.[13] Avoid non-volatile acids like phosphoric acid.[13]

  • Target pH: Aim for a pH between 2.5 and 3.0. This ensures that the this compound is fully protonated.[11][14]

  • Re-equilibration: After introducing the new mobile phase, allow the column to equilibrate for at least 15-20 column volumes before injecting your sample.

ModifierTypical ConcentrationSuitabilityComments
Formic Acid 0.1%LC-MS, UVVolatile, good for suppressing ionization.[13][15]
Phosphoric Acid 0.1%UV onlyNot volatile, strong acid, very effective.[12]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%UV, LC-MS (with caution)Strong ion-pairing agent, can mask silanol sites effectively but may cause ion suppression in MS.[9][15]

Table 1: Common Mobile Phase Modifiers for Acidic Analytes.

Q2: I've adjusted the pH, but the peak tailing is still unacceptable. What's the next step?

A2: If pH optimization is insufficient, the issue may lie with the column chemistry or secondary interactions that are not purely ionic.

Causality:

  • Column Degradation: Over time, especially at extreme pH values, the bonded phase of a silica-based column can hydrolyze, exposing more active silanol sites.[16]

  • Poor Column Technology: Older columns (Type A silica) have more acidic and accessible silanol groups compared to modern, high-purity, end-capped columns (Type B silica).[7][17] End-capping is a process where residual silanols are chemically deactivated with a small silane reagent, making them less interactive.[7]

Solutions:

  • Use a High-Purity, End-Capped Column: Switching to a modern column specifically designed for good peak shape with acidic and basic compounds is often the most effective solution. These columns have minimal residual silanol activity.[17]

  • Employ a "Silanol Blocker" or Competitor: Adding a small, stronger acid like Trifluoroacetic Acid (TFA) to the mobile phase can help. TFA will preferentially interact with the active silanol sites, effectively "masking" them from the this compound.[9] However, be aware that TFA is a strong ion-pairing agent and can be difficult to remove from the column.

Advanced Troubleshooting: Addressing Other Peak Shape Issues

Q3: My this compound peak is fronting. What causes this?

A3: Peak fronting, where the peak has a leading edge, is typically caused by sample overload or poor sample solubility.

Underlying Principle:

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase at the column inlet.[18] This causes some molecules to travel down the column more quickly, leading to a fronting peak.[6]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (more organic content) than the mobile phase, the sample band will not focus properly at the head of the column. This can also lead to peak distortion, including fronting.

Troubleshooting Workflow for Peak Fronting

Fronting_Troubleshooting start Peak Fronting Observed check_conc Is the sample concentration high? start->check_conc dilute_sample Dilute the sample 10-fold and re-inject. check_conc->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_conc->check_solvent No resolved Peak Shape Improved dilute_sample->resolved match_solvent Re-dissolve the sample in the initial mobile phase or a weaker solvent. check_solvent->match_solvent Yes check_solvent->resolved No match_solvent->resolved

Caption: Troubleshooting logic for peak fronting.

Experimental Protocol: Diagnosing and Fixing Peak Fronting
  • Perform a Dilution Series: Prepare and inject samples at 1/5, 1/10, and 1/50 of the original concentration. If the peak shape improves with dilution, the original issue was column overload.

  • Match the Sample Solvent: If dilution does not help, the problem is likely the sample solvent. Evaporate the sample solvent and reconstitute the sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent that can adequately dissolve the this compound.

Q4: I am seeing a split or shouldered peak for this compound. What are the possible reasons?

A4: A split peak can be caused by several factors, including a partially blocked column frit, column voids, or co-elution with an impurity.

Causality:

  • Column Inlet Blockage: Particulate matter from the sample or system can accumulate on the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[6][17]

  • Column Void: A void or channel can form at the head of the column due to packing bed collapse, often caused by pressure shocks or operating outside the column's recommended pH range.[16]

  • Chirality: this compound is a chiral molecule. If you are using a chiral stationary phase or a chiral mobile phase additive, you may be partially resolving the enantiomers, which could appear as a shouldered or split peak if the resolution is incomplete.[19][20]

Solutions:

  • Check for Blockages: Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent to dislodge any particulates from the inlet frit.

  • Use In-line Filters and Guard Columns: Proactively protect your analytical column by using an in-line filter and a guard column.[16][18] The guard column will accumulate contaminants and can be replaced at a fraction of the cost of the analytical column.

  • Evaluate for Chiral Separation: If using a chiral method, the split peak may be intentional. If it is unintentional, ensure you are using a standard achiral reversed-phase column (e.g., C18, C8).

Frequently Asked Questions (FAQs)

Q: Can I use an ion-pairing agent to improve the peak shape of this compound? A: While possible, it's generally not the recommended first approach for a simple acidic molecule. Ion-pairing agents, such as tetrabutylammonium (TBA) salts, are cationic and would be used to pair with the ionized form of this compound (the carboxylate anion) at a neutral or higher pH.[15][21] This would increase its retention. However, controlling the mobile phase pH to keep the acid in its neutral form is a much simpler and more robust strategy that avoids the complexities and long equilibration times associated with ion-pairing chromatography.[22]

Q: Does temperature affect the peak shape of this compound? A: Yes, temperature can have an indirect effect. Operating at a slightly elevated temperature (e.g., 35-45 °C) can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper, more symmetrical peaks. However, be aware that operating at very high temperatures can accelerate the degradation of silica-based columns, especially outside the optimal pH range of 2-8.[11]

Q: My method was working fine, but now all my peaks are tailing, not just this compound. What should I check first? A: If all peaks in the chromatogram begin to tail simultaneously, the problem is likely systemic rather than specific to the analyte chemistry.[18] The most common cause is a physical problem at the column inlet.[6] Check for a partially blocked guard column or inlet frit, or the formation of a void at the head of the analytical column. Replacing the guard column is the quickest diagnostic step.[18]

References

Technical Support Center: Analysis of 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and quantifying this branched-chain fatty acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your analytical data. Our approach is rooted in established scientific principles and field-proven experience to empower you with the knowledge to overcome common and complex analytical challenges.

I. Frequently Asked Questions (FAQs) on this compound Stability

This section addresses the most common initial queries regarding the stability of this compound in analytical samples. Understanding these fundamental aspects is the first step toward robust and reproducible results.

Q1: What are the primary factors that can lead to the degradation of this compound in my samples?

A1: The degradation of this compound, like other short-chain fatty acids, is primarily influenced by several factors.[1][2] These include:

  • pH: Extremes in pH, both acidic and basic, can potentially lead to instability, although the impact might be more significant on the overall sample matrix which in turn affects the analyte.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation.[3] For long-chain fatty acids, thermal degradation has been observed at temperatures above 140°C, leading to the formation of shorter-chain fatty acids and alkanes.[3] While this compound is more volatile, prolonged exposure to high temperatures during sample processing should be avoided.

  • Oxidation: As a saturated fatty acid, this compound is generally less susceptible to oxidation than unsaturated fatty acids. However, the presence of strong oxidizing agents or exposure to air and light over extended periods, especially in the presence of metal ions, can initiate oxidative degradation.

  • Enzymatic Activity: In biological matrices such as plasma or serum, endogenous enzymes can metabolize this compound.[4][5]

Q2: What are the recommended storage conditions for samples containing this compound?

A2: To maintain the integrity of your samples, the following storage conditions are recommended:

Storage DurationTemperatureRationale
Short-term (up to 1 week) -20°CMinimizes enzymatic activity and slows down potential chemical degradation.
Long-term (beyond 1 week) -80°CConsidered the gold standard for preserving the stability of biological samples by significantly reducing both enzymatic and chemical degradation rates.

It is also crucial to minimize freeze-thaw cycles, as these can impact sample integrity. Aliquoting samples into single-use vials is a highly recommended practice.

Q3: How does the choice of anticoagulant for blood collection affect the stability of this compound?

A3: The choice of anticoagulant can influence the stability of analytes in plasma. For short-chain fatty acids, EDTA is a commonly used and suitable anticoagulant. It chelates metal ions that can catalyze oxidative reactions. Heparin is also an option, but it is important to ensure consistency across all samples and standards.

II. Troubleshooting Guide for Analytical Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis of this compound, particularly by gas chromatography-mass spectrometry (GC-MS), a common analytical technique for this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

Symptoms:

  • Asymmetrical chromatographic peaks.

  • Reduced peak height and poor resolution.

Root Causes and Solutions:

  • Active Sites in the GC System: The carboxylic acid group of this compound can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.

    • Solution:

      • Derivatization: This is the most effective solution. Converting the polar carboxylic acid to a less polar ester or silyl ester derivative will significantly improve peak shape and volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common practice.[6][7]

      • System Maintenance: Regularly replace the injector liner and septum. Use a deactivated liner, and consider trimming the first few centimeters of the analytical column to remove accumulated non-volatile residues.

  • Improper Injection Technique or Parameters: Overloading the column or using an inappropriate injection temperature can cause peak fronting.

    • Solution:

      • Optimize the injection volume and split ratio.

      • Ensure the injection port temperature is sufficient to vaporize the derivatized analyte without causing thermal degradation.

Issue 2: Low or No Analyte Response

Symptoms:

  • Signal-to-noise ratio is poor.

  • The peak for this compound is very small or absent.

Root Causes and Solutions:

  • Incomplete Derivatization: The derivatization reaction may be incomplete, leading to a low yield of the desired derivative.

    • Solution:

      • Optimize Reaction Conditions: Ensure the reaction time, temperature, and reagent concentrations are optimal. The presence of moisture can quench derivatizing reagents, so it is critical to use anhydrous solvents and dry samples thoroughly before adding the reagent.

      • Choice of Reagent: Select a derivatizing reagent that is effective for carboxylic acids. For example, silylation reagents are highly effective.[6]

  • Analyte Loss During Sample Preparation: this compound is a relatively volatile compound, and loss can occur during sample evaporation steps.

    • Solution:

      • Use a gentle stream of nitrogen for evaporation and avoid excessive heat.

      • Consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method that minimizes evaporation steps.

  • Mass Spectrometer Tuning: The mass spectrometer may not be properly tuned for the target ions.

    • Solution:

      • Perform a standard autotune of the mass spectrometer.

      • If using selected ion monitoring (SIM), ensure the correct ions for the derivatized this compound are being monitored. The mass spectrum of underivatized this compound shows characteristic fragments, but for quantitative analysis, the derivatized form is preferred.[8][9]

Issue 3: Inconsistent and Non-Reproducible Results

Symptoms:

  • High variability between replicate injections.

  • Poor linearity of the calibration curve.

Root Causes and Solutions:

  • Sample Instability: The analyte may be degrading in the autosampler vials while waiting for injection.

    • Solution:

      • Minimize the time samples spend in the autosampler.

      • Use a cooled autosampler tray if available.

      • Evaluate the stability of the derivatized analyte in the reconstitution solvent.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.

    • Solution:

      • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is the most effective way to compensate for matrix effects and variability in sample preparation and injection.

      • Improved Sample Cleanup: Employ more rigorous sample cleanup procedures like SPE to remove interfering matrix components.

III. Potential Degradation Pathways and Their Identification

A. Oxidative Degradation

Oxidative stress can lead to the formation of hydroxylated or carbonylated species. The tertiary carbon at the branch point is a potential site for oxidation.

Potential Degradation Products:

  • Hydroxy-2-methylhexanoic acids: Oxidation could introduce a hydroxyl group at various positions along the carbon chain.

  • Keto-2-methylhexanoic acids: Further oxidation of hydroxylated intermediates could yield keto-derivatives.

Identification:

  • These products would have a higher mass than the parent compound and could be detected by GC-MS after derivatization of both the carboxylic acid and the new hydroxyl group. Look for characteristic mass shifts in your chromatograms.

B. Enzymatic Degradation in Biological Matrices

In biological samples, this compound can be a substrate for various enzymes involved in fatty acid metabolism.[4][5][13]

Potential Degradation Pathways:

  • Beta-oxidation: While the methyl group at the alpha-position can hinder classical beta-oxidation, alternative oxidative pathways may occur.[4]

  • Omega-oxidation: This pathway involves oxidation at the terminal methyl group, leading to the formation of dicarboxylic acids.[14]

Identification:

  • Metabolites from these pathways would be shorter-chain fatty acids or dicarboxylic acids. These can be identified by comparing retention times and mass spectra with authentic standards if available.

The following diagram illustrates a hypothetical degradation pathway for this compound.

G MHA This compound Oxidation Oxidative Stress (e.g., H2O2, light, metal ions) MHA->Oxidation Enzymatic Enzymatic Degradation (in biological matrix) MHA->Enzymatic Hydroxy Hydroxy-2-methylhexanoic acids Oxidation->Hydroxy Omega Omega-oxidation products (dicarboxylic acids) Enzymatic->Omega Beta Beta-oxidation products (shorter-chain fatty acids) Enzymatic->Beta Keto Keto-2-methylhexanoic acids Hydroxy->Keto

Caption: Potential degradation pathways for this compound.

IV. Experimental Protocols

This section provides detailed step-by-step methodologies for key workflows in the analysis of this compound.

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is designed for the analysis of this compound in a biological matrix like plasma.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution.

    • Add 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating method.[10][11][12]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at 70°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Prepare all samples for GC-MS analysis using the derivatization protocol described above.

    • Analyze the samples and look for the appearance of new peaks and a decrease in the peak area of the parent compound.

The following workflow diagram outlines the process of a forced degradation study.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Neutralize Neutralization (for acid/base samples) Acid->Neutralize Base Base Hydrolysis (0.1 M NaOH, RT) Base->Neutralize Oxidation Oxidation (3% H2O2, RT) Derivatize Derivatization (Silylation) Oxidation->Derivatize Thermal Thermal (70°C) Thermal->Derivatize Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Neutralize->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Evaluate Evaluate for Degradation Products Analyze->Evaluate

Caption: Workflow for a forced degradation study of this compound.

V. Conclusion

The reliable quantification of this compound requires a thorough understanding of its stability and the potential pitfalls in the analytical workflow. By implementing proper sample handling and storage procedures, optimizing analytical methods, and being aware of potential degradation pathways, researchers can ensure the generation of high-quality, reproducible data. This guide provides a foundation for troubleshooting common issues and encourages a proactive approach to method development and validation.

VI. References

  • Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Methyl-5-oxohexanoic Acid. Benchchem. Available at: --INVALID-LINK--

  • Long-term effect of pH on short-chain fatty acids accumulation and microbial community in sludge fermentation systems. PubMed. Available at: --INVALID-LINK--

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. 2019;27(4):796-807.

  • 2-Methyl-hexanoic acid - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: --INVALID-LINK--

  • Hexanoic acid, 2-methyl-. NIST WebBook. Available at: --INVALID-LINK--

  • The impact of environmental pH on the gut microbiota community structure and short chain fatty acid production. PubMed. Available at: --INVALID-LINK--

  • mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid. Doc Brown's Chemistry. Available at: --INVALID-LINK--

  • Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Semantic Scholar. Available at: --INVALID-LINK--

  • Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. ResearchGate. Available at: --INVALID-LINK--

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Changes in short-chain fatty acids and pH during in vitro fermentation... ResearchGate. Available at: --INVALID-LINK--

  • Long-Term Effect of pH on Short-Chain Fatty Acids Accumulation and Microbial Community in Sludge Fermentation Systems. ResearchGate. Available at: [https://www.researchgate.net/publication/289531535_Long-Term_Effect_of_pH_on_Short-Chain_Fatty_Acids_Accumulation_and_Microbial_Community_in_Sludge_Fermentation_Systems](--INVALID-LINK--_ Acids_Accumulation_and_Microbial_Community_in_Sludge_Fermentation_Systems)

  • Synthesis of members of the this compound series. Reagents and... ResearchGate. Available at: --INVALID-LINK--

  • Thermal Degradation of Long Chain Fatty Acids. PubMed. Available at: --INVALID-LINK--

  • The Effect of pH on the Production and Composition of Short- and Medium-Chain Fatty Acids from Food Waste in a Leachate Bed Reactor at Room Temperature. MDPI. Available at: --INVALID-LINK--

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: --INVALID-LINK--

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Semantic Scholar. Available at: --INVALID-LINK--

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: --INVALID-LINK--

  • Forced Degradation Studies Research Articles. R Discovery. Available at: --INVALID-LINK--

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available at: --INVALID-LINK--

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: --INVALID-LINK--

  • Brown fat thermogenesis and branched-chain amino acids in metabolic disease. J-Stage. Available at: --INVALID-LINK--

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available at: --INVALID-LINK--

  • Hydrogen peroxide. Wikipedia. Available at: --INVALID-LINK--

  • Whole-body metabolic fate of branched-chain amino acids. PMC. Available at: --INVALID-LINK--

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC. Available at: --INVALID-LINK--

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. LIPID MAPS. Available at: --INVALID-LINK--

  • Branched-chain Amino Acid Catabolism by Brown Adipose Tissue. Oxford Academic. Available at: --INVALID-LINK--

  • 2-Ethylhexanoic acid GC-MS (1 TMS) (HMDB0031230). Human Metabolome Database. Available at: --INVALID-LINK--

  • Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid. Atmospheric Chemistry and Physics. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Methylhexanoic acid. As a small, polar short-chain fatty acid (SCFA), this compound presents unique analytical hurdles, with matrix effects being a primary contributor to inaccurate and irreproducible results. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven, field-proven insights in a direct question-and-answer format. We will explore the root causes of matrix effects and deliver robust, validated strategies to ensure the integrity of your data.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental concepts of matrix effects as they relate to this compound.

Q1: What exactly are "matrix effects" in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference occurs within the mass spectrometer's ion source and can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components hinder the analyte's ability to form gas-phase ions, leading to a decreased signal intensity.[1][3]

  • Ion Enhancement: A less frequent phenomenon where matrix components increase the analyte's ionization, leading to an artificially high signal.[2][4]

These effects compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][4] The "matrix" itself refers to all constituents of the sample other than the analyte of interest, including proteins, salts, lipids, and other endogenous molecules.[1]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound, like other SCFAs, has inherent physicochemical properties that make it difficult to analyze and highly prone to matrix effects.[5][6]

  • High Polarity & Low Hydrophobicity: It is poorly retained on standard reversed-phase LC columns (like C18). This causes it to elute very early in the chromatogram, often with other highly polar matrix components such as salts and phospholipids, which are notorious for causing ion suppression.[5][6]

  • Low Molecular Weight & Poor Ionization: SCFAs are challenging to ionize efficiently via electrospray ionization (ESI).[5][7] Any competition from co-eluting matrix components for the limited charge available during the ESI process can significantly suppress the already weak signal of this compound.[1]

Q3: What are the most common sources of matrix effects in biological samples for an analyte like this compound?

A3: In typical biological matrices such as plasma, serum, or urine, the primary sources of interference for polar acidic analytes are:

  • Phospholipids: These are major components of cell membranes and are abundantly present in plasma and serum.[8] They are frequently co-extracted and are well-documented to cause significant ion suppression in ESI.[9]

  • Salts: High concentrations of inorganic salts from the biological matrix or buffers can alter the physical properties of the ESI droplets (e.g., surface tension, viscosity), hindering the evaporation process and suppressing the analyte signal.[2][3]

  • Other Endogenous Metabolites: A complex biological sample contains thousands of other small molecules. Other polar organic acids and metabolites can co-elute with this compound and compete for ionization.[10]

Q4: How can I definitively determine if my analysis is being impacted by matrix effects?

A4: You must experimentally assess the presence and magnitude of matrix effects during method development and validation. The two most widely accepted methods are:

  • Qualitative Assessment (Post-Column Infusion): This technique identifies the specific regions in your chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the constant analyte signal indicates the retention time of interfering components.[4][11]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect, known as the Matrix Factor (MF). The peak response of the analyte spiked into an extracted blank matrix is compared to its response in a neat (pure) solvent at the same concentration.[4][10] An MF value below 1 indicates ion suppression, while a value above 1 suggests ion enhancement. According to regulatory guidelines, this should be tested in at least six different sources (lots) of the biological matrix.[12]

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem Encountered Potential Root Cause (Related to Matrix Effects) Recommended Troubleshooting Steps & Solutions
Low Signal Intensity / Poor Sensitivity Severe ion suppression from co-eluting matrix components, primarily phospholipids and salts.[3][10]1. Improve Sample Preparation: Move from Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[1][13][14] Consider using phospholipid removal plates.[8][9] 2. Implement Derivatization: Chemically modify this compound to increase its hydrophobicity and ionization efficiency. This shifts its retention time away from early-eluting interferences.[5][7][15] 3. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone identified by post-column infusion.[1]
High Variability / Poor Reproducibility (High %CV) Inconsistent matrix effects between different samples or matrix lots.[16] The composition of the matrix is not uniform, leading to variable levels of suppression.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability. A SIL-IS (e.g., D-labeled this compound) co-elutes with the analyte and experiences the same degree of matrix effects, correcting for signal fluctuations.[4][10] 2. Ensure Robust Sample Cleanup: A cleaner sample extract is less prone to variability. SPE is highly recommended over PPT for this reason.[14] 3. Perform Matrix Effect Evaluation: Quantify the matrix effect across at least six different lots of blank matrix to understand the expected range of variability, as recommended by FDA and ICH guidelines.[17]
Retention Time (RT) Shifts Matrix components can alter the column chemistry or the mobile phase environment as it passes through the column, affecting analyte interaction with the stationary phase.[16][18]1. Improve Sample Cleanup: High concentrations of matrix components can build up on the column. A more effective sample preparation method will protect the column and improve RT stability.[8] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[10] 3. Ensure Adequate Column Equilibration: Allow sufficient time for the column to re-equilibrate between injections.[19]
Poor Peak Shape (Tailing, Fronting, Splitting) Co-eluting matrix components can interfere with the analyte's interaction with the stationary phase.[16] The injection solvent may also be too strong relative to the initial mobile phase, a problem exacerbated by "dirty" extracts.1. Match Injection Solvent: Ensure the final sample solvent is as weak as, or weaker than, the initial mobile phase to ensure proper peak focusing on the column head.[10] 2. Reduce Injection Volume: Injecting a smaller volume can reduce the impact of both matrix components and incompatible injection solvent.[20] 3. Enhance Sample Cleanup: Cleaner samples lead to better chromatography and peak shape.[21]

Part 3: In-Depth Protocols & Methodologies

Here we provide detailed, step-by-step protocols for the key experimental workflows discussed.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol determines the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the final reconstitution solvent at a known concentration (e.g., a low and a high QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your chosen sample preparation method. After extraction, spike the resulting clean extract with the analytical standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analytical standard before extraction. This set is used to determine overall recovery.

  • Analyze Samples: Inject all samples into the LC-MS system and record the analyte peak areas.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpret the Results:

    • MF = 100%: No matrix effect.

    • MF < 100%: Ion suppression.

    • MF > 100%: Ion enhancement.

    • The relative standard deviation (RSD) of the MF across the different lots should be ≤15% for the method to be considered robust against matrix variability.[22]

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This method provides a significantly cleaner extract compared to protein precipitation, effectively removing phospholipids and salts. A mixed-mode anion exchange chemistry is suitable for an acidic analyte like this compound.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution. Add 200 µL of 2% phosphoric acid in water to acidify the sample and ensure the analyte is in its neutral form. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing Steps:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of an organic solvent like hexane or methyl tert-butyl ether to remove lipids and phospholipids.

  • Elution: Elute this compound with 1 mL of 5% formic acid in acetonitrile. The acid neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[10]

Protocol 3: Derivatization of this compound

Derivatization is a highly effective strategy to improve chromatographic retention and detection sensitivity for SCFAs. This example uses O-benzylhydroxylamine (O-BHA).[23]

  • Sample Preparation: Extract this compound from the matrix using one of the methods described (e.g., SPE) and evaporate to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of a solution containing a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a suitable buffer (e.g., MES buffer, pH 5-6).

    • Add 25 µL of an O-BHA solution.

    • Vortex and allow the reaction to proceed at room temperature for 60-90 minutes.[15][23]

  • Reaction Quench & Extraction:

    • Stop the reaction by adding a small volume of a quenching agent if necessary.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) to extract the newly formed, less polar derivative.

  • Final Preparation: Evaporate the organic layer and reconstitute the derivatized analyte in the initial mobile phase for injection. The derivatized this compound will be more hydrophobic, allowing for better retention on a C18 column.[5][15]

Part 4: Visualization of Key Workflows & Concepts

Diagram 1: Mechanism of Ion Suppression

This diagram illustrates how co-eluting matrix components interfere with the ionization of this compound in the ESI source.

IonSuppression cluster_LC LC Elution cluster_MS ESI Source Analyte This compound (Poorly Retained) Elution Co-elution Analyte->Elution Matrix Phospholipids & Salts (Early Eluting) Matrix->Elution Droplet Charged Droplet (Analyte + Matrix) Elution->Droplet Nebulization Competition Competition for Surface & Charge Droplet->Competition Evaporation SuppressedSignal Reduced Analyte Ions (Ion Suppression) Competition->SuppressedSignal Leads to

Caption: Workflow illustrating the mechanism of ion suppression.

Diagram 2: Troubleshooting Decision Tree

This workflow guides the user through a logical sequence of steps to diagnose and solve issues related to matrix effects.

Troubleshooting Start Problem: Inaccurate or Irreproducible Results AssessME Step 1: Quantify Matrix Effect (Post-Extraction Spike Protocol) Start->AssessME IsME Is Matrix Factor (MF) <85% or >115%? Or is %RSD >15%? AssessME->IsME Mitigate Step 2: Implement Mitigation Strategy IsME->Mitigate Yes UseSIL Step 3: Use SIL-IS (Compensate for variability) IsME->UseSIL No, but variability exists ImprovePrep Option A: Improve Sample Prep (e.g., SPE, PL Removal) Mitigate->ImprovePrep OptimizeLC Option B: Optimize Chromatography (Separate from suppression zone) Mitigate->OptimizeLC Derivatize Option C: Use Derivatization (Shift RT & improve signal) Mitigate->Derivatize ImprovePrep->UseSIL OptimizeLC->UseSIL Derivatize->UseSIL Validate Step 4: Re-Validate Method (Confirm accuracy & precision) UseSIL->Validate OK Method is Robust Validate->OK

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Troubleshooting Incomplete Derivatization in GC-MS Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to incomplete derivatization, a critical step for accurate and reproducible results. Incomplete derivatization can lead to a host of chromatographic problems, including poor peak shape, inaccurate quantification, and ghost peaks. This resource provides in-depth, experience-based solutions in a direct question-and-answer format.

I. Understanding the "Why": The Rationale Behind Derivatization

Before delving into troubleshooting, it's crucial to understand why derivatization is a near-universal requirement for the GC-MS analysis of fatty acids.

Q1: Why is it necessary to derivatize fatty acids before GC-MS analysis?

A1: The primary reasons for derivatizing fatty acids are to increase their volatility and thermal stability, and to improve their chromatographic behavior.[1][2]

  • Volatility: Free fatty acids are polar molecules due to their carboxylic acid group. This polarity leads to strong intermolecular hydrogen bonding, which significantly reduces their volatility.[1] GC analysis fundamentally relies on the analytes being volatile enough to be carried by the gas phase through the column. Derivatization masks the polar carboxyl group, typically by converting it into an ester (e.g., a fatty acid methyl ester or FAME), which is much less polar and more volatile.[3]

  • Thermal Stability: The high temperatures used in the GC inlet and column can cause thermal degradation of underivatized fatty acids, leading to inaccurate results. Derivatized fatty acids are generally more thermally stable.[1]

  • Chromatographic Performance: The polarity of free fatty acids can cause them to interact with active sites in the GC system (e.g., the inlet liner and the column stationary phase), resulting in poor peak shapes (tailing), reduced sensitivity, and poor resolution.[1][4] Derivatization minimizes these interactions, leading to sharper, more symmetrical peaks.[4]

II. Troubleshooting Common Derivatization Issues

This section addresses specific problems that can arise during the derivatization process and provides actionable solutions.

Q2: My chromatogram shows broad, tailing peaks for my fatty acids. What could be the cause?

A2: Broad, tailing peaks are a classic sign of incomplete derivatization.[4] When a portion of the fatty acids remains underivatized, these polar molecules interact strongly with active sites in the GC system, leading to the observed peak tailing.[4]

Troubleshooting Steps:

  • Re-evaluate Your Derivatization Protocol:

    • Reaction Time and Temperature: Ensure that the reaction time and temperature are sufficient for the specific derivatization reagent and the type of fatty acids being analyzed. For example, a common procedure using boron trifluoride (BF3)-methanol involves heating at 60-100°C for 5-30 minutes.[3][5] To optimize, you can analyze aliquots at different time points to determine when the peak area of the derivatized fatty acid plateaus, indicating the completion of the reaction.

    • Reagent-to-Sample Ratio: An insufficient amount of derivatization reagent can lead to an incomplete reaction, especially with high concentrations of fatty acids.[6] Consider increasing the amount of reagent or diluting the sample.

  • Check the Quality and Storage of Your Reagents:

    • Reagent Age and Purity: Derivatization reagents can degrade over time, especially if not stored correctly. Using old or degraded reagents will result in poor derivatization efficiency.[7] Always use high-quality, fresh reagents and adhere to the manufacturer's storage recommendations, which often include refrigeration and protection from moisture.[3]

    • Presence of Water: Water is a significant inhibitor of many derivatization reactions, particularly esterification and silylation.[1] It competes with the fatty acids for the derivatizing agent. Ensure that all solvents, reagents, and samples are as anhydrous as possible.[1][8] If your sample is in an aqueous solvent, it must be evaporated to dryness before adding the derivatization reagent. Using a water scavenger like 2,2-dimethoxypropane can also be beneficial.

  • Assess Your Sample Matrix:

    • Interfering Substances: The sample matrix itself can contain compounds that interfere with the derivatization reaction. For complex biological samples, a preliminary clean-up step to remove interfering substances may be necessary.

Q3: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A3: Ghost peaks are peaks that appear in your chromatogram that are not part of your sample. In the context of derivatization, they can arise from several sources:

  • Reagent Artifacts: The derivatization reagents themselves or byproducts of the reaction can be volatile and show up in the chromatogram. To identify these, always run a reagent blank (the derivatization procedure performed without a sample) alongside your samples.

  • Contamination: Contaminants from solvents, glassware, or even the GC system can be derivatized along with your fatty acids. Phthalates from plasticware are a common source of contamination.[4] Use high-purity solvents and meticulously clean all glassware.[4]

Q4: My results are not reproducible. What aspects of the derivatization process should I investigate?

A4: Poor reproducibility is often linked to inconsistencies in the derivatization procedure.

Key Areas to Scrutinize:

  • Inconsistent Reaction Conditions: Small variations in reaction time, temperature, or reagent volumes can lead to significant differences in derivatization efficiency.[9] Automation of the derivatization process can significantly improve reproducibility.[10][11]

  • Sample Handling: Ensure that samples are handled consistently, especially regarding the removal of water and the addition of reagents.

  • Reagent Stability: As mentioned earlier, the stability of your derivatization reagents is critical. If a reagent is degrading over the course of an analytical run, you will see a drift in your results.

Q5: I'm analyzing polyunsaturated fatty acids (PUFAs) and suspect they are degrading during derivatization. What should I do?

A5: PUFAs are particularly susceptible to degradation under harsh derivatization conditions, such as high temperatures and strong acids.[7]

Strategies to Minimize PUFA Degradation:

  • Milder Derivatization Conditions: Use the mildest possible reaction conditions. This includes lowering the reaction temperature and shortening the reaction time.[7]

  • Alternative Reagents: Consider using less harsh derivatization reagents. For example, instead of the strongly acidic BF3-methanol, you could use methanolic HCl or a base-catalyzed reagent like sodium methoxide.[7]

  • Two-Step Protocol: A two-step protocol is often recommended for samples rich in PUFAs.[7] This involves an initial saponification step (using a base like NaOH or KOH in methanol) to release the fatty acids, followed by a brief and mild esterification step.[7]

III. Protocols and Methodologies

This section provides detailed protocols for common derivatization methods and a logical workflow for troubleshooting.

Protocol 1: Standard Fatty Acid Methyl Ester (FAME) Preparation using BF3-Methanol

This protocol is a widely used method for the esterification of fatty acids.

Materials:

  • Lipid extract or fatty acid sample

  • BF3-Methanol solution (12-14% w/w)

  • Hexane (or heptane), high purity

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-cap glass tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh 1-25 mg of your lipid sample into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Esterification: Add 2 mL of BF3-methanol solution to the dried sample.

  • Heating: Tightly cap the tube and heat at 60°C for 5-10 minutes. Note: Optimization of time and temperature may be required for your specific sample.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water. Shake vigorously to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane layer containing the FAMEs.

  • Drying and Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of Fatty Acids using BSTFA

Silylation is another common derivatization technique, particularly for compounds with active hydrogens. It replaces the active hydrogen with a trimethylsilyl (TMS) group.[1][12]

Materials:

  • Fatty acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (or other suitable solvent)

  • Screw-cap glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Derivatization: Add a suitable solvent (e.g., pyridine) to dissolve the sample, followed by the addition of BSTFA (with or without TMCS). The exact ratios will depend on the sample concentration and should be optimized.

  • Reaction: Heat the vial at a controlled temperature (e.g., 60°C) for a specified time (e.g., 15-30 minutes).[1]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.[12]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Incomplete Derivatization Suspected (e.g., Peak Tailing, Poor Reproducibility) Check_Reagents Step 1: Verify Reagent Quality - Fresh Reagents? - Proper Storage? - Anhydrous? Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Replace & Re-run) Check_Protocol Step 2: Review Derivatization Protocol - Correct Time & Temperature? - Sufficient Reagent Volume? - Sample Completely Dry? Check_Reagents->Check_Protocol Reagents OK Check_Protocol->Start Protocol Error (Correct & Re-run) Run_Blanks Step 3: Analyze Blanks - Reagent Blank - Solvent Blank Check_Protocol->Run_Blanks Protocol Followed Run_Blanks->Start Blanks Contaminated (Identify & Eliminate Source) Optimize_Conditions Step 4: Optimize Reaction Conditions - Time Course Study - Temperature Gradient - Reagent Stoichiometry Run_Blanks->Optimize_Conditions Blanks are Clean Consider_Alternatives Step 5: Evaluate Alternative Methods - Different Reagent (e.g., Silylation vs. Esterification) - Milder Conditions for Sensitive Analytes Optimize_Conditions->Consider_Alternatives Optimization Fails Resolution Problem Resolved Optimize_Conditions->Resolution Optimization Successful Consider_Alternatives->Resolution Alternative Method Successful

Caption: A logical workflow for troubleshooting incomplete derivatization issues.

IV. Frequently Asked Questions (FAQs)

Q6: Can I use the same derivatization method for all types of fatty acids? A6: While many methods are broadly applicable, the optimal method can depend on the specific fatty acids of interest. For example, for highly sensitive PUFAs, a milder derivatization approach is recommended to prevent degradation.[7] For very long-chain fatty acids, specific protocols may be required to ensure complete derivatization.

Q7: How do I know if my derivatization is complete? A7: The most direct way is to perform a time-course study. Analyze your sample at several time points during the derivatization reaction. When the peak area of your derivatized fatty acid stops increasing, the reaction is likely complete. Additionally, the absence of tailing peaks for your fatty acids is a good indicator of successful derivatization.

Q8: What is the difference between esterification and silylation? A8: Esterification, typically methylation, converts the carboxylic acid group of a fatty acid into an ester. This is a very common method for fatty acid analysis.[3] Silylation replaces active hydrogens, including the one on the carboxylic acid group, with a trimethylsilyl (TMS) group.[1][12] Silylation is a broader technique that can also derivatize other functional groups like hydroxyls and amines.[1] The choice between the two depends on the overall composition of your sample and the specific analytical goals.

Q9: My sample contains both free fatty acids and fatty acid esters. How can I analyze them separately? A9: This is a challenging analytical problem. One approach is to use a derivatization method that specifically targets free fatty acids, such as silylation under mild conditions that do not cause transesterification of the existing esters. Another advanced technique involves using isotope-labeled derivatization reagents to distinguish between the initially free fatty acids and those present as esters.[13]

V. Data Presentation: Optimizing Derivatization Conditions

The following table provides a general guide for optimizing reaction conditions for two common derivatization reagents. Optimal conditions should always be empirically determined for your specific application.

ParameterBF3-Methanol (Esterification)BSTFA (Silylation)
Typical Temperature 60 - 100°C[3]60 - 75°C[1]
Typical Reaction Time 5 - 30 minutes[5]15 - 60 minutes
Common Solvents Methanol (as reagent component)Pyridine, Acetonitrile
Key Considerations Presence of water is highly detrimental. Can be harsh on PUFAs.[7]Requires anhydrous conditions.[1] Catalyst (TMCS) can enhance reactivity for hindered groups.

VI. References

  • Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • GC Derivatization. (n.d.). Retrieved from --INVALID-LINK--

  • Rosenfeld, J. M. (2002). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Analytica Chimica Acta, 465(1-2), 9-26. Retrieved from --INVALID-LINK--

  • FA derivatization. (n.d.). Cyberlipid. Retrieved from --INVALID-LINK--

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020). Molecules, 25(21), 5152. Retrieved from --INVALID-LINK--

  • Wan, P. J., & Dowd, M. K. (2000). Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. Journal of the American Oil Chemists' Society, 77(5), 549-553. Retrieved from --INVALID-LINK--

  • de Oliveira, M. A. L., et al. (2017). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2017, 8572140. Retrieved from --INVALID-LINK--

  • Haliński, Ł. P., et al. (2015). Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography. Journal of Chromatography B, 990, 123-131. Retrieved from --INVALID-LINK--

  • GCMS problem running fatty acids. (2013, August 31). Chromatography Forum. Retrieved from --INVALID-LINK--

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites, 13(3), 421. Retrieved from --INVALID-LINK--

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023, December 5). LCGC International. Retrieved from --INVALID-LINK--

  • Optimization of derivatization conditions ((A): Co-solvent; (B): catalysts; (C). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Waldhier, M., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(27), 2635-2642. Retrieved from --INVALID-LINK--

  • Johnson, S. B., & Brown, R. E. (1991). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 437-442. Retrieved from --INVALID-LINK--

  • Effects of Water Impurities in Laboratory Use. (2021, March 30). Boyd Biomedical. Retrieved from --INVALID-LINK--

  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Technical Support Center: Derivatization of Polyunsaturated Fatty Acids with BF3-Methanol. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco. Retrieved from --INVALID-LINK--

  • Optimizing Amino Acid Derivatization in Food Matrices. (2024). Methods and Protocols, 7(3), 49. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 6081267. Retrieved from --INVALID-LINK--

  • Womeni, H. M., et al. (2022). Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils. Scientific African, 16, e01185. Retrieved from --INVALID-LINK--

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. (2024). Molecules, 29(9), 2097. Retrieved from --INVALID-LINK--

  • Investigation of the derivatization conditions for GC–MS metabolomics of biological samples. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs). (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. (n.d.). Waters Knowledge Base. Retrieved from --INVALID-LINK--

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2012). Methods in Molecular Biology, 803, 139-149. Retrieved from --INVALID-LINK--

  • Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. (2015, July 1). LCGC North America. Retrieved from --INVALID-LINK--

  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. (2021). Molecules, 26(20), 6246. Retrieved from --INVALID-LINK--

  • derivatization gas chromatography: Topics by Science.gov. (n.d.). Science.gov. Retrieved from --INVALID-LINK--

  • The efficiency of fatty acid derivatization by BF 3 -methanol in fatty... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Kuksis, A., et al. (1976). Estimation of plasma free fatty acids as the trimethylsilyl (TMS) esters. Analytical Biochemistry, 70(2), 302-312. Retrieved from --INVALID-LINK--

  • Improve GC separations with derivatization for selective response and detection in novel matrices. (2016). Journal of Chemical and Pharmaceutical Sciences, 9(3), 1546-1550. Retrieved from --INVALID-LINK--

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. (2021). Molecules, 26(20), 6246. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing GC Injection Parameters for Volatile Fatty Acid (VFA) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of Volatile Fatty Acids (VFAs) by Gas Chromatography (GC). As a Senior Application Scientist, I have designed this guide to move beyond simple procedural lists. Instead, this center provides a logical framework for method development and troubleshooting, grounded in the fundamental principles of chromatography. Here, you will find answers to common challenges, explanations for why certain parameters are chosen, and robust protocols to ensure the integrity of your results.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Before delving into specific injection parameters, it's crucial to address a foundational step in VFA analysis: derivatization. Understanding this process is key to interpreting your results and troubleshooting many common issues.

The "Why" of Derivatization

Question: Why can't I just inject my aqueous VFA standards or samples directly? I'm getting poor peak shape and low response.

Answer: This is a common and critical question. Direct injection of underivatized VFAs is often problematic due to their chemical nature.[1] VFAs are highly polar compounds because of their carboxyl functional groups, which readily form hydrogen bonds.[2] This leads to several analytical challenges:

  • Poor Volatility: The strong intermolecular hydrogen bonds make it difficult for the VFAs to transition into the gas phase in the heated GC inlet, resulting in incomplete and slow sample transfer to the column.

  • Peak Tailing: Any active sites (such as exposed silanols) within the GC inlet liner or at the head of the column can interact strongly with the acidic VFA molecules, causing delayed elution and characteristically asymmetric "tailing" peaks.

  • Irreversible Adsorption: In some cases, the interaction with active sites can be so strong that the VFAs are irreversibly adsorbed, leading to a loss of signal and poor quantitative accuracy.[3]

The Solution: Derivatization

Derivatization is a chemical reaction that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[4] For VFA analysis, the most common method is esterification , which converts the fatty acids into their corresponding methyl esters (Fatty Acid Methyl Esters, or FAMEs).[5][6] This process neutralizes the problematic carboxyl group, breaking the hydrogen bonds and making the analytes more amenable to GC analysis.[2]

FAQs: Core Injection Parameters

This section addresses the most frequent questions regarding the setup of the GC inlet for VFA (or their FAME derivative) analysis.

Question: What is the ideal injector temperature for VFA analysis?

Answer: The goal of the injector is to rapidly and completely vaporize your sample without causing thermal degradation. A standard starting point for most VFA (as FAMEs) applications is 250 °C .[7][8]

  • Causality: An injector temperature that is too low will result in slow, incomplete vaporization, leading to broad peaks and discrimination against higher-boiling (longer-chain) VFAs. Conversely, a temperature that is too high can cause degradation of thermally sensitive analytes. For highly volatile, short-chain VFAs, an injector temperature of 150-200 °C may be sufficient, while less volatile compounds may require 275-300 °C.[8] Always ensure your septum is rated for your chosen temperature.[8]

Question: Should I use a split or splitless injection? What is the difference?

Answer: The choice between split and splitless injection is one of the most critical decisions and depends entirely on the concentration of your analytes.[9]

  • Split Injection: Use this for high-concentration samples.[9][10] In this mode, the majority of the vaporized sample is vented away, and only a small, representative portion (defined by the split ratio) enters the column.[11] This prevents overloading the column, which would lead to broad, distorted peaks. The high flow rates used in the inlet result in a rapid transfer of the sample to the column, producing sharp, narrow peaks.[10][11]

  • Splitless Injection: This mode is designed for trace analysis where maximizing sensitivity is paramount.[9][11] During the injection, the split vent is closed, allowing the carrier gas to slowly transfer nearly the entire vaporized sample onto the column.[9][12] This maximizes the mass of analyte reaching the detector but can lead to broader peaks for volatile compounds if not managed correctly.[11]

Below is a diagram illustrating the fundamental difference in gas flow between the two modes.

G cluster_split Split Injection (High Concentration) cluster_splitless Splitless Injection (Trace Analysis) inj_s Syringe Injection inlet_s Heated Inlet (e.g., 250°C) High Carrier Flow (e.g., 104 mL/min) inj_s->inlet_s split_point_s Split Point inlet_s->split_point_s septum_s Septum Purge (e.g., 3 mL/min) inlet_s->septum_s column_s To GC Column (Small Portion, e.g., 1 mL/min) split_point_s->column_s 1 Part vent_s To Split Vent (Large Portion, e.g., 100 mL/min) split_point_s->vent_s ~99 Parts inj_sl Syringe Injection inlet_sl Heated Inlet (e.g., 250°C) Low Carrier Flow (e.g., 4 mL/min) inj_sl->inlet_sl purge_valve_sl Split Vent Closed (During Injection) inlet_sl->purge_valve_sl septum_sl Septum Purge (e.g., 3 mL/min) inlet_sl->septum_sl column_sl To GC Column (Nearly All Sample, e.g., 1 mL/min) purge_valve_sl->column_sl vent_sl Split Vent Opens Later (To Purge Inlet) purge_valve_sl->vent_sl After Purge Time

Caption: Gas flow paths for Split vs. Splitless Injection modes.

Question: How do I select the right inlet liner for my VFA analysis?

Answer: The inlet liner is a critical component that ensures your sample is vaporized reproducibly before it reaches the column.[13][14] The choice depends heavily on your injection mode.

  • For Split Injection: A Precision-style liner with glass wool is often recommended.[15] The glass wool provides a large surface area, which aids in the rapid and complete vaporization of the liquid sample.[16][17] It also promotes mixing of the sample vapor with the carrier gas for better reproducibility and acts as a trap for non-volatile residues.[16][17]

  • For Splitless Injection: A single taper liner with glass wool is a common and effective choice.[14][15] The tapered bottom helps to focus the vaporized sample into the column entrance, minimizing contact with the metal inlet seal at the bottom of the injector.[15] The wool still provides the benefit of enhanced vaporization and trapping of non-volatiles.[14]

In all cases, using a deactivated liner is crucial, especially for analyzing underivatized or sensitive compounds, to minimize the active sites that cause peak tailing and analyte loss.[16]

ParameterSplit InjectionSplitless InjectionRationale
Analyte Conc. High (e.g., >50 ppm)Low / Trace (e.g., <10 ppm)Split avoids column overload; Splitless maximizes sensitivity.[9][11]
Split Ratio 20:1 to 100:1 (Typical)N/A (Vent is closed)Ratio is adjusted to bring peak response on scale without overloading.
Purge Time N/A0.5 - 1.5 minutesTime allowed for sample transfer before the inlet is purged of residual solvent.[8]
Recommended Liner Precision w/ WoolSingle Taper w/ WoolGeometry is optimized for rapid transfer (Split) or focused transfer (Splitless).[15]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during VFA analysis.

G start Problem Observed peak_tailing Poor Peak Shape: Tailing Peaks start->peak_tailing low_response Low or No Signal start->low_response ghost_peaks Ghost Peaks in Blanks start->ghost_peaks cause_activity Cause: Active Sites in Flow Path (Liner, Column, Septa) peak_tailing->cause_activity cause_temp Cause: Injector Temp Too Low peak_tailing->cause_temp cause_derivatization Cause: Incomplete or No Derivatization peak_tailing->cause_derivatization solution_activity Solution: 1. Use a new, deactivated liner. 2. Trim column front end (10-20 cm). 3. Check for septum coring/replace septum. cause_activity->solution_activity solution_temp Solution: Increase injector temp by 25°C increments. (Typical: 250°C) cause_temp->solution_temp solution_derivatization Solution: Verify derivatization protocol. Ensure reagents are fresh. cause_derivatization->solution_derivatization cause_split Cause: Split Ratio Too High (Split Mode) low_response->cause_split cause_leak Cause: System Leak (Septum, Column Fittings) low_response->cause_leak cause_adsorption Cause: Analyte Adsorption in Inlet low_response->cause_adsorption solution_split Solution: Decrease split ratio (e.g., from 100:1 to 50:1). Consider switching to splitless if trace. cause_split->solution_split solution_leak Solution: Perform leak check. Replace septum and ferrules. cause_leak->solution_leak solution_adsorption Solution: Ensure liner is deactivated. Check for 'dirty' liner and replace. cause_adsorption->solution_adsorption cause_carryover Cause: Sample Carryover ghost_peaks->cause_carryover cause_septa Cause: Septum Bleed ghost_peaks->cause_septa cause_gas Cause: Contaminated Carrier Gas ghost_peaks->cause_gas solution_carryover Solution: Run solvent blanks after high-conc. samples. Increase injector temp/bakeout time. cause_carryover->solution_carryover solution_septa Solution: Use high-quality, high-temp septa. Lower injector temp if possible. cause_septa->solution_septa solution_gas Solution: Check gas trap indicators. Replace gas cylinders/traps. cause_gas->solution_gas

References

Technical Support Center: Mitigating Signal Suppression of 2-Methylhexanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of analyzing 2-Methylhexanoic acid in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with signal suppression in their LC-MS/MS workflows. Here, we will delve into the root causes of this phenomenon and provide practical, field-proven strategies to overcome them, ensuring the accuracy and reliability of your quantitative data.

Understanding the Challenge: The Nature of this compound and Signal Suppression

This compound, a branched-chain fatty acid, can be particularly susceptible to matrix effects in complex samples such as plasma, serum, and tissue homogenates. Signal suppression, a common manifestation of matrix effects, is the reduction in the ionization efficiency of the target analyte due to the presence of co-eluting endogenous or exogenous compounds.[1][2] This can lead to inaccurate and unreliable quantification, compromising the integrity of your study.[3]

The primary mechanism behind signal suppression in electrospray ionization (ESI) is the competition for charge in the ESI droplet between the analyte of interest and interfering matrix components.[2][4] Factors such as the viscosity and surface tension of the droplets, influenced by high concentrations of matrix components, can also hinder the efficient generation of gas-phase analyte ions.[4]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when dealing with signal suppression of this compound.

Q1: What are the most common sources of matrix interference for this compound analysis?

A1: The primary culprits for signal suppression when analyzing this compound in biological matrices are phospholipids from cell membranes, salts, and other endogenous metabolites that are often present at much higher concentrations than the analyte.[5][6] Due to the relatively non-polar nature of this compound, it can co-elute with these interfering compounds in reversed-phase chromatography, leading to significant signal suppression.

Q2: How can I determine if signal suppression is affecting my analysis?

A2: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.[4][7] This involves infusing a constant flow of a this compound standard solution into the MS detector post-column while injecting a blank matrix extract. A dip in the baseline signal of the this compound standard at specific retention times indicates the elution of interfering components from the matrix.[4][7]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) a guaranteed solution for signal suppression?

A3: While highly recommended, a SIL-IS is not a panacea for all matrix effect issues. A co-eluting SIL-IS can compensate for signal suppression to a large extent because it is affected by the matrix in a similar way to the analyte.[8][9] However, severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard, potentially compromising the limit of quantification (LOQ).[6][9] Furthermore, it is crucial to ensure the isotopic purity of the SIL-IS, as any unlabeled analyte impurity can lead to inaccurate quantification.

Q4: Can changing my mobile phase composition help reduce signal suppression?

A4: Yes, optimizing the mobile phase can have a significant impact. The choice of organic modifier, pH, and additives can influence the ionization efficiency of this compound and the chromatographic separation from interfering compounds.[10][11] For instance, using mobile phase additives that are more volatile and less likely to form adducts with the analyte can improve signal intensity.[11] Adjusting the pH of the mobile phase can also alter the retention of both the analyte and matrix components, potentially resolving them chromatographically.[10][12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or no signal for this compound Severe signal suppression from the matrix.1. Perform a post-column infusion experiment to confirm suppression. 2. Implement a more rigorous sample preparation technique (See Detailed Methodologies). 3. Consider derivatization to enhance signal intensity.
High variability in replicate injections Inconsistent matrix effects. Poor sample cleanup.1. Improve the reproducibility of your sample preparation method. 2. Ensure complete removal of phospholipids. 3. Use a stable isotope-labeled internal standard.[8][13]
Poor peak shape (tailing or fronting) Column contamination or degradation. Inappropriate mobile phase pH. Sample solvent mismatch.1. Flush the column with a strong solvent.[14] 2. If the problem persists, replace the column. 3. Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionic state.[15][16] 4. Dissolve the sample in a solvent similar in composition to the initial mobile phase.[14]
Shift in retention time Changes in mobile phase composition. Column aging.1. Prepare fresh mobile phase.[15] 2. Equilibrate the column for a sufficient amount of time before analysis. 3. Monitor column performance with a QC sample.

Detailed Methodologies

Here we provide detailed, step-by-step protocols for key experimental workflows to mitigate signal suppression.

Workflow for Method Development and Troubleshooting

Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_validation Validation Problem Poor Signal or High Variability for this compound PostColumn Perform Post-Column Infusion Problem->PostColumn Suppression Signal Suppression Confirmed? PostColumn->Suppression SamplePrep Optimize Sample Preparation (SPE or LLE) Suppression->SamplePrep Yes Chromatography Optimize Chromatography Suppression->Chromatography No Derivatization Consider Derivatization SamplePrep->Derivatization Derivatization->Chromatography InternalStandard Use Stable Isotope-Labeled IS Chromatography->InternalStandard Validate Validate Method Performance InternalStandard->Validate Success Successful Analysis Validate->Success

Caption: A logical workflow for diagnosing and resolving signal suppression issues.

Enhanced Sample Preparation Strategies

Effective sample preparation is the most critical step in reducing matrix effects.[3][6] The goal is to selectively remove interfering components while efficiently recovering this compound.

SPE is a highly effective technique for cleaning up complex samples.[6] For this compound, a mixed-mode or polymeric sorbent can provide the best results by combining reversed-phase and ion-exchange mechanisms.[6]

Protocol: Mixed-Mode Anion Exchange SPE

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., polymeric with quaternary ammonium functional groups) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer at a pH about 2 units above the pKa of this compound (pKa ~4.8), for example, 25 mM ammonium acetate pH 7. This will ensure the analyte is in its anionic form and will bind to the sorbent.

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer) onto the cartridge.

  • Washing:

    • Wash 1: Elute phospholipids and other non-polar interferences with 1 mL of a non-polar solvent like hexane or methyl-tert-butyl ether.

    • Wash 2: Elute weakly bound acidic and neutral interferences with 1 mL of the equilibration buffer.

  • Elution: Elute the this compound with 1 mL of a solution containing a strong acid to neutralize the analyte and disrupt the ionic interaction with the sorbent (e.g., 5% formic acid in acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

LLE is a classic technique that can be optimized for the extraction of acidic compounds like this compound.[6][17]

Protocol: pH-Controlled LLE

  • Acidification: Acidify the sample (e.g., 100 µL of plasma) with a small volume of a strong acid (e.g., 10 µL of 1M HCl) to a pH at least 2 units below the pKa of this compound (e.g., pH < 2.8). This ensures the analyte is in its neutral, more organic-soluble form.[6][18]

  • Extraction: Add an immiscible organic solvent (e.g., 1 mL of methyl-tert-butyl ether or ethyl acetate) and vortex vigorously for 1-2 minutes.[19][20]

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Repeat (Optional but Recommended): For improved recovery, repeat the extraction with a fresh aliquot of the organic solvent and combine the organic layers.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute in the initial mobile phase.

Chemical Derivatization for Enhanced Sensitivity and Selectivity

Derivatization can significantly improve the LC-MS/MS performance of short-chain fatty acids by increasing their ionization efficiency and shifting their retention time away from the early-eluting, highly interfering matrix components.[21][22][23]

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Extracted this compound Reagent Add Derivatization Reagent (e.g., 3-NPH, 2-picolylamine) Sample->Reagent Coupling Add Coupling Agent (e.g., EDC) Reagent->Coupling Incubate Incubate at Controlled Temperature Coupling->Incubate LCMS LC-MS/MS Analysis Incubate->LCMS Result Enhanced Signal and Improved Retention LCMS->Result

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of an Analytical Method for 2-Methylhexanoic Acid

Introduction: The Analytical Imperative for this compound

This compound is a methyl-branched, medium-chain fatty acid that is gaining attention in various scientific fields, from metabolomics to its use as a flavoring agent.[1][2][3] As with any analyte of interest in a regulated or quality-controlled environment, the ability to reliably and accurately quantify its concentration is paramount. The objective of validating an analytical procedure is to demonstrate through documented evidence that it is suitable for its intended purpose.[4][5]

This guide provides a comprehensive walkthrough of the validation process for a quantitative analytical method for this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare methodologies, grounding our discussion in the authoritative guidelines from the International Council for Harmonisation (ICH).[4]

Strategic Selection of an Analytical Methodology

Short-chain fatty acids (SCFAs) and their derivatives are notoriously challenging to analyze due to their high polarity and volatility.[6][7] The two most powerful and common techniques for their quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]

For this guide, we will focus on validating a GC-MS method following a derivatization step .

Rationale for Selection:

  • Volatility: GC-MS is ideal for volatile compounds. While this compound has some volatility, converting it to a less polar and more volatile ester derivative significantly improves its chromatographic behavior (e.g., peak shape, resolution).[7][10]

  • Sensitivity and Selectivity: Chemical derivatization can be used to enhance the sensitivity of the analysis. For instance, using a halogenated derivatizing agent like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) allows for highly sensitive detection using GC-MS in negative chemical ionization (NCI) mode.[11][12]

  • Established Precedent: GC-based methods for SCFA analysis are well-established and extensively documented in scientific literature, providing a robust foundation for method development and validation.[6][8]

The Validation Master Plan: A Parameter-by-Parameter Breakdown

The validation of an analytical method is not a single experiment but a series of interconnected studies, each designed to evaluate a specific performance characteristic. We will follow the framework established by the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[4][5]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, demonstrating how foundational parameters support subsequent evaluations.

Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability Dev Develop Analytical Method (e.g., GC-MS with PFBBr Derivatization) Specificity Specificity / Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD LOQ->Robustness Stability Solution Stability Robustness->Stability

Caption: Logical workflow for analytical method validation.

Specificity (Selectivity)

Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] For a GC-MS method, specificity is demonstrated by both chromatographic separation (retention time) and the uniqueness of the mass spectrum.

Experimental Protocol:

  • Prepare a Blank Matrix Sample: Extract a sample of the matrix (e.g., plasma, cell culture media, formulation buffer) that is known to be free of this compound.

  • Prepare a Zero Sample: Fortify the blank matrix with the internal standard (IS), if one is used.

  • Prepare a Spiked Sample: Fortify the blank matrix with a known concentration of this compound (e.g., at the LOQ level) and the IS.

  • Analyze Potentially Interfering Compounds: Individually analyze structurally similar compounds (e.g., other hexanoic acid isomers) to ensure they do not co-elute and share the same mass fragments.

  • Analysis: Process and analyze all samples according to the method.

  • Evaluation: Compare the chromatograms. The blank sample should have no significant peaks at the retention time of this compound or the IS. The spiked sample should show a clean, resolved peak for the analyte, free from interference.

Acceptance Criteria:

  • No significant interfering peaks (e.g., response <20% of the LOQ) should be present at the retention time of the analyte in the blank matrix.[13]

  • The method must be able to distinguish this compound from other related compounds.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[14] A minimum of five concentration levels is recommended to establish linearity.[5]

Experimental Protocol:

  • Prepare a Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent.

  • Prepare Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution, covering the expected working range of the assay. A common range for quantitative tests is 80% to 120% of the test concentration.[4]

  • Analysis: Analyze each calibration standard in triplicate.

  • Evaluation:

    • Plot the average response (e.g., peak area ratio of analyte to internal standard) against the known concentration.

    • Perform a linear regression analysis on the data.

Data Presentation: Linearity of this compound

Concentration (µg/mL) Replicate 1 Response Replicate 2 Response Replicate 3 Response Mean Response
1.0 (LOQ) 0.052 0.055 0.051 0.053
5.0 0.248 0.255 0.251 0.251
25.0 1.25 1.27 1.24 1.25
50.0 2.51 2.48 2.53 2.51

| 100.0 (ULOQ) | 5.05 | 5.10 | 4.98 | 5.04 |

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.99.

  • The calibration curve should be visually inspected for linearity.

  • The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% at the LOQ).[15]

Accuracy and Precision

Expertise & Experience: These two parameters are the cornerstones of validation.

  • Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations (Quality Control or QC samples) and comparing the measured result to the nominal value.[16]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.[4]

Experimental Protocol:

  • Prepare QC Samples: Prepare QC samples in the relevant matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LOQ, 30-50% of range, and 75-90% of range). These are prepared from a separate stock solution than the calibration standards.

  • Assess Repeatability: Analyze a minimum of five replicates of each QC level in a single analytical run.

  • Assess Intermediate Precision: Repeat the analysis on at least two different days.

  • Evaluation:

    • Calculate the accuracy as the percent recovery ((mean measured concentration / nominal concentration) * 100).

    • Calculate precision as the relative standard deviation (RSD) or coefficient of variation (CV%) for the replicate measurements at each level.

Data Presentation: Accuracy & Precision Summary | QC Level | Nominal Conc. (µg/mL) | Intra-Assay (Day 1, n=5) | Inter-Assay (Day 1 vs. Day 2) | | :--- | :--- | :--- | :--- | | | | Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | Precision (%RSD) | | Low QC | 3.0 | 102.5% | 4.5% | 101.8% | 5.8% | | Mid QC | 40.0 | 98.9% | 3.1% | 99.5% | 4.2% | | High QC | 80.0 | 101.2% | 2.5% | 100.7% | 3.5% |

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value for each QC level.[15]

  • Precision: The RSD should not exceed 15% for each QC level.[15]

Limits of Detection (LOD) and Quantitation (LOQ)

Expertise & Experience:

  • Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.[17]

  • Limit of Quantitation (LOQ): The lowest concentration that can be determined with acceptable accuracy and precision.[14] This is the lowest point on the calibration curve.

Experimental Protocol (Signal-to-Noise Method):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Analyze a series of samples with decreasingly low concentrations of this compound.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.[17]

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.[17]

  • Confirm the LOQ: The determined LOQ concentration must be subsequently verified by demonstrating that it meets the acceptance criteria for accuracy and precision (e.g., accuracy within ±20% and precision ≤20% RSD).[15]

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1, with demonstrated accuracy (80-120%) and precision (≤20% RSD).

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: For a GC-MS method, these could include:

    • GC oven temperature ramp rate (e.g., ± 2°C/min)

    • Injector temperature (e.g., ± 5°C)

    • Derivatization reaction time (e.g., ± 10 minutes)

    • pH of the sample before extraction (e.g., ± 0.2 units)

  • Vary Parameters: Prepare and analyze Mid QC samples while making small, deliberate changes to one parameter at a time.

  • Evaluation: Assess the impact of these changes on the results (e.g., peak area, retention time, accuracy).

Acceptance Criteria:

  • The results of the analysis should remain within the acceptance criteria for accuracy and precision, demonstrating the method is robust. System suitability parameters should also be met.

Comparative Guide: GC-MS vs. LC-MS/MS for this compound

While we have validated a GC-MS method, LC-MS/MS presents a powerful alternative. The choice between them depends on available instrumentation, required sensitivity, and sample throughput needs.[8][18]

FeatureGC-MS with PFBBr Derivatization LC-MS/MS with 3-NPH Derivatization
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase based on polarity.
Sample Prep Requires derivatization to increase volatility. May require liquid-liquid or solid-phase extraction.[11][12]Requires derivatization for ionization efficiency and retention. Often involves protein precipitation.[19]
Sensitivity Very high, especially with NCI-MS (pg/mL to ng/mL range).[11]Very high, especially with Multiple Reaction Monitoring (MRM) (ng/mL range).[20]
Selectivity High (based on retention time and mass fragmentation).Extremely high (based on retention time and specific precursor-product ion transitions).
Throughput Moderate. GC run times can be longer (10-30 min).High. UPLC systems can have run times of <5 minutes.[20]
Matrix Effects Generally lower than LC-MS.Can be significant (ion suppression/enhancement), requiring careful validation and use of stable isotope-labeled internal standards.
Instrumentation Standard GC-MS systems are widely available.Requires more specialized and often more expensive LC-MS/MS systems.

Visualizing Validation Parameter Relationships

The core quantitative parameters of validation are logically interconnected. Linearity establishes the foundation upon which accuracy and precision are assessed across the defined range.

Parameter Interrelation cluster_validation Core Quantitative Assessment Linearity Linearity (r² ≥ 0.99) Range Range (LLOQ to ULOQ) Linearity->Range defines Accuracy Accuracy (85-115%) Range->Accuracy assessed over Precision Precision (RSD ≤ 15%) Range->Precision assessed over

Caption: Interrelation of core validation parameters.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable, reproducible, and accurate data. By rigorously evaluating parameters such as specificity, linearity, range, accuracy, precision, and robustness according to established guidelines like ICH Q2(R1), scientists can have full confidence in their quantitative results. While GC-MS with derivatization represents a robust and sensitive approach, the selection of an analytical technique should always be guided by the specific requirements of the research or development program. This guide provides the foundational principles and practical protocols to successfully validate a method that is fit for its intended purpose.

References

A Comparative Guide to the Physical Properties of 2-Methylhexanoic Acid and Heptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure influences physical properties is paramount. Seemingly minor structural variations, such as the difference between a straight-chain and a branched-chain isomer, can lead to significant changes in a compound's behavior, affecting everything from reaction kinetics to bioavailability. This guide provides an in-depth comparison of the physical properties of two C7 carboxylic acid isomers: 2-Methylhexanoic acid and its straight-chain counterpart, heptanoic acid. We will explore key physical property data, elucidate the underlying physicochemical principles, and provide standardized protocols for their experimental determination.

Molecular Structure Overview

Heptanoic acid is a straight-chain saturated fatty acid, while this compound introduces a methyl group on the second carbon (the alpha-carbon). This branching is the central structural difference that drives the variations in their physical properties.

Caption: Molecular structures of heptanoic acid and this compound.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of both compounds, compiled from authoritative sources. These values highlight the tangible impact of structural isomerism.

Physical PropertyHeptanoic Acid (n-Heptylic Acid)This compoundRationale for Difference
Boiling Point 223 °C at 760 mmHg[1][2][3]209-210 °C at 760 mmHg[4][5][6]Branching reduces surface area, weakening intermolecular van der Waals forces.
Melting Point -7.5 °C to -10.5 °C[1][2][3][7]No definitive experimental value found; estimated at -55.77°C[5]Branching disrupts efficient crystal lattice packing, typically lowering the melting point.
Water Solubility Slightly soluble (2.419 g/L at 15°C)[1][8][9]Soluble/Miscible[10][11]The more compact, branched structure may reduce the hydrophobic character of the alkyl chain, enhancing solubility.
Density ~0.918 g/mL at 25 °C[1][3][12]~0.918 g/mL at 25 °C[4][5][6]Minimal difference, as the molecular composition is identical.
pKa ~4.89[1][13]No definitive experimental value foundThe inductive effect of the alpha-methyl group is expected to slightly increase the pKa (decrease acidity) compared to the linear isomer.
Refractive Index ~1.422 at 20 °C[1][3]~1.422 at 20 °C[4]Similar values, reflecting their identical elemental composition and similar electron density.
Vapor Pressure <0.1 mmHg at 20 °C[1][3]0.0576 mmHg at 25 °C[5][11]Consistent with its lower boiling point, the branched isomer is more volatile.
In-Depth Discussion: The "Why" Behind the Data

The most significant difference lies in the boiling points. Heptanoic acid, with its linear structure, can align closely with neighboring molecules, maximizing the surface area available for intermolecular van der Waals interactions. In contrast, the methyl branch on this compound creates steric hindrance, preventing the molecules from packing as efficiently. This results in a less effective surface area for interaction, weaker overall van der Waals forces, and consequently, a lower energy requirement (i.e., a lower temperature) to transition into the gaseous phase.[4]

Caption: Effect of molecular branching on intermolecular forces and boiling point.

While experimental data for the melting point of this compound is sparse, the trend for isomers is that branching disrupts the symmetry required for an ordered, stable crystal lattice. This inefficient packing leads to weaker solid-state interactions, requiring less energy to break the lattice, hence a lower melting point.

The observed higher solubility of this compound in water is intriguing.[10] While both molecules possess a hydrophilic carboxylic acid head and a hydrophobic alkyl tail, the branched structure of this compound makes it a more compact, somewhat more spherical molecule. This can reduce the effective hydrophobic surface area presented to water molecules, lessening the disruption of water's hydrogen-bonding network and thereby increasing solubility compared to its linear, more hydrophobic counterpart.

Experimental Protocols: Validating the Data

To ensure scientific rigor, the physical properties discussed must be verifiable through standardized experimental procedures. Below are protocols for determining two key differentiating properties.

This method is a cornerstone of physical chemistry for purifying liquids and determining their boiling points.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol measures that equilibrium temperature.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are securely clamped.

  • Sample Preparation: Place 10-15 mL of the carboxylic acid (e.g., heptanoic acid) and a few boiling chips into the round-bottom flask. The boiling chips are crucial as they promote smooth boiling and prevent "bumping."

  • Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

  • Heating: Gently heat the flask using a heating mantle.

  • Data Collection: Record the temperature when the first drop of distillate collects in the receiving flask and observe the temperature range over which the bulk of the liquid distills. A pure compound will have a narrow boiling range (1-2 °C).

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates from 760 mmHg, the observed boiling point can be corrected using a nomograph.

boiling_point_workflow A 1. Assemble Distillation Apparatus B 2. Add Sample & Boiling Chips to Flask A->B C 3. Position Thermometer Correctly B->C D 4. Apply Gentle Heat C->D E 5. Record Temperature at First Distillate D->E F 6. Note Boiling Range & Barometric Pressure E->F

Caption: Workflow for experimental boiling point determination.

Causality: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which the acid is 50% dissociated. This protocol measures the pH change as a strong base neutralizes the carboxylic acid.

Methodology:

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate readings.

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be needed if solubility is low, but this will affect the absolute pKa value.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar. Submerge the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting titration curve will show an equivalence point (a sharp inflection). The half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point) corresponds to the pH where [Acid] = [Conjugate Base]. At this point, pH = pKa.

Conclusion

The comparison between this compound and heptanoic acid serves as a powerful illustration of structure-property relationships. The introduction of a single methyl group significantly lowers the boiling point and appears to increase water solubility by altering the molecule's shape, which in turn affects the efficiency of intermolecular forces and crystal packing. For scientists in drug formulation and development, such differences are critical, as they can influence a compound's dissolution rate, membrane permeability, and ultimately, its therapeutic efficacy.

References

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of new chemical entities. 2-Methylhexanoic acid, a chiral carboxylic acid, serves as a valuable model compound for exploring and comparing the predominant analytical techniques used for enantiomeric excess determination. This guide provides an in-depth comparison of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose, grounded in established scientific principles and practical experimental insights.

The Significance of Enantiomeric Purity in this compound

This compound possesses a stereogenic center at the C2 position, resulting in two enantiomers: (R)-2-methylhexanoic acid and (S)-2-methylhexanoic acid. These enantiomers can exhibit distinct biological activities and sensory properties. Therefore, the ability to accurately quantify the excess of one enantiomer over the other is paramount in fields ranging from pharmaceutical development to flavor and fragrance chemistry.

Comparative Analysis of Leading Analytical Techniques

This guide will delve into three primary methods for determining the enantiomeric excess of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct method involving a chiral stationary phase.

  • Chiral Gas Chromatography (GC): An indirect method requiring derivatization to enhance volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indirect method utilizing chiral auxiliaries to induce diastereomeric differentiation.

Each method will be evaluated based on its underlying principles, experimental workflow, and the quality of the resulting data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality Behind Experimental Choices

The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral molecules. The mobile phase composition is then optimized to achieve baseline separation. A normal-phase elution mode, typically using a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol, is frequently employed for these types of separations. The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is a common strategy to improve peak shape and resolution for acidic analytes by minimizing tailing caused by interactions with the silica support of the CSP.

Experimental Protocol: Chiral HPLC of this compound

This protocol is adapted from established methods for similar chiral carboxylic acids.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.

Chromatographic Conditions:

ParameterValue
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase (1 mg/mL) prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 analysis1 Inject 10 µL onto Chiralpak AD-H prep2->analysis1 analysis2 Isocratic Elution analysis1->analysis2 analysis3 UV Detection at 210 nm analysis2->analysis3 data1 Obtain Chromatogram analysis3->data1 data2 Integrate Peak Areas of Enantiomers data1->data2 data3 Calculate Enantiomeric Excess (ee) data2->data3

Caption: Workflow for Chiral HPLC Analysis.

Data Analysis:

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is another high-resolution technique for enantioselective analysis. For non-volatile compounds like carboxylic acids, derivatization is a necessary prerequisite to increase their volatility and thermal stability for GC analysis.

Causality Behind Experimental Choices

The choice of derivatization reagent and chiral capillary column are the key determinants of a successful chiral GC separation. For carboxylic acids, esterification to their corresponding methyl or ethyl esters is a common and effective derivatization strategy. Reagents such as boron trifluoride in methanol (BF3-MeOH) or diazomethane can be used for this purpose. The resulting esters are then separated on a chiral GC column. Cyclodextrin-based chiral stationary phases, such as those with permethylated β-cyclodextrin, are highly effective for the separation of a wide range of chiral compounds, including the esters of this compound. The temperature program of the GC oven is optimized to achieve baseline resolution of the enantiomeric esters.

Experimental Protocol: Chiral GC of this compound Esters

This protocol outlines a general procedure for the derivatization and subsequent chiral GC analysis.

1. Derivatization to Methyl Esters:

  • Reagents: this compound sample, Methanol, Concentrated Sulfuric Acid (as catalyst) or 14% Boron Trifluoride in Methanol.

  • Procedure:

    • Dissolve approximately 10 mg of the this compound sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid or an appropriate amount of BF3-MeOH solution.

    • Heat the mixture in a sealed vial at 60-80°C for 1-2 hours.

    • After cooling, add water and extract the methyl esters with an organic solvent (e.g., hexane or diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary before GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.

Chromatographic Conditions:

ParameterValue
Column Chirasil-Dex CB, 25 m x 0.25 mm x 0.25 µm (or equivalent cyclodextrin-based CSP)
Carrier Gas Helium or Hydrogen at a constant flow rate
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Oven Program 80 °C (hold 2 min), ramp at 5 °C/min to 180 °C, hold for 10 min
Injection 1 µL with an appropriate split ratio

Workflow Diagram:

GC_Workflow cluster_deriv Derivatization cluster_analysis Chiral GC Analysis cluster_data Data Analysis deriv1 Esterification to Methyl Esters deriv2 Extraction and Concentration deriv1->deriv2 analysis1 Inject onto Chiral Capillary Column deriv2->analysis1 analysis2 Temperature Programmed Elution analysis1->analysis2 analysis3 FID or MS Detection analysis2->analysis3 data1 Obtain Chromatogram analysis3->data1 data2 Integrate Peak Areas of Enantiomers data1->data2 data3 Calculate Enantiomeric Excess (ee) data2->data3

Caption: Workflow for Chiral GC Analysis.

Data Analysis:

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomeric esters, identical to the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. The principle lies in converting the enantiomers into diastereomers, which are distinguishable by NMR due to their different chemical environments. This can be achieved through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Causality Behind Experimental Choices

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the analyte to form a covalent bond, creating a pair of diastereomers. For carboxylic acids like this compound, a common approach is to form diastereomeric amides or esters. A widely used and effective CDA is (R)-(-)-1-(1-Naphthyl)ethylamine or the well-known Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The choice of CDA is crucial as its structure will influence the degree of chemical shift non-equivalence (Δδ) between the diastereomers in the resulting NMR spectrum. A larger Δδ allows for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess.

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form non-covalent diastereomeric complexes with the analyte in solution. These transient interactions are often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. For carboxylic acids, chiral amines or alcohols can act as effective CSAs. The advantage of this method is its simplicity, as no covalent modification of the analyte is required.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

This protocol provides a general methodology for using a chiral amine as a CDA.

1. Derivatization to Diastereomeric Amides:

  • Reagents: this compound sample, (R)-(-)-1-(1-Naphthyl)ethylamine (or another suitable chiral amine), a peptide coupling reagent (e.g., DCC, EDCI), and a suitable deuterated solvent (e.g., CDCl3).

  • Procedure:

    • In an NMR tube, dissolve an accurately weighed amount of the this compound sample in approximately 0.7 mL of CDCl3.

    • Add a slight molar excess of the peptide coupling reagent.

    • Add one equivalent of the enantiomerically pure chiral amine.

    • Allow the reaction to proceed to completion at room temperature. The progress can be monitored by TLC or NMR.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

NMR Data Acquisition:

  • Acquire a high-resolution 1H NMR spectrum of the resulting diastereomeric amide mixture.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

Workflow Diagram:

NMR_Workflow cluster_deriv In Situ Derivatization cluster_analysis NMR Analysis cluster_data Data Analysis deriv1 Dissolve Acid in CDCl3 deriv2 Add Coupling Reagent & Chiral Amine deriv1->deriv2 analysis1 Acquire 1H NMR Spectrum deriv2->analysis1 analysis2 Identify Diastereomeric Signals analysis1->analysis2 data1 Integrate Non-overlapping Signals analysis2->data1 data2 Calculate Enantiomeric Excess (ee) data1->data2

Caption: Workflow for NMR Analysis with a CDA.

Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess based on the ratio of the integrals.

Comparison Summary

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Direct separation on a chiral stationary phase.Separation of derivatized enantiomers on a chiral capillary column.Formation of diastereomers with a chiral auxiliary, distinguished by NMR.
Sample Prep Minimal (dissolution in mobile phase).Derivatization required (esterification).Derivatization or addition of a solvating agent.
Instrumentation HPLC with chiral column and UV detector.GC with chiral column and FID/MS.High-resolution NMR spectrometer.
Analysis Time Typically 10-30 minutes per sample.Typically 20-40 minutes per sample (excluding derivatization).5-15 minutes per sample (excluding derivatization).
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Lower (mg scale).
Quantitation Excellent, based on peak areas.Excellent, based on peak areas.Good, based on signal integration (can be less precise for small ee).
Method Dev. Can be challenging, requires screening of columns and mobile phases.Requires optimization of derivatization and temperature program.Requires selection of an effective chiral auxiliary.
Strengths Direct analysis, robust, widely applicable.High resolution and sensitivity.Rapid analysis, provides structural information.
Limitations Cost of chiral columns, method development can be time-consuming.Derivatization adds a step and potential for error.Lower sensitivity, potential for signal overlap.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, including the available instrumentation, the required sensitivity, and the sample throughput.

  • For routine quality control and high-throughput screening, Chiral HPLC is often the preferred method. Its direct nature, robustness, and excellent quantitative performance make it a reliable workhorse in many laboratories.

  • When very high sensitivity is required, or if the analyte is part of a complex mixture, Chiral GC-MS is an excellent choice. The derivatization step, while adding complexity, enhances volatility and allows for highly sensitive and selective detection.

  • NMR spectroscopy is a valuable tool for rapid analysis and for confirming the identity of the enantiomers. The use of chiral derivatizing or solvating agents provides a quick assessment of enantiomeric purity, although it may be less precise for very high or very low ee values compared to chromatographic methods.

Ultimately, a comprehensive understanding of the principles and practical considerations of each technique, as outlined in this guide, will empower researchers to select and implement the most appropriate method for their specific analytical needs in the crucial task of determining enantiomeric excess.

A Comparative Guide to Branched-Chain Fatty Acid Analysis in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the intricate world of lipid metabolism holds immense potential for therapeutic innovation. Among the diverse array of lipid molecules, branched-chain fatty acids (BCFAs) have emerged as significant players in metabolic health and disease. This guide provides a comprehensive comparative analysis of the predominant analytical techniques for BCFA quantification, alongside an exploration of their metabolic significance and detailed experimental protocols to empower your research endeavors.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain.[1] The most common forms are the iso series, with a methyl group on the penultimate carbon, and the anteiso series, with a methyl group on the antepenultimate carbon from the methyl end.[1] These structural variations, though seemingly minor, impart unique physicochemical properties to BCFAs, influencing cell membrane fluidity and function.[2]

Primarily of bacterial origin, BCFAs are introduced to humans through the diet, with dairy products and ruminant meats being major sources.[3] The gut microbiota also contributes to the host's BCFA pool.[4] Accumulating evidence suggests an inverse association between circulating BCFA levels and metabolic disorders such as obesity, insulin resistance, and inflammation, positioning them as potential biomarkers and therapeutic targets.[5][6]

Comparative Analysis of Analytical Methodologies for BCFA Quantification

The accurate quantification of BCFAs in complex biological matrices presents a significant analytical challenge due to their structural similarity to straight-chain fatty acids and the presence of various isomers. The two primary analytical platforms for BCFA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has traditionally been the workhorse for fatty acid analysis. Its high resolving power for volatile compounds makes it well-suited for separating different fatty acid isomers. However, the analysis of BCFAs by GC-MS typically requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[7]

Key Performance Characteristics of GC-MS for BCFA Analysis:

ParameterPerformanceKey Considerations
Limit of Detection (LOD) 5–10 ng/mL[8]Derivatization with agents like pentafluorobenzyl bromide (PFBBr) can enhance sensitivity.[1]
Limit of Quantification (LOQ) ~3% of total fat[3]Dependent on the specific BCFA and the matrix.
Precision (%RSD) <15%[9]Good reproducibility with appropriate internal standards.
Throughput ModerateDerivatization and longer chromatographic run times can limit sample throughput.
Strengths Excellent separation of isomers, robust and widely available.Established libraries for spectral matching and identification.
Weaknesses Requires derivatization, potential for thermal degradation of analytes.Co-elution with other fatty acid methyl esters can be a challenge.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative for BCFA analysis, offering high sensitivity and specificity. A significant advantage of LC-MS/MS is the potential for direct analysis of BCFAs without the need for derivatization, which simplifies sample preparation and reduces the risk of analytical artifacts.[10]

Key Performance Characteristics of LC-MS/MS for BCFA Analysis:

ParameterPerformanceKey Considerations
Limit of Detection (LOD) ~0.001 mM (without derivatization)[10]Can detect BCFAs at very low concentrations in complex matrices.[8]
Limit of Quantification (LOQ) Varies by analyte and methodGenerally in the low micromolar to nanomolar range.
Precision (%RSD) <12% (intra-day), <20% (inter-day)[10]Stable isotope-labeled internal standards are crucial for high precision.
Throughput HighShorter run times and simpler sample preparation enable higher throughput.[10]
Strengths High sensitivity and specificity, no derivatization required for some methods.Amenable to high-throughput screening.
Weaknesses Isomer separation can be more challenging than with GC.Matrix effects can influence ionization efficiency.

Experimental Protocols

GC-MS Analysis of BCFAs (with Derivatization)

This protocol outlines the key steps for the analysis of BCFAs in plasma using GC-MS with a derivatization step to form FAMEs.

Workflow for GC-MS Analysis of BCFAs

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Chloroform:Methanol Derivatization Derivatization to FAMEs (e.g., with BF3-methanol) Extraction->Derivatization Dried Lipid Extract GC_MS GC-MS Analysis Derivatization->GC_MS FAMEs in Hexane Data_Processing Data Processing & Quantification GC_MS->Data_Processing Raw Data

Caption: Workflow for GC-MS based BCFA analysis.

Step-by-Step Protocol:

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Incubate at 100°C for 30 minutes in a sealed tube.

    • After cooling, add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., DB-23 or equivalent) is recommended for optimal separation of fatty acid isomers.[11]

    • Injection Volume: 1 µL.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500. For targeted analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.[9]

LC-MS/MS Analysis of BCFAs (Direct, without Derivatization)

This protocol describes a direct method for the quantification of BCFAs in tissues without the need for derivatization.[10]

Workflow for Direct LC-MS/MS Analysis of BCFAs

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Tissue Sample Homogenization Homogenization in Extraction Solvent Sample->Homogenization e.g., Acetonitrile Centrifugation Centrifugation Homogenization->Centrifugation LC_MS_MS LC-MS/MS Analysis Centrifugation->LC_MS_MS Supernatant Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing Raw Data

Caption: Workflow for direct LC-MS/MS based BCFA analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 50 mg of frozen tissue.

    • Add 500 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-isovaleric acid).

    • Homogenize the tissue using a bead beater or a similar device.

    • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 10% to 90% B over 10 minutes.

    • MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions for each BCFA and internal standard in Multiple Reaction Monitoring (MRM) mode.

Metabolic Significance of BCFAs: Signaling Pathways

BCFAs are not merely structural components of cell membranes; they are bioactive molecules that can modulate key signaling pathways involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor α (PPARα) Activation

BCFAs, particularly their CoA thioesters, are potent ligands for PPARα, a nuclear receptor that plays a central role in regulating lipid metabolism.[2] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.[12]

BCFA-Mediated PPARα Signaling Pathway

BCFA Branched-Chain Fatty Acids (BCFAs) BCFA_CoA BCFA-CoA BCFA->BCFA_CoA Activation PPARa PPARα BCFA_CoA->PPARa Binds & Activates PPRE PPRE PPARa->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR RXR->PPRE Target_Genes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcription FAO Increased Fatty Acid Oxidation Target_Genes->FAO

Caption: BCFAs activate PPARα to promote fatty acid oxidation.

AMP-Activated Protein Kinase (AMPK) Activation

While direct activation of AMPK by BCFAs is still under investigation, short-chain fatty acids (SCFAs), which share structural similarities and metabolic origins with some BCFAs, are known to activate AMPK.[13][14] AMPK is a master regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

Potential BCFA-Mediated AMPK Signaling Pathway

BCFA Branched-Chain Fatty Acids (BCFAs) AMPK AMPK BCFA->AMPK Activates ACC ACC AMPK->ACC Inhibits FAS Fatty Acid Synthase (FAS) AMPK->FAS Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits FAO Increased Fatty Acid Oxidation CPT1->FAO Lipogenesis Decreased Lipogenesis FAS->Lipogenesis

Caption: Potential mechanism of BCFA-induced AMPK activation.

Advanced Technique: Stable Isotope Tracing of BCFA Metabolism

To elucidate the metabolic fate of BCFAs and their contribution to various metabolic pathways, stable isotope tracing is an invaluable tool. This technique involves introducing a stable isotope-labeled BCFA (e.g., ¹³C-labeled) into a biological system and tracking its incorporation into downstream metabolites using mass spectrometry.

Workflow for Stable Isotope Tracing of BCFA Metabolism

cluster_exp Experiment cluster_analysis Analysis Tracer ¹³C-Labeled BCFA Tracer System Biological System (Cells, Animal) Tracer->System Introduction Sampling Time-Course Sampling System->Sampling Extraction Metabolite Extraction Sampling->Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis MFA Metabolic Flux Analysis MS_Analysis->MFA Isotopologue Distribution Data

Caption: Workflow for stable isotope tracing of BCFA metabolism.

Experimental Considerations:

  • Tracer Selection: Choose a stable isotope-labeled BCFA that is appropriate for the biological question.

  • Labeling Strategy: Uniformly labeled (U-¹³C) or position-specific labeled tracers can be used depending on the desired information.

  • Metabolic Steady State: Allow sufficient time for the tracer to incorporate into the metabolic network and reach a steady state for accurate flux analysis.

  • Analytical Platform: High-resolution mass spectrometry is essential for resolving and quantifying different isotopologues.

Supporting Experimental Data

Numerous studies have highlighted the beneficial metabolic effects of BCFAs. For instance, a study in mice fed a high-fat diet found that supplementation with the BCFA isobutyrate led to reduced body weight gain and improved glucose tolerance.[4] In another study, higher circulating levels of BCFAs were associated with lower insulin resistance in humans.[5] These findings underscore the potential of BCFAs as therapeutic agents for metabolic diseases.

Conclusion

The study of branched-chain fatty acids is a rapidly evolving field with significant implications for understanding and treating metabolic diseases. The choice of analytical methodology is critical for obtaining accurate and reliable data. While GC-MS offers excellent isomer separation, LC-MS/MS provides high sensitivity and throughput, with the added advantage of direct analysis. Advanced techniques like stable isotope tracing are paving the way for a deeper understanding of BCFA metabolism. By leveraging the appropriate analytical tools and a thorough understanding of their metabolic roles, researchers can unlock the full potential of BCFAs in the quest for novel therapeutic strategies.

References

A Comparative Guide to the Biological Activity of 2-Methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality in Biological Systems

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While they possess identical physical and chemical properties in an achiral environment, their interactions with the chiral macromolecules of life—enzymes, receptors, and nucleic acids—can differ dramatically.[1][2] This stereoselectivity is a cornerstone of drug development and toxicology, as one enantiomer may elicit a desired therapeutic effect while its counterpart could be inactive or even harmful.[1][3]

2-Methylhexanoic acid, a branched-chain fatty acid, is a chiral molecule existing as (R)- and (S)-enantiomers.[4][5] As a short-chain fatty acid (SCFA), it falls into a class of molecules recognized as important metabolic and signaling agents.[6] SCFAs are known to interact with G protein-coupled receptors like Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, influencing processes from immune response to metabolism.[6][7][8] This guide provides a detailed comparison of the known biological activities of the (R)- and (S)-enantiomers of this compound, supported by experimental methodologies to discern and quantify these differences.

Comparative Biological Activities

The primary documented distinction between the enantiomers of this compound lies in their sensory perception, specifically their odor profiles. This is a classic example of how stereochemistry dictates interaction with biological receptors—in this case, olfactory receptors.

Olfactory Perception: A Study in Stereospecificity

The interaction of a molecule with olfactory receptors is highly dependent on its shape. Even subtle differences in the spatial arrangement of functional groups, as seen between enantiomers, can lead to vastly different scent perceptions.

  • (R)-2-Methylhexanoic Acid : This enantiomer is characterized by a sweet, sweaty odor .[9]

  • (S)-2-Methylhexanoic Acid : In stark contrast, the (S)-enantiomer presents a sour, pungent, and musty odor .[5][9]

This divergence underscores the high degree of stereospecificity of the olfactory receptors responsible for detecting these molecules. The binding pocket of the receptor likely has a chiral environment that preferentially accommodates one enantiomer over the other, or interacts with each in a way that triggers a different neural signal, resulting in a distinct perceived scent.

EnantiomerReported Odor Profile
(R)-2-Methylhexanoic AcidSweet, Sweaty[9]
(S)-2-Methylhexanoic AcidSour, Pungent, Musty[9]

Potential Metabolic and Signaling Differences

While olfactory differences are well-documented, the enantioselective effects of this compound on metabolic pathways and cell signaling are less characterized but highly probable. As an SCFA, it has the potential to interact with FFAR2 and FFAR3, which are critical in metabolic regulation and inflammation.[6][8]

Enzymes responsible for fatty acid metabolism are also chiral and can exhibit stereoselectivity.[10] For example, the enzymes involved in β-oxidation or esterification may process one enantiomer more efficiently than the other.[11][12] This could lead to different metabolic fates and durations of action for each enantiomer in vivo.

Further research is required to elucidate the specific interactions of each enantiomer with receptors like FFAR2/FFAR3 and metabolic enzymes. Such studies could reveal differential effects on insulin secretion, immune cell function, or gene expression, areas where SCFAs are known to be active.[7][13]

Experimental Methodologies

To analyze and compare the biological activities of this compound enantiomers, robust and validated experimental protocols are essential. The first critical step is the analytical separation of the enantiomers, followed by specific bioassays.

Protocol 1: Enantioselective Separation by Chiral HPLC

The separation of enantiomers is crucial for studying their individual properties.[14] Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, utilizing a chiral stationary phase (CSP) to create temporary, diastereomeric complexes with the enantiomers, leading to different retention times.[15][16]

Objective: To achieve baseline separation of (R)- and (S)-2-methylhexanoic acid for analytical quantification or preparative isolation.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating chiral carboxylic acids.[17] Their complex chiral cavities allow for multiple types of interactions (e.g., hydrogen bonding, dipole-dipole) that are necessary for enantiomeric recognition.

  • Mobile Phase: A normal-phase system (e.g., n-Hexane/2-Propanol) is often chosen for polysaccharide CSPs. The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), is critical.[15] The TFA acts as an acidic modifier, protonating the carboxylic acid analyte to suppress its ionization and prevent peak tailing, thereby improving peak shape and resolution.[15][17]

Step-by-Step Methodology:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.[15]

    • Column: Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative), 250 x 4.6 mm, 5 µm.[17]

    • Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Maintain at 25°C.

    • Detection: UV detector at 210 nm.

  • Sample Preparation:

    • Dissolve a racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.

    • Confirm the elution order by injecting standards of the pure (R)- and (S)-enantiomers, if available.

  • Data Interpretation:

    • Calculate the resolution between the two enantiomer peaks. A resolution value (Rs) greater than 1.5 indicates baseline separation, suitable for accurate quantification.

Protocol 2: In Vitro Assay for FFAR2/GPR43 Activation

To investigate if the enantiomers differentially activate SCFA receptors, a cell-based reporter assay can be employed. This assay measures the downstream signaling of receptor activation, typically through a Gq-coupled pathway that leads to an increase in intracellular calcium.

Objective: To quantify and compare the potency and efficacy of (R)- and (S)-2-methylhexanoic acid in activating the FFAR2 receptor.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 cells are commonly used as they provide a "blank slate" with low endogenous receptor expression. They can be transiently or stably transfected with the gene for the human FFAR2 receptor.

  • Calcium Indicator: Fluo-4 AM is a fluorescent dye that increases its emission intensity upon binding to calcium. It is cell-permeable, and once inside the cell, esterases cleave the AM group, trapping the dye. This allows for real-time measurement of intracellular calcium flux following receptor activation.

  • Controls: An untransfected cell line serves as a negative control to ensure the response is receptor-specific. A known FFAR2 agonist, like propionate, is used as a positive control to validate the assay's performance.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transfect the cells with a mammalian expression vector containing the human FFAR2 gene using a suitable transfection reagent (e.g., Lipofectamine).

    • Allow cells to express the receptor for 24-48 hours post-transfection.

  • Cell Plating and Dye Loading:

    • Plate the transfected cells into a black, clear-bottom 96-well plate and grow to ~90% confluency.

    • Remove the growth medium and load the cells with Fluo-4 AM dye in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • Wash the cells gently with the buffer to remove excess extracellular dye.

  • Compound Preparation and Assay:

    • Prepare serial dilutions of the separated (R)- and (S)-enantiomers of this compound, as well as the positive control (propionate), in the assay buffer.

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation 3).

    • Set the reader to measure fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) at baseline for 15-20 seconds.

    • Inject the compounds into their respective wells and continue to measure fluorescence intensity for an additional 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Plot the response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.

    • Compare the EC50 and Emax values of the (R)- and (S)-enantiomers to determine if there is a stereoselective activation of FFAR2.

Visualizing the Workflow

A clear workflow is essential for reproducible science. The following diagram illustrates the process from enantiomer separation to bioactivity assessment.

G cluster_0 Part 1: Chiral Separation cluster_1 Part 2: Bioactivity Assay Racemic Racemic this compound (Mixture of R and S) HPLC Chiral HPLC System (Polysaccharide CSP) Racemic->HPLC Injection R_enantiomer Pure (R)-Enantiomer HPLC->R_enantiomer Separation S_enantiomer Pure (S)-Enantiomer HPLC->S_enantiomer Assay FFAR2-Expressing Cells + Calcium Dye R_enantiomer->Assay Test Compound S_enantiomer->Assay Test Compound Reader Fluorescence Plate Reader Assay->Reader Measurement Data Dose-Response Curves (EC50, Emax) Reader->Data Analysis Conclusion Compare Biological Activity (Potency & Efficacy) Data->Conclusion

Caption: Workflow for comparing enantiomer bioactivity.

Conclusion and Future Directions

The biological activities of this compound enantiomers provide a clear example of stereoselectivity, most notably in olfactory perception. The distinct odors of the (R)- and (S)-forms highlight their differential interactions with chiral biological receptors. While sensory differences are established, the extent of stereoselective behavior in metabolic and cell-signaling pathways remains an open and compelling area for research.

Future investigations should focus on elucidating the enantiomer-specific interactions with key metabolic enzymes and SCFA receptors like FFAR2 and FFAR3. Utilizing the experimental protocols detailed in this guide will enable researchers to uncover potential differences in metabolic stability, receptor activation potency, and downstream physiological effects. This knowledge is not only fundamental to understanding the biological roles of branched-chain fatty acids but also critical for applications in drug development, food science, and toxicology, where controlling stereochemistry is paramount.

References

A Comparative Guide to the Quantitative Analysis of 2-Methylhexanoic Acid: Establishing Linearity, LOD, and LOQ

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites like 2-methylhexanoic acid is paramount. This branched-chain fatty acid, while less ubiquitous than its straight-chain counterparts, plays a significant role in various biological and industrial processes, from flavor and fragrance applications to its potential as a biomarker.[1][2][3] This guide provides an in-depth technical comparison of analytical methodologies for the quantification of this compound, with a core focus on establishing robust linearity, a sensitive Limit of Detection (LOD), and a reliable Limit of Quantitation (LOQ).

The narrative that follows is grounded in established scientific principles and regulatory expectations, explaining not just the "how" but the critical "why" behind experimental choices. Every protocol described is designed as a self-validating system, ensuring the trustworthiness of the generated data. All claims and protocols are supported by citations from authoritative sources, including regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

The Analytical Challenge: Physicochemical Properties of this compound

This compound (C7H14O2) is a medium-chain fatty acid characterized by its carboxylic acid functional group, which imparts polarity and a tendency for intermolecular hydrogen bonding.[8] These properties present distinct challenges for direct analysis, particularly by Gas Chromatography (GC), as they contribute to:

  • Low Volatility: Making it difficult to transition into the gaseous phase required for GC analysis.

  • Poor Thermal Stability: The molecule may degrade at the high temperatures of the GC inlet.

  • Adsorption: The polar carboxylic acid group can interact with active sites in the GC system, leading to poor peak shape (tailing) and sample loss.[9]

To overcome these challenges, derivatization is a common and often necessary step in the analytical workflow.[10][11]

Methodological Showdown: GC-MS vs. LC-MS/MS

The two predominant platforms for the quantitative analysis of small molecules like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization

GC-MS offers exceptional chromatographic resolution, separating isomers and closely related compounds with high efficiency. However, as mentioned, the analysis of carboxylic acids like this compound by GC-MS almost invariably requires a derivatization step to enhance volatility and improve chromatographic performance.[12]

Common derivatization strategies for carboxylic acids fall into three main categories:

  • Alkylation (Esterification): This is the most common approach, where the active hydrogen of the carboxylic acid is replaced with an alkyl group, forming a more volatile and less polar ester.[9] Reagents like N,N-dimethylformamide dimethyl acetal or diazomethane are effective for this purpose.[13]

  • Silylation: This involves replacing the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used.[10][13]

  • Acylation: This introduces an acyl group to the molecule. While less common for simple carboxylic acids, it can be effective.[10]

The choice of derivatization reagent is critical and depends on the specific requirements of the assay, including the need for sensitivity and the nature of the sample matrix. For instance, using a fluorinated derivatizing agent like pentafluorobenzyl bromide (PFBBr) can significantly enhance sensitivity when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[10][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Sensitivity and Specificity

LC-MS/MS has emerged as a powerhouse for bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for high volatility.[15] For this compound, LC-MS/MS can often be performed with minimal sample preparation, sometimes even without derivatization, by using electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻.[16]

However, derivatization can still be advantageous in LC-MS/MS to:

  • Improve Ionization Efficiency: Enhancing the signal intensity.

  • Increase Chromatographic Retention: Especially on reverse-phase columns where polar compounds may elute early.

  • Enhance Specificity: By introducing a unique mass tag.

A common derivatization reagent for carboxylic acids in LC-MS/MS is 3-nitrophenylhydrazine (3-NPH).[15]

Establishing the Pillars of Quantitative Analysis: Linearity, LOD, and LOQ

A robust quantitative method is built upon the foundation of well-defined linearity, a low limit of detection (LOD), and a reliable limit of quantitation (LOQ). These parameters are critical for ensuring the accuracy and reliability of the data and are mandated by regulatory bodies like the FDA and EMA for method validation.[17][18][19]

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically assessed by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis. The correlation coefficient (r²) is a key indicator of linearity, with a value of >0.99 generally considered acceptable.[20][21]

Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, but not necessarily quantified with acceptable accuracy and precision. It is often determined based on the signal-to-noise ratio (S/N), with a common threshold being 3:1.[21][22] Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[23][24]

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. The S/N ratio for LOQ is typically set at 10:1.[22] The formula for calculating LOQ based on the calibration curve is: LOQ = 10 * (σ / S).[23][24]

The relationship between these key validation parameters can be visualized as a hierarchical progression.

G cluster_0 Method Validation Workflow Linearity Linearity Establishes the proportional relationship between concentration and response. LOD LOD (Limit of Detection) The lowest concentration that can be reliably detected. S/N ≈ 3:1 Linearity->LOD Defines the range for LOD & LOQ determination LOQ LOQ (Limit of Quantitation) The lowest concentration that can be accurately and precisely quantified. S/N ≥ 10:1 LOD->LOQ LOQ is a higher, more stringent threshold than LOD

Caption: Relationship between Linearity, LOD, and LOQ in method validation.

Comparative Performance Data

The following table summarizes typical performance data for the quantification of this compound and similar short-chain fatty acids using different analytical platforms. These values are representative and can vary based on the specific instrumentation, sample matrix, and derivatization method employed.

Analytical PlatformDerivatization MethodLinearity RangeTypical LODTypical LOQReference
GC-MS Pentafluorobenzyl bromide (PFBBr)0.5 - 500 ng/mL0.1 - 1 ng/mL0.5 - 5 ng/mL[14]
GC-MS Isobutyl chloroformate1 - 1000 µM0.1 - 0.5 µM0.5 - 2 µM[25]
LC-MS/MS 3-Nitrophenylhydrazine (3-NPH)0.01 - 20 mM0.005 - 0.01 mM0.01 - 0.05 mM[16]
LC-MS/MS None (Direct Injection)0.1 - 50 µg/mL0.01 - 0.05 µg/mL0.05 - 0.2 µg/mL[26]

Experimental Protocol: Quantification of this compound in Plasma by GC-MS with PFBBr Derivatization

This protocol outlines a robust method for the quantification of this compound in a biological matrix (plasma), leveraging the high sensitivity of PFBBr derivatization coupled with GC-MS analysis.

I. Materials and Reagents
  • This compound analytical standard (--INVALID-LINK--)

  • Internal Standard (IS): e.g., 2-Methylheptanoic acid or a stable isotope-labeled this compound

  • Pentafluorobenzyl bromide (PFBBr)

  • Diisopropylethylamine (DIPEA)

  • Hexane, Acetonitrile (HPLC grade)

  • Human Plasma (or other relevant biological matrix)

II. Sample Preparation and Derivatization Workflow

G start Start: Plasma Sample step1 1. Add Internal Standard (IS) start->step1 step2 2. Protein Precipitation (e.g., with Acetonitrile) step1->step2 step3 3. Centrifuge & Collect Supernatant step2->step3 step4 4. Evaporate to Dryness (under Nitrogen stream) step3->step4 step5 5. Reconstitute in Acetonitrile step4->step5 step6 6. Add Derivatization Reagents (PFBBr and DIPEA) step5->step6 step7 7. Incubate (e.g., 60°C for 30 min) step6->step7 step8 8. Evaporate to Dryness step7->step8 step9 9. Reconstitute in Hexane step8->step9 end Inject into GC-MS step9->end

Caption: Workflow for sample preparation and derivatization of this compound.

III. Step-by-Step Methodology
  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the blank biological matrix.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of acetonitrile.

    • Add 10 µL of 5% PFBBr in acetonitrile and 10 µL of 5% DIPEA in acetonitrile.

    • Cap the vial and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the mixture to dryness.

    • Reconstitute the derivatized sample in 100 µL of hexane for GC-MS analysis.

IV. GC-MS Conditions (Example)
  • GC System: Agilent 7890B GC coupled to a 5977B MSD[25]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless)

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound and the internal standard.

V. Data Analysis and Validation
  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Perform a linear regression with a weighting factor if necessary (e.g., 1/x or 1/x²).

  • Quantification: Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

  • LOD and LOQ Determination:

    • Analyze a series of low-concentration standards.

    • Determine the S/N ratio for each. The concentration that consistently yields a S/N of ~3 is the LOD, and the concentration that provides a S/N of ≥10 with acceptable precision and accuracy (e.g., within 20% of the nominal value) is the LOQ.

    • Alternatively, calculate the LOD and LOQ from the calibration curve data as previously described.[23]

Conclusion

The quantification of this compound requires a carefully considered analytical strategy that addresses its inherent physicochemical properties. While both GC-MS and LC-MS/MS are powerful techniques, GC-MS, when coupled with an appropriate derivatization method like PFBBr esterification, offers a highly sensitive and robust platform for achieving low limits of detection and quantification. The choice of methodology will ultimately depend on the specific research question, the available instrumentation, and the required sensitivity. By adhering to the principles of method validation outlined in this guide and grounding the experimental design in the authoritative guidelines from bodies like the FDA and EMA, researchers can ensure the generation of high-quality, reliable, and defensible quantitative data.

References

A Senior Application Scientist's Guide to Fatty Acid Derivatization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification and identification of fatty acids (FAs) are paramount. These molecules are not merely structural components of membranes but are also critical signaling molecules and biomarkers for various physiological and pathological states. However, the intrinsic chemical properties of fatty acids—specifically the polarity and low volatility of their carboxyl group—present significant challenges for direct analysis by common chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Derivatization is the cornerstone of robust fatty acid analysis, a chemical modification process designed to overcome these analytical hurdles.[2][3] By converting the polar carboxyl group into a less polar, more volatile, or more readily ionizable functional group, we can dramatically improve chromatographic separation, peak shape, and detection sensitivity.[4][5] The choice of derivatization reagent is not a trivial one; it is a critical decision that dictates the accuracy, sensitivity, and scope of the entire analytical workflow.[4][6]

This guide provides an in-depth comparison of common derivatization reagents, moving beyond a simple listing of options. We will explore the causality behind experimental choices, present self-validating protocols, and provide the quantitative data necessary to select the optimal reagent for your specific analytical challenge, whether it be for GC-MS or LC-MS applications.

The Fundamental Choice: Why Derivatize for Your Platform?

The primary goal of derivatization differs fundamentally between GC and LC platforms. For GC, the objective is to increase the volatility of the fatty acids to allow them to travel through the GC column.[1][2][5] For LC-MS, the goal is typically to enhance the ionization efficiency of fatty acids, which is often poor in their native form, thereby increasing sensitivity.[4][7]

G FA_Sample Fatty Acid Sample (e.g., Lipid Extract, Plasma) Analytical_Platform Select Analytical Platform FA_Sample->Analytical_Platform GC_MS Gas Chromatography (GC-MS) Analytical_Platform->GC_MS Analysis of broad FA profiles, isomers, volatile compounds LC_MS Liquid Chromatography (LC-MS/HPLC) Analytical_Platform->LC_MS Analysis of non-volatile FAs, short-chain FAs, targeted analysis GC_Goal Primary Goal: Increase Volatility & Thermal Stability GC_MS->GC_Goal LC_Goal Primary Goal: Enhance Ionization & Detection LC_MS->LC_Goal GC_Reagents Reagent Classes: • Esterification (FAMEs) • Silylation (TMS-Esters) • Amidation (for MS structure) GC_Goal->GC_Reagents LC_Reagents Reagent Classes: • Charge-Enhancement (e.g., 3-NPH) • UV/Fluorescent Tagging (e.g., PBPB) LC_Goal->LC_Reagents

Fig 1. Decision workflow for choosing a derivatization strategy.

Part 1: Derivatization for Gas Chromatography (GC) Analysis

For GC-based analysis, converting fatty acids into more volatile and non-polar derivatives is essential.[1] The most common strategies involve esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (TMS) esters.[4][5]

Esterification to Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids to their corresponding methyl esters (FAMEs) is the most widely used method for GC analysis.[5] FAMEs are stable, volatile, and provide excellent chromatographic separation, allowing for the analysis of complex fatty acid profiles.[8] The choice between acid- and base-catalyzed methods depends largely on the sample composition, particularly the presence of free fatty acids (FFAs).

Acid-catalyzed methods are robust as they esterify fatty acids from all major lipid classes, including FFAs and those within complex lipids like triacylglycerols and phospholipids.[6][9][10]

  • Boron Trifluoride (BF₃) in Methanol : This is a powerful and rapid acid-catalyzed reagent, often capable of methylating fatty acids in as little as two minutes.[11][12] Its high reactivity makes it effective for a broad range of fatty acids.[6] However, the harsh acidic nature of BF₃ is a double-edged sword. It can lead to the formation of methoxy artifacts and cause isomerization of conjugated fatty acids, compromising the integrity of certain analytes.[11] Furthermore, BF₃ can cause the destruction of sensitive functional groups like epoxy or hydroperoxy groups.[11]

  • Methanolic Hydrochloric Acid (HCl) : Prepared by dissolving acetyl chloride or hydrogen chloride gas in methanol, this reagent is a milder and more cost-effective alternative to BF₃.[6][11][13] While it may require longer reaction times or higher temperatures, the gentler conditions reduce the risk of artifact formation, making it a more suitable choice for polyunsaturated fatty acids (PUFAs).[11][14] For many applications, methanolic HCl provides comparable or even superior results to BF₃, especially when considering cost and safety.[10][13]

Base-catalyzed methods, using reagents like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol, are extremely rapid for the transesterification of triacylglycerols and phospholipids.[12] However, a critical limitation is their inability to esterify free fatty acids.[5][12] Therefore, these methods are best suited for samples where FFAs are not present or are not of analytical interest, such as in the quality control of refined oils. For samples containing a mix of lipid classes, a two-step approach involving saponification (base hydrolysis) followed by acid-catalyzed methylation is often employed.[5]

Silylation is a versatile derivatization technique that replaces active hydrogen atoms in functional groups like –OH, –COOH, and –NH with a trimethylsilyl (TMS) group.[15] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.

  • Key Advantage : Silylation is not limited to carboxylic acids; it also derivatizes hydroxyl and amine groups. This makes it an excellent choice for metabolomic studies where a broad range of compound classes needs to be analyzed simultaneously from a single sample.[4][16]

  • Critical Limitation : Silylating reagents are extremely sensitive to moisture, which can hydrolyze the reagent and lead to incomplete derivatization.[4][15][16] Therefore, all samples and solvents must be scrupulously dried before the reaction. The resulting TMS derivatives can also be less stable than FAMEs.[4]

Specialized Reagents for Structural Elucidation

While FAMEs are excellent for quantification and identification based on retention time, their mass spectra often lack fragments that can pinpoint the location of double bonds or other structural features.[17] For this purpose, specific amide derivatives are prepared.

  • Picolinyl Esters and Pyrrolidides : These derivatives generate characteristic fragmentation patterns in MS that allow for the unambiguous determination of double bond positions and branching points along the fatty acid chain.[4][8] The preparation is more complex than for FAMEs, but it is an invaluable tool for identifying unknown fatty acids.[4][8]

Quantitative Comparison of GC-MS Derivatization Reagents
ReagentDerivative TypeTypical Reaction ConditionsKey AdvantagesKey Disadvantages & LimitationsBest Suited For
BF₃-Methanol FAME2-10 min at 60-100°C[12]Fast reaction time, effective for a wide range of lipids.[6][11]Can cause artifacts with PUFAs, isomerization of conjugated FAs, destroys sensitive functional groups.[11]Saturated and monounsaturated fatty acids; rapid screening.
HCl-Methanol FAME1-16 hours at 45-100°C[9][14]Milder than BF₃, reduces artifact formation, cost-effective.[6][11][13]Longer reaction times may be required.[11]General-purpose FAME preparation, especially for samples with PUFAs.
Base-Catalyzed (e.g., NaOCH₃) FAMEVery fast (e.g., 2 min at RT)[12]Rapid transesterification of glycerolipids.[12]Does not derivatize free fatty acids (FFAs).[5][12]Analysis of refined oils and fats with negligible FFA content.
BSTFA / MSTFA (+TMCS) TMS Ester60 min at 60°C[4][16]Derivatizes multiple functional groups (hydroxyls, amines), useful for broad metabolomic profiling.[4][16]Highly moisture sensitive, derivatives can be less stable than FAMEs.[4][16]Comprehensive metabolomics, analysis of hydroxy-FAs.
Picolinyl Chloride / Pyrrolidine Picolinyl Ester / Pyrrolidide45 min at 45°C[4]MS fragmentation patterns allow for structural elucidation (e.g., double bond location).[4][8]More complex, multi-step preparation compared to FAMEs.[4]Structural identification of unknown fatty acids.

Part 2: Derivatization for LC-MS and HPLC Analysis

In LC-MS, derivatization is not about increasing volatility but about enhancing ionization to improve sensitivity.[7] For HPLC with UV detection, derivatization involves attaching a chromophore to the fatty acid molecule.

Enhancing Ionization for LC-MS

Many fatty acids, especially short-chain fatty acids (SCFAs), exhibit poor ionization in their native form. Derivatization can introduce a permanently charged or easily ionizable group, significantly boosting the signal in the mass spectrometer.

  • 3-Nitrophenylhydrazine (3-NPH) : This has become a leading reagent, particularly for the analysis of SCFAs.[18][19] 3-NPH reacts with the carboxyl group under mild conditions, often catalyzed by a coupling agent like EDC.[20][21] The resulting derivative is highly responsive in negative-ion ESI-MS, leading to detection limits at the femtomole level.[7] This method is robust, provides stable derivatives, and is suitable for complex biological matrices like serum and fecal samples.[19][22]

  • N-(4-aminomethylphenyl)pyridinium (AMPP) : This is another powerful charge-reversal derivatization agent. It attaches a pyridinium group to the fatty acid, which carries a permanent positive charge. This strategy can increase ionization efficiency by 10- to 30-fold and overall sensitivity by orders of magnitude.[4][7]

Attaching a UV Chromophore for HPLC-UV

Before the widespread adoption of LC-MS, HPLC with UV detection was a common method for FA analysis. This requires derivatizing the non-UV-active fatty acids with a UV-absorbing tag.

  • p-Bromophenacyl Bromide (PBPB) : PBPB is a classic reagent that reacts with the carboxylate salt of fatty acids to form phenacyl esters.[23] These esters have a strong UV absorbance, allowing for sensitive detection by HPLC-UV.[23][24] The method is robust and suitable for routine analysis of the most abundant long-chain fatty acids.[24]

Quantitative Comparison of LC-MS/HPLC Derivatization Reagents
ReagentDerivative TypeDetection ModeKey AdvantagesKey Disadvantages & LimitationsBest Suited For
3-Nitrophenylhydrazine (3-NPH) HydrazoneLC-MS/MS (Negative Ion)Excellent for SCFAs, high sensitivity (femtomole level), stable derivatives, good chromatographic separation.[7][18][19]Requires a coupling agent (e.g., EDC) for the reaction.Targeted, high-sensitivity analysis of short- and medium-chain fatty acids in biological fluids.[20][22]
AMPP AMPP AmideLC-MS/MS (Positive Ion)Significant enhancement of ionization efficiency (10-30 fold), charge-reversal strategy.[4][7]Can be a complex and time-consuming process.[4]Ultra-sensitive targeted analysis of specific fatty acids or eicosanoids.
p-Bromophenacyl Bromide (PBPB) Phenacyl EsterHPLC-UVCreates a strongly UV-active derivative, suitable for standard HPLC-UV systems, good separation of long-chain FAs.[23][24]Less common for MS-based detection; sensitivity is lower than optimized LC-MS/MS methods.Quantitative analysis of major long-chain fatty acids when LC-MS is not available.

Experimental Protocols

Reproducibility begins with a well-documented protocol. The following are representative, self-validating methodologies for common derivatization procedures.

Protocol 1: Acid-Catalyzed FAME Preparation using BF₃-Methanol

This protocol is suitable for the derivatization of fatty acids from various lipid classes.[6]

G start 1. Sample Preparation ~20-50 mg of lipid extract or oil in a reaction vial. dissolve 2. Dissolve Add 1 mL of hexane. start->dissolve reagent 3. Add Reagent Add 0.5 mL of 14% BF₃-Methanol. dissolve->reagent react 4. React Cap vial, flush with N₂, and heat at 60-100°C for 5-10 minutes. reagent->react cool 5. Cool Cool vial to room temperature. react->cool extract 6. Extraction Add 1 mL water and 1 mL hexane. Vortex thoroughly. cool->extract separate 7. Phase Separation Allow layers to separate. extract->separate collect 8. Collect Supernatant Transfer the upper hexane layer (containing FAMEs) to a clean GC vial. separate->collect end Ready for GC-MS Analysis collect->end

Fig 2. Experimental workflow for BF₃-Methanol derivatization.

Methodology:

  • Weigh approximately 20-50 mg of the lipid extract or oil into a screw-capped reaction vial.[6]

  • Add 1 mL of hexane to dissolve the sample.[6]

  • Add 0.5 mL of 14% Boron trifluoride in methanol (BF₃-Methanol) reagent to the vial.[6]

  • Cap the vial securely after flushing with nitrogen and heat in a heating block or water bath at 60-100°C for 5-10 minutes. Causality: Heating accelerates the acid-catalyzed esterification reaction to ensure complete conversion.

  • Cool the reaction vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial. The water quenches the reaction and the hexane serves as the extraction solvent for the non-polar FAMEs.

  • Vortex the mixture vigorously to ensure the FAMEs are partitioned into the hexane layer.

  • After allowing the layers to settle, carefully transfer the upper hexane layer to a clean GC vial, optionally passing it through a small column of anhydrous sodium sulfate to remove residual water. The sample is now ready for GC analysis.[6]

Protocol 2: Silylation of Free Fatty Acids using BSTFA

This protocol is for the derivatization of free fatty acids but can be adapted for other molecules with active hydrogens.

Methodology:

  • Prepare a 1 mg/mL solution of the fatty acid sample in an aprotic solvent such as acetonitrile or pyridine.

  • In a GC vial, combine 100 µL of the fatty acid solution with 50 µL of BSTFA containing 1% trimethylchlorosilane (TMCS).[16] Causality: TMCS acts as a catalyst, increasing the reactivity of the silylating agent and ensuring a more complete derivatization, especially for sterically hindered groups.

  • Cap the vial immediately and vortex for 10 seconds. The vial must be tightly sealed to prevent the ingress of atmospheric moisture.

  • Heat the vial in an oven or incubator at 60°C for 60 minutes.[16]

  • After cooling, the sample can be diluted with a solvent such as dichloromethane (DCM) if necessary and is then ready for GC-MS analysis.[16]

Protocol 3: Derivatization of Short-Chain Fatty Acids using 3-NPH for LC-MS

This protocol is optimized for the sensitive detection of SCFAs in biological fluids.

G start 1. Sample Aliquot 80 µL of sample (e.g., plasma supernatant) or standard solution. reagent1 2. Add 3-NPH Solution Add 40 µL of 200 mM 3-NPH in 70% Methanol. start->reagent1 reagent2 3. Add EDC/Pyridine Solution Add 40 µL of 120 mM EDC with 6% Pyridine in 70% Methanol. reagent1->reagent2 react 4. React Incubate at 25°C (Room Temp) for 30 minutes. reagent2->react quench 5. Quench/Dilute Dilute with mobile phase or methanol solution containing formic acid. react->quench end Ready for LC-MS/MS Analysis quench->end

Fig 3. Experimental workflow for 3-NPH derivatization.

Methodology:

  • To 80 µL of the sample (e.g., protein-precipitated serum, fecal extract, or standard solution), add 40 µL of a 200 mM 3-NPH solution (prepared in 70% methanol).[21]

  • Add 40 µL of a 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine (prepared in 70% methanol).[21] Causality: EDC is a zero-length crosslinker that activates the carboxyl group of the fatty acid, allowing it to be readily attacked by the nucleophilic hydrazine (3-NPH). Pyridine acts as a base catalyst to facilitate the reaction.

  • Vortex the mixture and incubate at room temperature (~25°C) for 30 minutes.[20][21]

  • After the reaction, dilute the sample with the initial mobile phase or a methanol/water solution containing formic acid.

  • The sample is now ready for injection into the LC-MS/MS system for analysis.

Conclusion and Expert Recommendations

The selection of a derivatization reagent is a critical decision in the analysis of fatty acids, with significant implications for the quality and reliability of the results.[4] There is no single "best" reagent; the optimal choice is dictated by the analytical platform, the specific fatty acids of interest, and the overall objective of the study.

  • For routine, broad-spectrum GC-MS analysis of common fatty acids , acid-catalyzed methylation to FAMEs remains the gold standard. Methanolic HCl is recommended as a first-line choice due to its effectiveness, low cost, and reduced potential for artifact formation compared to BF₃-Methanol.[6][13]

  • For comprehensive metabolomic studies using GC-MS , where other compound classes are also of interest, BSTFA or MSTFA silylation offers unmatched versatility, provided that strictly anhydrous conditions can be maintained.[4][16]

  • For the structural elucidation of unknown fatty acids by GC-MS , derivatization to picolinyl esters or pyrrolidides is essential to determine features like double bond positions.[4][8]

  • For high-sensitivity, targeted quantification of short-chain fatty acids (SCFAs) by LC-MS/MS , 3-NPH derivatization is the superior method, offering excellent sensitivity and robust performance in complex biological matrices.[18][22]

By understanding the underlying chemistry and the specific advantages and limitations of each reagent class, researchers can design and implement robust, accurate, and reproducible methods for fatty acid analysis, ensuring the highest level of scientific integrity in their work.

References

A Researcher's Guide to the Comparative Genomics of Branched-Chain Fatty Acid Degrading Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in microbiology, biotechnology, and drug development, understanding the diverse metabolic capabilities of bacteria is paramount. Among these, the degradation of branched-chain fatty acids (BCFAs) represents a fascinating and important area of study. BCFAs are key components of the cell membranes of many bacteria and are prevalent in various environments, from the soil to the human gut. The ability of certain bacteria to utilize these fatty acids as a carbon and energy source is a testament to their metabolic versatility and has implications for microbial ecology, bioremediation, and the development of novel therapeutics.

This guide provides an in-depth technical comparison of the genomic underpinnings of BCFA degradation in bacteria. We will delve into the metabolic pathways, the key enzymatic players, and a detailed workflow for conducting comparative genomic analyses to uncover the genetic determinants of this important biological process.

The Metabolic Landscape of BCFA Degradation

The breakdown of BCFAs in bacteria primarily proceeds through a modified β-oxidation pathway. Unlike their straight-chain counterparts, the methyl branches in BCFAs necessitate additional enzymatic steps to navigate the steric hindrance and produce standard metabolic intermediates like acetyl-CoA and propionyl-CoA. The two most common types of BCFAs are the iso and anteiso forms, which are derived from the branched-chain amino acids valine, leucine, and isoleucine.

The degradation of isobutyrate (derived from valine) and 2-methylbutyrate (derived from isoleucine) are well-studied examples of BCFA catabolism. These pathways involve a series of enzymatic reactions that ultimately feed into the central carbon metabolism.

Key Metabolic Pathways

The catabolism of BCFAs is a multi-step process that requires a specific set of enzymes to handle the branched structure. Below are simplified diagrams of the degradation pathways for isobutyrate and 2-methylbutyrate.

Isobutyrate_Degradation Isobutyrate Isobutyrate Isobutyryl_CoA Isobutyryl-CoA Isobutyrate->Isobutyryl_CoA Acyl-CoA Synthetase Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA Acyl-CoA Dehydrogenase Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase Methylmalonate_semialdehyde Methylmalonate semialdehyde Hydroxyisobutyryl_CoA->Methylmalonate_semialdehyde Hydroxyisobutyryl-CoA Hydrolase Propionyl_CoA Propionyl-CoA Methylmalonate_semialdehyde->Propionyl_CoA Methylmalonate-semialdehyde Dehydrogenase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway for isobutyrate degradation.

Two_Methylbutyrate_Degradation Two_Methylbutyrate 2-Methylbutyrate Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA Two_Methylbutyrate->Two_Methylbutyryl_CoA Acyl-CoA Synthetase Tiglyl_CoA Tiglyl-CoA Two_Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA Dehydrogenase Hydroxy_Methylbutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxy_Methylbutyryl_CoA Enoyl-CoA Hydratase Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxy_Methylbutyryl_CoA->Methylacetoacetyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway for 2-methylbutyrate degradation.

The Genetic Toolkit for BCFA Degradation

The ability of a bacterium to degrade BCFAs is encoded in its genome. Comparative genomics allows us to identify the specific genes and gene clusters that are conserved among BCFA-degrading species and absent in those that cannot utilize these substrates.

Key Gene Families

Several key gene families are consistently associated with BCFA degradation:

  • Acyl-CoA Synthetases (FadD): These enzymes activate BCFAs by attaching a coenzyme A (CoA) molecule, a prerequisite for their entry into the β-oxidation pathway. Bacteria often possess multiple fadD paralogs with varying substrate specificities.[1]

  • Acyl-CoA Dehydrogenases (ACADs): This large family of flavoenzymes catalyzes the first and often rate-limiting step of β-oxidation.[2][3] Bacteria that degrade BCFAs typically have a diverse repertoire of ACADs, some of which are phylogenetically distinct and likely specialized for branched-chain substrates.[4][5]

  • Enoyl-CoA Hydratases/Isomerases: These enzymes are crucial for processing the double bonds introduced by ACADs, particularly in unsaturated and branched-chain fatty acids.

  • 3-Hydroxyacyl-CoA Dehydrogenases: These enzymes catalyze the third step in the β-oxidation spiral.

  • β-Ketothiolases (FadA): These enzymes cleave the carbon chain, releasing acetyl-CoA or other short-chain acyl-CoA molecules.

  • Transcriptional Regulators (e.g., FadR): In many bacteria, the expression of the fad genes is tightly controlled by transcriptional regulators like FadR, which senses the intracellular levels of long-chain acyl-CoAs.

Gene Cluster Organization

In many bacteria, the genes encoding the enzymes for BCFA degradation are organized into operons or gene clusters. This co-localization facilitates their coordinated regulation and expression. For example, in some Pseudomonas and Rhodococcus species, the genes for the various steps of β-oxidation are found in close proximity on the chromosome.[1][6][7] Comparative genomic analysis can reveal the synteny and conservation of these gene clusters across different species.

Comparative Analysis of Key BCFA Degradation Genes

The following table provides a comparative overview of the presence and characteristics of key β-oxidation-related genes in select BCFA-degrading and non-degrading bacteria. This data is synthesized from published genomic studies.

Gene/EnzymeSyntrophomonas wolfei (BCFA degrader)Syntrophothermus lipocalidus (BCFA degrader)Escherichia coli (non-BCFA degrader)Function in BCFA Degradation
Acyl-CoA Dehydrogenase Multiple, phylogenetically distinct copies present. Some show low similarity to those in non-degraders.[4]Multiple copies with some unique to isobutyrate degradation.Present, but primarily for straight-chain fatty acids.Initial dehydrogenation of the branched-chain acyl-CoA.
Enoyl-CoA Hydratase Multiple copies present.[4]Multiple copies present.[4]Present as part of the FadB multifunctional enzyme.Hydration of the double bond.
3-Hydroxyacyl-CoA Dehydrogenase Multiple copies present.[4]Multiple copies present.[4]Present as part of the FadB multifunctional enzyme.Oxidation of the hydroxyl group.
β-Ketothiolase Multiple copies present.[4]Multiple copies present.[4]Present as FadA.Thiolytic cleavage of the carbon chain.
Isobutyryl-CoA Mutase Absent.Present, key for isobutyrate isomerization.[4]Absent.Isomerization of isobutyryl-CoA to butyryl-CoA.

Experimental and Bioinformatic Workflow for Comparative Genomics

A robust comparative genomics study of BCFA-degrading bacteria integrates both experimental and computational approaches.

Comparative_Genomics_Workflow cluster_wet_lab Wet Lab Experiments cluster_bioinformatics Bioinformatics Pipeline Bacterial_Culture Bacterial Cultivation on BCFA substrates Fatty_Acid_Analysis Fatty Acid Analysis (GC-MS) Bacterial_Culture->Fatty_Acid_Analysis DNA_Extraction Genomic DNA Extraction Bacterial_Culture->DNA_Extraction Pathway_Reconstruction Metabolic Pathway Reconstruction (KEGG, MetaCyc) Fatty_Acid_Analysis->Pathway_Reconstruction Sequencing Genome Sequencing (e.g., Illumina, PacBio) DNA_Extraction->Sequencing QC Quality Control (FastQC, Trimmomatic) Sequencing->QC Assembly Genome Assembly (SPAdes, Canu) QC->Assembly Annotation Genome Annotation (Prokka, RAST) Assembly->Annotation Ortholog_ID Ortholog Identification (OrthoFinder, BLAST) Annotation->Ortholog_ID Annotation->Pathway_Reconstruction Phylogeny Phylogenetic Analysis (IQ-TREE, RAxML) Ortholog_ID->Phylogeny Phylogeny->Pathway_Reconstruction

Caption: Integrated workflow for comparative genomics of BCFA-degrading bacteria.

Experimental Protocols

1. Bacterial Cultivation and Fatty Acid Analysis

This protocol is essential for confirming the BCFA degradation phenotype of your bacterial strains of interest.

a. Cultivation:

  • Prepare a minimal medium with the target BCFA (e.g., 2-methylbutyrate or isobutyrate) as the sole carbon source.

  • Inoculate the medium with the bacterial strain and incubate under appropriate conditions (temperature, aeration).

  • Monitor bacterial growth by measuring optical density (OD600).

  • Collect cell pellets at different time points for fatty acid analysis.

b. Fatty Acid Methyl Ester (FAME) Analysis by GC-MS: This method allows for the identification and quantification of the fatty acids consumed and produced by the bacteria.

  • Saponification: Resuspend the cell pellet in a strong base (e.g., NaOH in methanol) and heat to release the fatty acids from lipids.

  • Methylation: Add an acidic methanol solution (e.g., HCl in methanol) and heat to convert the fatty acids to their more volatile methyl esters.

  • Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).

  • Analysis: Inject the extracted FAMEs into a gas chromatograph-mass spectrometer (GC-MS) for separation and identification based on their retention times and mass spectra.

2. Bioinformatics Workflow for Comparative Genomics

This step-by-step computational protocol will guide you through the analysis of bacterial genomes to identify genes and pathways involved in BCFA degradation.

a. Genome Sequencing and Assembly:

  • Extract high-quality genomic DNA from your bacterial cultures.

  • Perform whole-genome sequencing using a platform like Illumina or PacBio.

  • Assess the quality of the raw sequencing reads using tools like FastQC .

  • Trim low-quality bases and adapter sequences using a tool like Trimmomatic .

  • Assemble the cleaned reads into a draft genome using an assembler like SPAdes (for Illumina reads) or Canu (for PacBio reads).

b. Genome Annotation:

  • Annotate the assembled genome to identify protein-coding genes, RNA genes, and other genomic features. A widely used tool for this is Prokka .

c. Identification of Orthologous Genes:

  • To compare gene content across multiple species, identify orthologous gene families using a tool like OrthoFinder . This will group genes from different genomes that descended from a single gene in the last common ancestor.

d. Phylogenetic Analysis:

  • Align the protein sequences of single-copy orthologs using a multiple sequence alignment tool like MAFFT .

  • Construct a phylogenetic tree from the concatenated alignment using a tool like IQ-TREE or RAxML to understand the evolutionary relationships between your strains.

e. Comparative Genomic Analysis:

  • Use the ortholog group data from OrthoFinder to identify genes that are present in BCFA-degrading strains but absent in non-degrading strains.

  • Perform targeted searches for key genes like acyl-CoA dehydrogenases using BLAST against your annotated genomes.

  • Analyze the genomic context of these genes to identify potential operons and gene clusters.

  • Reconstruct the metabolic pathways for BCFA degradation using databases like KEGG and MetaCyc .

Conclusion

The comparative genomics of BCFA-degrading bacteria is a rapidly evolving field that holds great promise for advancing our understanding of microbial metabolism and its applications. By combining robust experimental validation with a systematic bioinformatics workflow, researchers can effectively dissect the genetic basis of this important trait. The insights gained from such studies will not only illuminate the fundamental principles of bacterial evolution and adaptation but also pave the way for innovative solutions in biotechnology and medicine. This guide provides a solid foundation for embarking on such exciting research endeavors.

References

Safety Operating Guide

2-Methylhexanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Disposal Methods

I've initiated the data gathering stage, starting with extensive Google searches for safe disposal procedures for 2-Methylhexanoic acid. I'm prioritizing safety data sheets, environmental regulations, and chemical handling guidelines. My initial focus is on authoritative sources to ensure I'm getting reliable information.

Deep Diving for Data

I'm now zeroing in on authoritative sources to construct a detailed guide. My searches are becoming more focused, with precise terms designed to uncover the specific disposal steps for this compound. I'm prioritizing regulatory guidelines and safety data sheets to build the structural framework.

Developing Detailed Procedures

I've transitioned from data gathering to a deeper analysis. I'm scrutinizing search results, extracting key hazards like flammability and toxicity. I'm focusing on neutralization, incineration, and landfill procedures. Concurrently, I'm identifying PPE and container labeling needs. I'm looking into creating tables and a diagram to summarize and visualize the process.

Crafting Disposal Guidance

I'm currently structuring the detailed guide on this compound disposal for a scientific audience. The initial focus is on immediate safety procedures and essential logistical steps. I'm aiming for a clear, step-by-step format to ensure easy comprehension.

Outlining Safety Protocols

I've moved on to the detailed outlining of safety protocols and initial containment steps. I'm focusing on providing clear, sequential instructions to guide users through the process. The goal is to make these protocols easy to understand and readily applicable in a lab setting. It's becoming increasingly clear how to present the most vital safety information first.

Detailing Safety Concerns

I'm now fully immersed in the specific hazards of this compound, particularly its corrosive and flammable nature, as well as its potential harm to the environment. I'm focusing on crafting clear, concise warnings and safety precautions, citing sources meticulously for scientific rigor. I'm prioritizing the essential information about protective equipment and safe handling procedures to ensure immediate user comprehension. The aim is to create a robust and authoritative guide.

Creating the Disposal Framework

I'm now integrating information from my research and outlining the structure for the this compound disposal guide. My focus is to create a logical flow that emphasizes immediate safety, followed by procedural steps, and including the required visualizations. The aim is to prioritize the content and maintain logical coherence throughout, while citing all sources meticulously.

Refining Disposal Strategy

I'm now integrating all the gathered information to construct a disposal strategy that emphasizes immediate safety and practical steps. I'm focusing on crafting clear, direct instructions that prioritize user safety. The guide's structure will follow a logical progression, beginning with essential precautions and then outlining detailed procedures for containment, neutralization (if appropriate), and disposal. I'm aiming for a format that is easily understandable and readily applicable in a laboratory environment.

Constructing Guide Outline

I'm now fully immersed in developing the detailed structure of the guide. My focus is creating a logical flow that emphasizes safety, followed by procedural steps, and including essential visualizations. I'll incorporate a detailed hazard profile, disposal procedures, and relevant regulations. The aim is to create a complete and authoritative guide for safe disposal.

Constructing the Logical Flow

My focus has shifted to the guide's core structure, prioritizing a clear flow from hazard identification to waste disposal. I'm now outlining a detailed step-by-step procedure section. The key is to establish why immediate professional disposal is necessary, then clarify the recommended handling steps. I'm incorporating the requested Graphviz diagram to visualize this process.

Prioritizing Guide Structure

I've reorganized the guide's structure to prioritize essential safety information and detailed procedures. The focus is now on immediate actions, followed by detailed disposal steps. I'm preparing to insert the requested Graphviz diagram, which will further clarify the disposal process. The guide will also include clear explanations for prohibited methods.

Prioritizing Hazard Information

I've reorganized the guide, focusing on a clear presentation of the this compound hazards and emphasizing immediate safety. This will be followed by step-by-step disposal procedures, incorporating the required Graphviz diagram and citations. The guide will also explicitly list prohibited disposal methods, reinforcing key safety principles.

Refining Disposal Strategy

I'm presently integrating all the previously gathered information to produce a robust disposal strategy for this compound, with a focus on immediate safety and practical procedures. I'll construct clear instructions that put the user's safety first. The guide's structure will follow a logical path, starting with crucial precautions and then providing detailed steps for containment, neutralization where suitable, and disposal. I'm aiming for an easy-to-understand and highly applicable format within a laboratory setting.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-Methylhexanoic acid. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow protocols but to understand the "why" behind them, ensuring a culture of safety and scientific excellence in your laboratory.

Understanding the Hazards: Why PPE is Non-Negotiable

This compound (CAS No. 4536-23-6) is a versatile building block in chemical synthesis. However, its utility is matched by its hazardous properties. According to its Safety Data Sheet (SDS), this compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[1] Understanding these hazards is the foundational step in mitigating risk. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to minimize exposure to such hazardous chemicals.[4][5]

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on a thorough risk assessment of the specific procedures you are performing. The core principle is to establish a barrier between you and the hazardous substance. This guide will walk you through the selection of appropriate barriers for each part of your body.

Engineering Controls: Your First Line of Defense

Before we delve into PPE, it is crucial to emphasize the importance of engineering controls. Whenever possible, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[4] Eyewash stations and safety showers must be readily accessible.[1]

A Task-Based Approach to PPE Selection

The level of PPE required directly correlates with the potential for exposure. The following table provides a summary of recommended PPE for various laboratory tasks involving this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Weighing and Solution Preparation (<100 mL) Chemical splash gogglesNitrile or Neoprene gloves (double-gloving recommended)Knee-length laboratory coatNot typically required if performed in a fume hood
Organic Synthesis and Reactions Chemical splash goggles and a face shieldThicker gauge Nitrile or Neoprene glovesChemical-resistant apron over a laboratory coatRecommended if there's a potential for aerosol generation or if not in a fume hood
Large-Scale Transfers (>1 L) Chemical splash goggles and a full-face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant suit or apron and sleevesRequired; use a NIOSH-approved respirator with an organic vapor cartridge
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant, disposable coverallsRequired; use a NIOSH-approved respirator with an organic vapor cartridge
Waste Disposal Chemical splash gogglesNitrile or Neoprene glovesKnee-length laboratory coatNot typically required for sealed containers

In-Depth Analysis of PPE Components

Eye and Face Protection: Shielding Your Vision

This compound can cause severe and irreversible eye damage.[1][2] Therefore, robust eye and face protection is paramount.

  • Chemical Splash Goggles: These are the minimum requirement for any work with this compound. They provide a seal around the eyes, protecting against splashes from all angles. Standard safety glasses do not offer sufficient protection.

  • Face Shield: For tasks with a higher risk of splashing, such as large-scale transfers or reactions under pressure, a face shield worn over chemical splash goggles is essential. A face shield protects your entire face from direct contact.

Hand Protection: The Critical Barrier

Your hands are the most likely part of your body to come into direct contact with this compound. The choice of glove material is critical and should be based on chemical compatibility.

  • Nitrile and Neoprene Gloves: These materials generally offer good resistance to a range of organic acids.[3][6][7] For handling this compound, nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's chemical resistance data for the specific gloves you are using.

  • Butyl Rubber Gloves: For prolonged contact or when handling larger quantities, butyl rubber gloves provide excellent protection against corrosive acids.[3][7]

  • Double-Gloving: For increased protection, especially during intricate procedures, wearing two pairs of gloves is a prudent practice. This provides a backup barrier in case the outer glove is compromised.

  • Glove Inspection: Always inspect your gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If a glove is contaminated, remove it immediately and wash your hands thoroughly.

Body Protection: Guarding Against Spills and Splashes

Your personal clothing offers minimal protection against corrosive chemicals.

  • Laboratory Coat: A knee-length laboratory coat, preferably made of a chemical-resistant material, should be worn at all times. It should be kept clean and replaced immediately if significantly contaminated.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills and splashes, a chemical-resistant apron worn over your lab coat provides an additional layer of protection for your torso.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. They should be made of a non-porous material to prevent penetration by spilled chemicals.

Respiratory Protection: Preventing Inhalation Hazards

This compound vapors can cause respiratory irritation.[1]

  • Chemical Fume Hood: As mentioned, the primary method for controlling inhalation exposure is to work within a properly functioning chemical fume hood.

  • Respirators: In situations where a fume hood is not available or when dealing with a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] All personnel required to wear respirators must be properly trained, fit-tested, and enrolled in a respiratory protection program in accordance with OSHA standards.

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Plan to handle This compound risk_assessment Conduct Risk Assessment: - Scale of work? - Potential for splash/aerosol? start->risk_assessment fume_hood Work in a certified chemical fume hood? risk_assessment->fume_hood small_scale Small scale (<100mL) Minimal splash risk? fume_hood->small_scale Yes no_fume_hood Consider alternative or use respiratory protection fume_hood->no_fume_hood No large_scale Large scale (>1L) or high splash/aerosol risk? small_scale->large_scale No ppe_low Standard PPE: - Goggles - Nitrile/Neoprene Gloves - Lab Coat small_scale->ppe_low Yes ppe_medium Intermediate PPE: - Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Chemical Apron over Lab Coat large_scale->ppe_medium Moderate Risk ppe_high Maximum PPE: - Goggles & Face Shield - Heavy-duty Butyl Gloves - Chemical-resistant Suit/Apron - NIOSH-approved Respirator large_scale->ppe_high High Risk/Spill

Caption: PPE selection decision workflow for this compound.

Step-by-Step Protocols for PPE Management

Donning (Putting On) PPE
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Body Protection: Don your laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.

  • Respiratory Protection: If a respirator is needed, perform a seal check to ensure it fits properly.

  • Eye and Face Protection: Put on your chemical splash goggles. If necessary, place a face shield over the goggles.

  • Hand Protection: Don your gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) PPE

The process of removing PPE is critical to prevent self-contamination.

  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces.

  • Body Protection: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Respiratory Protection: Remove your respirator from behind.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable PPE contaminated with this compound must be treated as hazardous waste.[1]

  • Place contaminated gloves, aprons, and other disposable items in a designated, labeled hazardous waste container.

  • Never dispose of contaminated PPE in the regular trash.

  • Follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these detailed procedures and understanding the rationale behind them, you are not only protecting yourself but also ensuring the integrity and safety of your research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.